Gold;platinum
Description
BenchChem offers high-quality Gold;platinum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gold;platinum including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
90992-82-8 |
|---|---|
Molecular Formula |
AuPt |
Molecular Weight |
392.05 g/mol |
IUPAC Name |
gold;platinum |
InChI |
InChI=1S/Au.Pt |
InChI Key |
JUWSSMXCCAMYGX-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Au] |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Gold-Platinum Bimetallic Nanoparticles: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Gold-platinum (Au-Pt) bimetallic nanoparticles are at the forefront of nanomaterial research, offering a unique synergy of properties that surpass their monometallic counterparts.[1] This guide provides a comprehensive overview of the fundamental characteristics of Au-Pt nanoparticles, detailing their synthesis, characterization, and key applications, with a focus on their potential in drug development. The synergistic interplay between gold's plasmonic capabilities and platinum's catalytic prowess opens up new avenues for advanced therapeutic and diagnostic platforms.[2][3]
Core Properties and Synthesis Strategies
The arrangement of gold and platinum atoms within a nanoparticle can significantly influence its properties, leading to structures such as core-shell, alloys, and decorated nanoparticles.[1][4] The synthesis method employed dictates this final morphology. Common synthesis strategies include seed-mediated growth, where one metal serves as a nucleation core for the other, and co-reduction methods that reduce precursor salts of both metals simultaneously.[4]
The seed-mediated approach offers precise control over the nanoparticle's structure, often resulting in a core-shell configuration.[4][5] For instance, pre-synthesized gold nanoparticles can act as seeds for the subsequent reduction of a platinum precursor, leading to the formation of a platinum shell.[4][5] Conversely, simultaneous reduction typically yields alloyed or decorated nanostructures.[4] The choice of reducing and stabilizing agents, as well as reaction conditions like temperature and pH, are critical parameters that allow for the fine-tuning of nanoparticle size, shape, and composition.[4][6][7]
Characterization of Au-Pt Bimetallic Nanoparticles
A suite of analytical techniques is employed to thoroughly characterize the physicochemical properties of Au-Pt nanoparticles.
Transmission Electron Microscopy (TEM): TEM is indispensable for visualizing the morphology, size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can further reveal the crystalline structure and the spatial arrangement of Au and Pt atoms, confirming the formation of core-shell or alloyed structures.[5][8]
UV-Visible (UV-Vis) Spectroscopy: This technique is used to investigate the optical properties of the nanoparticles, particularly the Localized Surface Plasmon Resonance (LSPR) of the gold component.[4] The position and shape of the LSPR peak are sensitive to the nanoparticle's size, shape, and the presence of the platinum shell, which can cause a dampening or shifting of the peak.[4][8]
X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure and phase of the nanoparticles. By analyzing the diffraction patterns, it is possible to distinguish between pure metals, alloys, and core-shell structures.[5][9]
Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to assess the electrocatalytic activity of Au-Pt nanoparticles.[5][10] It provides information about the electrochemical surface area and the efficiency of the nanoparticles in catalyzing specific reactions, such as methanol oxidation.[5][10]
Key Properties and Applications
The unique combination of gold and platinum endows these bimetallic nanoparticles with enhanced catalytic and optical properties, making them suitable for a range of applications.
Catalytic Activity
A significant driver for the development of Au-Pt nanoparticles is their superior catalytic performance compared to monometallic Pt nanoparticles.[10] The presence of gold can modify the electronic structure of platinum, leading to improved activity and stability.[9] This synergistic effect is particularly evident in reactions like the methanol oxidation reaction (MOR), crucial for direct methanol fuel cells.[5][10]
Optical Properties
The LSPR of the gold core in Au-Pt nanoparticles can be tuned by altering the thickness and morphology of the platinum shell.[4][8] This tunability is advantageous for applications in sensing and imaging. While platinum itself has weak plasmonic properties, its combination with gold allows for the creation of plasmonically active materials with tailored optical responses.[11]
Drug Delivery and Theranostics
The biocompatibility of gold and the catalytic nature of platinum make Au-Pt nanoparticles promising candidates for drug delivery and theranostic applications.[11][12][13] Gold nanoparticles are known to be effective drug carriers, and their surface can be readily functionalized with targeting ligands and therapeutic agents.[14][15][16] The platinum component can act as a catalyst for prodrug activation or generate reactive oxygen species for therapy. Furthermore, the plasmonic properties of the gold core can be exploited for photothermal therapy.[13] The bimetallic nature can offer synergistic therapeutic effects.[12]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on Au-Pt bimetallic nanoparticles.
| Property | Value | Nanoparticle System | Application Context | Reference |
| Catalytic Activity (Methanol Oxidation) | ||||
| Anodic Current Density | 5.69 A/cm²mgPt | Au@Pt/C (1:2) | Methanol Electro-Oxidation | [5] |
| Anodic Current Density | 3.56 A/cm²mgPt | Commercial Pt/C | Methanol Electro-Oxidation | [5] |
| Nanozyme Activity | ||||
| Michaelis-Menten Constant (Km) | 417 µM | SiO₂@Au@Pt | Peroxidase-like activity | [17] |
| Maximum Reaction Velocity (Vmax) | 2.1 x 10⁻¹⁰ M⁻¹∙s⁻¹ | SiO₂@Au@Pt | Peroxidase-like activity | [17] |
| Physical Characteristics | ||||
| Average Nanoparticle Size | 8 ± 2 nm | Au@PtNPs | General Synthesis | [18] |
| Platinum Molar Percentage | 24 ± 1 mol% | Au@PtNPs | General Synthesis | [18] |
| Gold Molar Percentage | 76 ± 1 mol% | Au@PtNPs | General Synthesis | [18] |
| Pt Shell Thickness | 2.5 ± 0.5 nm | Au(25 nm)@Pt(R)NPs | Controlled Synthesis | [8] |
Detailed Experimental Protocols
Synthesis of Au@Pt Core-Shell Nanoparticles (Seed-Mediated Growth)
This protocol is adapted from a seed-mediated chemical reduction process.[5]
1. Synthesis of Gold Nanoparticle (AuNP) Seeds:
- Prepare a solution for the synthesis of AuNP seeds using a polyol method at 160 °C. (Specific precursor and reagent concentrations should be optimized based on desired seed size).
2. Growth of Platinum Shell:
- In a separate reaction vessel, add 7 mL of the pre-synthesized AuNP seed solution.
- Under magnetic stirring, add 1 mL of 50 mM polyvinylpyrrolidone (PVP) solution.
- To achieve a 1:1 Au:Pt ratio, add 0.5 mL of a 50 mM platinum precursor solution (e.g., H₂PtCl₆). The amount of platinum precursor can be adjusted to achieve different Au:Pt ratios (e.g., 1.0 mL for 1:2, 1.5 mL for 1:3).[5]
- Increase the reaction temperature to 190 °C and maintain for 15 minutes.
3. Purification:
- Wash the resulting Au@Pt nanoparticles with ethanol and deionized water.
- Centrifuge the solution at 12,000 rpm for 15 minutes to pellet the nanoparticles.
- Discard the supernatant and resuspend the nanoparticles in the desired solvent.
Characterization by Cyclic Voltammetry (CV) for Methanol Oxidation
This protocol outlines the steps to evaluate the electrocatalytic activity for methanol oxidation.[5]
1. Electrode Preparation:
- Prepare a catalyst ink by mixing 1 mg of the Au@Pt/C electrocatalyst with 70 µL of isopropyl alcohol and 7 µL of 5 wt% Nafion® solution.
- Sonnicate the mixture for 15 minutes to ensure a homogeneous dispersion.
- Drop 7 µL of the catalyst ink onto a glassy carbon electrode (3 mm diameter) and allow it to dry at room temperature.
2. Electrochemical Measurement:
- Use a three-electrode electrochemical cell with the prepared working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
- For general characterization, record cyclic voltammograms in a 0.3 M KOH solution at a scan rate of 50 mV/s.
- For methanol oxidation, use a solution of 0.3 M KOH + 1.0 M CH₃OH.
- Before each measurement, de-aerate the solution by bubbling nitrogen gas for 10 minutes.
- Record the cyclic voltammograms for methanol oxidation at a scan rate of 20 mV/s.[5]
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for Synthesis, Characterization, and Application of Au-Pt Nanoparticles.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Synergistic effects of atomically precise Au-based bimetallic nanocluster on energy-related small molecule catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synergistic effects of atomically precise Au-based bimetallic nanocluster on energy-related small molecule catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Plasmonic effects and size relation of gold-platinum alloy nanoparticles [techno-press.org]
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- 15. mdpi.com [mdpi.com]
- 16. Gold Nanoparticles for the Improved Anticancer Drug Delivery of the Active Component of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Gold-Platinum Core-Shell Nanoparticles Assembled on a Silica Template and Their Peroxidase Nanozyme Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atomically thin Pt shells on Au nanoparticle cores: facile synthesis and efficient synergetic catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Properties of Gold-Platinum Alloys at the Nanoscale
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of gold-platinum (Au-Pt) nanoalloys, detailing their significance, the experimental methodologies used for their characterization, and key quantitative findings. This document is intended to serve as a valuable resource for researchers and professionals in materials science, catalysis, and drug development, where the unique electronic characteristics of these nanomaterials are of paramount importance.
Introduction to Au-Pt Nanoalloys
Bimetallic nanoparticles, particularly gold-platinum alloys, have garnered significant attention due to their tunable electronic and catalytic properties that differ markedly from their monometallic counterparts.[1] At the nanoscale, the combination of gold and platinum leads to synergistic effects, including modifications in the electronic structure that enhance catalytic activity and stability.[2][3] These properties are crucial for applications ranging from electrocatalysis in fuel cells to the development of novel drug delivery systems and sensors.[4][5]
The electronic properties of Au-Pt nanoalloys are governed by several factors, including their composition, size, shape, and atomic arrangement (e.g., core-shell vs. random alloy). Understanding these properties at a fundamental level is key to designing and fabricating advanced nanomaterials with tailored functionalities.
Core Electronic Properties
The unique electronic behavior of Au-Pt nanoalloys arises from the interplay between the electronic structures of gold and platinum. Key electronic properties of interest include the density of states (DOS), d-band center, and work function.
2.1. Density of States and d-band Center
The d-band model is a powerful framework for understanding the chemical reactivity of transition metals.[6] The energy and filling of the d-band, particularly the position of the d-band center relative to the Fermi level, are critical descriptors of a metal's ability to interact with adsorbates.[6]
In Au-Pt nanoalloys, the combination of platinum, with its high density of states near the Fermi level, and gold contributes to a unique electronic structure.[2] Alloying Au with Pt can lead to a shift in the Pt d-band center, which in turn modifies the binding energies of adsorbates.[6][7] This tuning of the d-band center is a primary reason for the enhanced catalytic activity observed in many Au-Pt nanocatalysts.[2] First-principles calculations have shown that the Pt component contributes a high density of states close to the Fermi level, which can promote chemical activity.[2]
2.2. Charge Transfer and Binding Energy Shifts
X-ray Photoelectron Spectroscopy (XPS) studies have revealed that charge transfer occurs between gold and platinum atoms in nanoalloys.[8][9] This redistribution of charge leads to shifts in the core-level binding energies of both Au and Pt. In some Au-Pt systems, a negative binding energy shift has been observed for both Au 4f and Pt 4f peaks relative to the pure metals, a phenomenon that is counterintuitive based on simple electronegativity considerations.[8][10] This highlights the complex electronic interactions at the nanoscale. The charge transfer is believed to involve not just the d-orbitals but also the s- and p-orbitals, leading to a rehybridization of the valence bands.[9]
2.3. Work Function
The work function, which is the minimum energy required to remove an electron from a solid to a point immediately outside its surface, is another critical electronic property. It influences a material's behavior in electronic devices and its interaction with charged species. Theoretical studies using first-principles calculations have been employed to determine the work function of Pt/Au systems.[11] The work function can be tuned by varying the surface composition and structure of the nanoalloy.[11]
Experimental Protocols
The characterization of the electronic properties of Au-Pt nanoalloys relies on a suite of sophisticated experimental and theoretical techniques.
3.1. Synthesis of Au-Pt Nanoparticles
A common method for synthesizing Au-Pt nanoparticles is the chemical reduction of metal precursor salts.[4]
-
Core-Shell Nanoparticle Synthesis:
-
Gold Core Synthesis: Monodispersed gold nanoparticles are typically synthesized at room temperature. For instance, a solution of tannic acid can be adjusted to a specific pH using a buffering agent like K₂CO₃. A solution of chloroauric acid (HAuCl₄) is then added dropwise to form gold nanoparticles of a desired diameter.[7]
-
Platinum Shell Formation: A controlled amount of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is added to the gold colloid.[7]
-
Reduction: A reducing agent, like hydrazine, is then introduced to reduce the platinum salt, leading to the formation of a platinum shell around the gold core.[7] The thickness of the platinum shell can be controlled by the amount of platinum precursor added.[7]
-
3.2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[8][12]
-
Sample Preparation: Nanoparticle samples are typically deposited on a conductive substrate. For some applications, organic ligands used during synthesis may need to be removed, for example, by using RF plasma etching, to allow for accurate electrochemical measurements.[7]
-
Data Acquisition: The sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
-
Data Analysis: The binding energies of the core-level electrons (e.g., Au 4f and Pt 4f) are determined. Shifts in these binding energies compared to pure metal standards provide information about charge transfer and the chemical environment of the atoms.[8][10] Valence band spectra can also be collected to probe the density of states near the Fermi level.[8]
3.3. Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is another surface-sensitive technique used to investigate the valence band electronic structure and work function of materials.
-
Principle: UPS uses ultraviolet photons to induce photoemission. The kinetic energy of the emitted photoelectrons is measured, providing information about the occupied electronic states in the valence band.
-
Work Function Measurement: The work function can be determined from the secondary electron cutoff in the UPS spectrum.
3.4. Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems.[13][14]
-
Methodology:
-
Model Construction: A computational model of the Au-Pt nanoalloy is constructed, specifying the atomic positions. This can be a core-shell structure, a random alloy, or other configurations.[15]
-
Calculation: The Kohn-Sham equations are solved to obtain the ground-state electron density. From this, various electronic properties can be calculated, including the density of states, d-band center, and work function.[13][16]
-
Functional Selection: An appropriate exchange-correlation functional, such as the Perdew–Burke–Erzerhof (PBE) functional, is chosen for the calculations.[17]
-
Quantitative Data
The following tables summarize key quantitative data on the electronic properties of Au-Pt nanoalloys extracted from the literature.
Table 1: XPS Core-Level Binding Energies (eV)
| Sample | Au 4f₇/₂ (eV) | Pt 4f₇/₂ (eV) | Reference |
| Pure Au | 84.0 | - | [18] |
| Pure Pt | - | 70.88 | [18] |
| Pt₄₅Au₅₅ Alloy Nanowire | 84.0 | 70.88 | [18] |
| Au₉Pt | Negative Shift | Negative Shift | [8][10] |
| AuPt₉ | Negative Shift | Negative Shift | [8][10] |
Note: "Negative Shift" indicates a shift to lower binding energy relative to the pure metal.
Table 2: Calculated Work Functions (eV)
| Pt/Au Model | Work Function (eV) | Reference |
| Au surface | ~5.3 | [11][19] |
| Pt/Au (low Pt coverage) | Increases relative to Au | [11] |
| Pt/Au (high Pt coverage) | Increases relative to Au | [11] |
| Pt/Au (complete Pt coverage) | Increases relative to Au | [11] |
Table 3: d-band Center Correlation with Catalytic Activity
| Catalyst | d-band Center (εd) | Catalytic Activity (e.g., for ORR) | Reference |
| Various Pt-based catalysts | Varies | Volcano-type dependence on εd | [20] |
Note: The d-band model predicts that optimal catalytic activity is achieved when the d-band center is at an intermediate energy, leading to a "volcano" relationship.[6]
Visualizations
Diagram 1: Experimental Workflow for Characterization of Au-Pt Nanoalloys
Caption: Workflow for synthesizing and characterizing Au-Pt nanoalloys.
Diagram 2: Alloying Effect on the d-band Structure
Caption: Alloying effect on the electronic structure of Au-Pt nanoparticles.
Conclusion
The electronic properties of gold-platinum nanoalloys are a rich and complex field of study with significant implications for catalysis, sensing, and nanomedicine. The ability to tune the density of states, d-band center, and work function through controlled synthesis offers exciting opportunities for the rational design of novel nanomaterials. This guide has provided an overview of the core electronic properties, detailed experimental protocols for their characterization, and a summary of key quantitative findings. Further research in this area will undoubtedly continue to uncover new fundamental insights and pave the way for innovative technological applications.
References
- 1. ipme.ru [ipme.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. pnas.org [pnas.org]
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- 12. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. elibrary.ru [elibrary.ru]
- 15. Ultrasmall (<2 nm) Au@Pt Nanostructures: Tuning the Surface Electronic States for Electrocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. matsc.ktu.lt [matsc.ktu.lt]
- 17. Chemical ordering in Pt–Au, Pt–Ag and Pt–Cu nanoparticles from density functional calculations using a topological approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00529D [pubs.rsc.org]
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- 20. pubs.acs.org [pubs.acs.org]
Theoretical Modeling of Catalytic Activity in Gold-Platinum Clusters: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bimetallic gold-platinum (Au-Pt) nanoclusters have emerged as highly promising catalysts for a wide array of chemical transformations, including oxidation reactions and electrocatalysis, owing to the synergistic interplay between the two constituent metals. This guide provides a comprehensive technical overview of the theoretical modeling approaches used to understand and predict the catalytic activity of these complex nanosystems. We delve into the fundamental principles of density functional theory (DFT) as applied to catalysis, with a particular focus on the d-band model and its role in elucidating reactivity trends. This document summarizes key quantitative data from theoretical studies, presents detailed experimental protocols for the synthesis and characterization of Au-Pt clusters, and offers visual representations of critical catalytic pathways and computational workflows to bridge the gap between theoretical predictions and experimental validation.
Introduction: The Synergy of Gold and Platinum in Catalysis
Gold (Au), once considered catalytically inert, exhibits remarkable activity at the nanoscale, particularly when alloyed with other metals. Platinum (Pt) is a well-established, highly active catalyst, though it often suffers from poisoning by intermediates like carbon monoxide (CO). The combination of Au and Pt in bimetallic nanoclusters can lead to enhanced catalytic activity, selectivity, and stability that surpasses either of the single-metal components.[1][2] This synergistic effect is attributed to both geometric and electronic modifications. Geometric effects involve the arrangement of Au and Pt atoms on the cluster surface, creating unique active sites. Electronic effects arise from charge transfer between Au and Pt and the modification of the electronic band structure, which alters the adsorption energies of reactants and intermediates.[3]
Theoretical modeling, primarily through Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex structure-activity relationships in Au-Pt nanoclusters. These computational approaches allow for the investigation of reaction mechanisms at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Theoretical Framework: The d-Band Model
A cornerstone in the theoretical understanding of catalysis on transition metals is the d-band model, developed by Hammer and Nørskov.[4][5] This model correlates the catalytic activity of a metal surface with the energy of its d-band center (εd) relative to the Fermi level.
The interaction between an adsorbate and a metal surface involves the hybridization of the adsorbate's orbitals with the metal's sp- and d-bands, leading to the formation of bonding and anti-bonding states. The filling of these states determines the strength of the chemical bond. For late transition metals like Pt, the d-band is broad and overlaps with the Fermi level. A d-band center closer to the Fermi level results in a stronger interaction with adsorbates because the anti-bonding states are pushed above the Fermi level and remain largely unoccupied. Conversely, a d-band center further from the Fermi level leads to weaker adsorbate binding.[3][5]
In Au-Pt clusters, the introduction of Au, which has a lower (more negative) d-band center than Pt, can downshift the d-band center of the surface Pt atoms.[6] This modification of the electronic structure can weaken the binding of species like CO, mitigating catalyst poisoning, while maintaining sufficient activity for other reaction steps. The precise shift in the d-band center is influenced by factors such as the cluster's composition, size, and the strain induced by the lattice mismatch between Au and Pt.[5]
Figure 1: The d-band center theory of catalytic activity.
Computational Methodologies
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT calculations are employed to determine the geometries of reactants, intermediates, and products on the catalyst surface, as well as the transition states connecting them. From these calculations, key parameters such as adsorption energies and activation energy barriers can be derived, providing a detailed picture of the reaction mechanism and kinetics.
Computational Workflow
A typical computational workflow for screening and designing Au-Pt catalysts involves several steps, starting from the generation of candidate structures to the final prediction of catalytic performance. This process often integrates high-throughput DFT calculations with machine learning models to accelerate the discovery of promising catalyst compositions and structures.[7][8]
Figure 2: A typical computational workflow for catalyst design.
Data Presentation: Quantitative Theoretical Predictions
The following tables summarize key quantitative data obtained from DFT calculations on Au-Pt bimetallic clusters for important catalytic reactions. These values provide a basis for comparing the effects of composition and structure on catalytic activity.
Table 1: Calculated d-Band Center and CO Adsorption Energies on Au-Pt Clusters
| Catalyst System | d-Band Center (eV) | CO Adsorption Energy (eV) | Reference(s) |
| Pt(111) | -2.20 | -1.80 to -2.00 | [2] |
| Au(111) | -3.21 | -0.20 to -0.50 | [2] |
| Pt monolayer on Au(111) | Upshifted vs. Pt(111) | Stronger than Pt(111) | [5] |
| Au monolayer on Pt(111) | Downshifted vs. Pt(111) | Weaker than Pt(111) | [6] |
| Au-Pt alloys | Varies with composition | Modulated by Au content | [6][9] |
Table 2: Adsorption Energies of Oxygen Reduction Reaction (ORR) Intermediates on Pt and Au Surfaces
| Adsorbate | Pt(111) Adsorption Energy (eV) | Au(111) Adsorption Energy (eV) | Reference(s) |
| O | -3.60 to -4.00 | -1.50 to -2.00 | [10] |
| OH | -2.20 to -2.50 | -1.00 to -1.50 | [11] |
| OOH | -1.00 to -1.30 | Weaker than on Pt | [12] |
| O₂ | -0.50 to -0.90 (chemisorbed) | Physisorbed | [13] |
Table 3: Calculated Activation Energy Barriers for CO Oxidation
| Catalyst System | Reaction Step | Activation Energy (Ea) (eV) | Reference(s) |
| Pt clusters on TiO₂ | CO + O → CO₂ | 0.81 | [14] |
| Au₁₀ on TiO₂ | CO(ads) + O₂(ads) → CO₂ + O | 0.13 | [15] |
| Au-Pt/CeO₂ | CO + O → CO₂ | Lowered by Au-Pt synergy | [16] |
| Pt₃Ru | CO + OH → CO₂ + H | ~0.60 | [17] |
Key Catalytic Mechanisms
CO Oxidation: The Langmuir-Hinshelwood Mechanism
CO oxidation on Pt-based catalysts is a crucial reaction in automotive exhaust treatment and fuel cells. The reaction typically proceeds via the Langmuir-Hinshelwood (L-H) mechanism, where both reactants (CO and O₂) adsorb onto the catalyst surface before reacting.[8][18] The presence of Au in Pt clusters can facilitate the oxidation of CO adsorbed on Pt sites by providing sites for oxygen activation and weakening the Pt-CO bond.
Figure 3: Langmuir-Hinshelwood mechanism for CO oxidation.
Methanol Oxidation: The Bifunctional Mechanism
In direct methanol fuel cells (DMFCs), the electro-oxidation of methanol at the anode is a key reaction. On pure Pt, this reaction is hindered by the strong adsorption of CO, a reaction intermediate. Au-Pt catalysts can enhance the methanol oxidation reaction (MOR) through a bifunctional mechanism.[2][19] In this mechanism, Pt sites are responsible for the dehydrogenation of methanol to form adsorbed CO, while adjacent Au sites, which are more oxophilic, facilitate the adsorption and activation of water to form hydroxyl species (OH_ads) at lower potentials than pure Pt. These surface hydroxyls then react with the CO adsorbed on nearby Pt sites, oxidizing it to CO₂ and regenerating the active Pt sites.
Figure 4: Bifunctional mechanism for methanol oxidation on Au-Pt.
Experimental Protocols
The validation of theoretical models relies on the synthesis and characterization of well-defined catalyst materials. Below are detailed methodologies for the synthesis of carbon-supported and core-shell Au-Pt nanoparticles.
Synthesis of Carbon-Supported Au-Pt Nanoparticles via Impregnation
This method involves the co-impregnation of Au and Pt precursors onto a high-surface-area carbon support, followed by chemical reduction.[1][20]
Materials:
-
Carbon support (e.g., Vulcan XC-72R), pre-treated at 300°C in air.
-
HAuCl₄·3H₂O (gold precursor).
-
H₂PtCl₆·6H₂O (platinum precursor).
-
Solvent (e.g., acetone, chloroform).[1]
-
Reducing agent (e.g., NaBH₄ solution, or H₂/CO gas mixture).[21]
-
Deionized water.
Procedure:
-
Precursor Solution Preparation: Dissolve appropriate amounts of HAuCl₄·3H₂O and H₂PtCl₆·6H₂O in the chosen solvent to achieve the desired Au:Pt molar ratio and total metal loading (typically 1-20 wt%).
-
Impregnation: Add the precursor solution dropwise to the pre-treated carbon support under vigorous stirring to ensure uniform distribution.
-
Drying: Transfer the impregnated carbon to a furnace and dry under a flow of N₂ for several hours at a temperature slightly above the boiling point of the solvent (e.g., 120-140°C).
-
Reduction:
-
Liquid-Phase Reduction: Suspend the dried powder in deionized water and cool in an ice bath. Slowly add a freshly prepared, chilled solution of NaBH₄ while stirring. Continue stirring for 1-2 hours.
-
Gas-Phase Reduction: Heat the dried powder in a tube furnace under a flow of H₂/CO gas mixture (e.g., 5/150 cm³/min) to 200°C and hold for 1-2 hours.[21]
-
-
Washing and Drying: Filter the resulting catalyst, wash thoroughly with deionized water to remove any residual ions, and dry in a vacuum oven at 60-80°C.
Synthesis of Au@Pt Core-Shell Nanoparticles
This method involves a two-step process where pre-synthesized Au nanoparticles are used as seeds for the subsequent deposition of a Pt shell.[22][23][24]
Materials:
-
HAuCl₄·3H₂O.
-
H₂PtCl₆·6H₂O.
-
Reducing agent for Au seeds (e.g., sodium citrate).
-
Reducing agent for Pt shell (e.g., ascorbic acid or H₂).
-
Stabilizing agent (e.g., polyvinylpyrrolidone - PVP, optional).
-
Deionized water.
Procedure:
-
Synthesis of Au Nanoparticle Seeds:
-
Bring a solution of HAuCl₄ in deionized water to a boil while stirring vigorously.
-
Rapidly add a solution of sodium citrate. The solution color will change, indicating the formation of Au nanoparticles.
-
Continue boiling for 15-30 minutes, then allow to cool to room temperature.
-
-
Pt Shell Deposition:
-
Add the Au nanoparticle seed solution to a fresh reaction flask.
-
Slowly add a solution of H₂PtCl₆ under stirring. The amount of Pt precursor determines the shell thickness.
-
Add a reducing agent, such as ascorbic acid, dropwise. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C).
-
Allow the reaction to proceed for several hours until the Pt precursor is fully reduced, indicated by a color change.
-
-
Purification: Purify the resulting Au@Pt core-shell nanoparticles by centrifugation and re-dispersion in deionized water or ethanol to remove excess reactants.
Conclusion
The theoretical modeling of catalytic activity in gold-platinum clusters provides powerful insights into the synergistic effects that govern their enhanced performance. The d-band model offers a robust framework for understanding and predicting how the electronic structure of these bimetallic systems influences their interaction with adsorbates. High-throughput DFT calculations, increasingly coupled with machine learning, are accelerating the rational design of novel Au-Pt catalysts with tailored properties. The continued interplay between advanced computational modeling and meticulous experimental synthesis and testing will be crucial in unlocking the full potential of these versatile catalytic materials for a range of applications, from environmental remediation to sustainable energy production.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The design and optimization of heterogeneous catalysts using computational methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01160G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DFT Calculations of the Adsorption States of O2 on OH/H2O-Covered Pt(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. electrochemsci.org [electrochemsci.org]
Gold-Platinum Nanoparticles for Biomedical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of gold-platinum (Au-Pt) nanoparticles and their diverse applications in biomedicine. From their fundamental physicochemical properties to their roles in advanced therapeutic and diagnostic strategies, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide details the synthesis, characterization, and application of these versatile nanomaterials, with a focus on cancer therapy, drug delivery, and biosensing.
Introduction to Gold-Platinum Nanoparticles
Gold-platinum nanoparticles are a class of bimetallic nanomaterials that combine the unique properties of both gold and platinum. These nanoparticles can be synthesized as alloys, core-shell structures, or decorated nanoparticles, each with distinct characteristics and advantages for biomedical applications.[1] The synergistic effects between gold and platinum often lead to enhanced catalytic activity, improved stability, and unique optical properties compared to their monometallic counterparts.[1]
The localized surface plasmon resonance (LSPR) of gold nanoparticles imparts them with exceptional optical properties, making them suitable for applications like photothermal therapy (PTT) and bioimaging.[2] Platinum is a well-known catalyst with excellent biocompatibility, making it ideal for nanozyme applications and enhancing the therapeutic efficacy of various treatments.[3][4] The combination of these properties in Au-Pt nanoparticles opens up a wide range of possibilities for developing novel biomedical technologies.
Synthesis of Gold-Platinum Nanoparticles
The synthesis of Au-Pt nanoparticles with controlled size, shape, and composition is crucial for their biomedical applications. Various methods have been developed, with seed-mediated growth being one of the most common for producing core-shell nanostructures.
Experimental Protocol: Seed-Mediated Synthesis of Au@Pt Core-Shell Nanoparticles
This protocol describes a typical seed-mediated approach to synthesize gold-core platinum-shell (Au@Pt) nanoparticles.[5]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Sodium citrate dihydrate
-
Ascorbic acid (AA)
-
Polyvinylpyrrolidone (PVP)
-
Ethylene glycol (EG)
-
Deionized (DI) water
Procedure:
-
Synthesis of Gold Nanoparticle Seeds (Au Seeds):
-
A solution of HAuCl₄ is brought to a boil with vigorous stirring.
-
A solution of sodium citrate is rapidly injected into the boiling HAuCl₄ solution.
-
The color of the solution will change from yellow to deep red, indicating the formation of Au nanoparticles.
-
The solution is kept boiling for an additional 15 minutes and then allowed to cool to room temperature.
-
-
Growth of Platinum Shell on Au Seeds:
-
The prepared Au seed solution is diluted in DI water.
-
A solution of H₂PtCl₆ and a stabilizing agent like PVP are added to the Au seed solution under stirring.
-
A reducing agent, such as ascorbic acid, is added dropwise to the mixture.
-
The reaction is allowed to proceed for a set amount of time, during which the platinum shell forms on the gold core.
-
The resulting Au@Pt core-shell nanoparticles are purified by centrifugation and redispersion in DI water.[5]
-
Characterization: The size, morphology, and composition of the synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM), UV-Vis Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).[6]
Key Biomedical Applications
Au-Pt nanoparticles have shown great promise in several biomedical fields, primarily due to their unique combination of properties.
Photothermal Therapy (PTT)
The strong LSPR absorption of the gold component in Au-Pt nanoparticles allows for efficient conversion of near-infrared (NIR) light into heat, which can be used to selectively ablate cancer cells.[2] The platinum shell can further enhance the photothermal conversion efficiency and stability of the nanoparticles.[7]
Quantitative Data: Photothermal Conversion Efficiency
| Nanoparticle Type | Size (nm) | Laser Wavelength (nm) | Photothermal Conversion Efficiency (η) | Reference |
| Au@Pt Nanodots | 2.5 | 808 | 50.53% | [7] |
| Pt-Au Nanoplates | - | 1064 | Excellent | [8] |
| Au Nanospheres | 5-50 | 532 | 65-80.3% | [9] |
| Au@Pt Nanorings | - | 1064 | Excellent | [8] |
Drug Delivery
The high surface area-to-volume ratio of Au-Pt nanoparticles makes them excellent candidates for drug delivery vehicles. Anticancer drugs, such as doxorubicin (DOX), can be loaded onto the surface of these nanoparticles through various mechanisms, including electrostatic interactions and covalent bonding.[10] The release of the drug can be triggered by internal stimuli, such as the acidic tumor microenvironment (low pH), or external stimuli, like NIR light in the case of PTT.[6][11]
Quantitative Data: Doxorubicin Loading and Release
| Nanocarrier | Drug Loading Capacity (wt%) | Release at pH 5.0 (Cumulative %) | Release at pH 7.4 (Cumulative %) | Reference |
| Fe₃O₄@Si-CRG | 12.3 | ~80% (after 5h) | ~25% (after 5h) | [5] |
| Polymer-DOX NPs | - | ~75% | ~22.6% | [11] |
| Au-dox | - | ~80% (after 24h) | ~20% (after 24h) | [6] |
| Hollow Gold Nanospheres | 63 | pH-dependent | pH-dependent | [10] |
Nanozymes and Biosensing
Au-Pt nanoparticles can exhibit enzyme-like activities, acting as "nanozymes." A common example is their peroxidase-like activity, where they can catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂), leading to a colorimetric change that can be used for biosensing applications.[12] This property is valuable for developing sensitive and robust diagnostic assays.
Quantitative Data: Peroxidase-like Activity of Au-Pt Nanozymes
| Nanozyme | K_m (mM) (for TMB) | V_max (10⁻⁸ M s⁻¹) | k_cat (s⁻¹) | Reference |
| Au@Pt₄L NPs | - | - | 4.25 x 10⁶ | [3] |
| Au@Pt Nanozyme | Comparable to HRP | - | - | |
| Ag-Pt HNPs | - | 96 | 1.1 x 10⁶ | [12] |
| Tetrametallic Au@Ag-Pd-Pt | 0.32 (for H₂O₂) | - | - | [13] |
Cytotoxicity and Cancer Cell Inhibition
Au-Pt nanoparticles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of cell death often involves the generation of reactive oxygen species (ROS), leading to apoptosis.[14][15] The efficacy of these nanoparticles can be quantified by determining their half-maximal inhibitory concentration (IC50).
Quantitative Data: Cytotoxicity of Gold and Platinum-based Nanoparticles
| Nanoparticle | Cell Line | IC50 (µg/mL) | Reference |
| Lc-GNPs | MCF-7 | 26.91 | [16][17] |
| Lc-GNPs | HeLa | 45.51 | [16][17] |
| Pt/TiO₂ (NPt) | HeLa | 53.74 ± 2.95 | [18][19] |
| Pt/TiO₂ (NPt) | DU-145 | 75.07 ± 5.48 | [18][19] |
Experimental Protocols for Key Assays
Protocol for Evaluating Peroxidase-Like Activity
This protocol outlines the steps to assess the peroxidase-like activity of Au-Pt nanozymes using a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).[20][21]
Materials:
-
Au-Pt nanoparticle suspension
-
TMB solution
-
Hydrogen peroxide (H₂O₂) solution
-
Acetate buffer (pH 4.0)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the Au-Pt nanoparticle suspension to the acetate buffer.
-
Add the TMB solution to the wells.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the absorbance at 652 nm using a microplate reader.
-
Monitor the change in absorbance over time to determine the reaction kinetics.
-
The Michaelis-Menten kinetics can be determined by varying the concentration of TMB and H₂O₂.[13]
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium
-
Au-Pt nanoparticle suspensions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of the Au-Pt nanoparticles.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.[16][17]
Signaling Pathways and In Vivo Applications
Modulation of Cellular Signaling Pathways
Au-Pt nanoparticles can influence key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[20][23] These pathways regulate cell proliferation, survival, and apoptosis. The ability of nanoparticles to modulate these pathways is a critical aspect of their anticancer mechanism. For instance, platinum nanoclusters have been shown to activate autophagy by inhibiting the PI3K/AKT/mTOR pathway in cisplatin-resistant ovarian cancer cells.[20]
Diagram: Simplified PI3K/Akt Signaling Pathway
References
- 1. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 3. Atomic Pt-Layer-Coated Au Peroxidase Nanozymes with Enhanced Activity for Ultrasensitive Colorimetric Immunoassay of Interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface area and pore size characteristics of nanoporous gold subjected to thermal, mechanical, or surface modification studied using gas adsorption isotherms, cyclic voltammetry, thermogravimetric analysis, and scanning electron microscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exceptionally High Payload of Doxorubicin in Hollow Gold Nanospheres for Near-Infrared Light-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. Tetrametallic Au@Ag-Pd-Pt Nanozyme with Surface-Exposed Active Sites for Enhanced Catalytic Activity | MDPI [mdpi.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. Chitosan gold nanoparticles induce cell death in HeLa and MCF-7 cells through reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustainable Gold Nanoparticles Possessed Significant Activity Against Cancer Cell Lines (MCF-7, HeLa, and A549) [ppam.semnan.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Platinum Nanoclusters Activate PI3K/AKT/mTOR Signaling Pathway-Mediated Autophagy for Cisplatin-Resistant Ovarian Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Porous Au@Pt nanoparticles with superior peroxidase-like activity for colorimetric detection of spike protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Catalysis: An In-depth Technical Guide to Au-Pt Bimetallic Catalysts
For Researchers, Scientists, and Drug Development Professionals
The field of catalysis is continuously driven by the pursuit of more efficient, selective, and robust catalytic systems. Among these, bimetallic nanoparticles have emerged as a frontier in catalyst design, offering performance characteristics that often surpass their monometallic counterparts. This technical guide delves into the core of synergistic effects observed in Gold-Platinum (Au-Pt) bimetallic catalysts. By combining the unique properties of gold and platinum, these catalysts exhibit enhanced activity and selectivity in a wide array of chemical transformations, from environmental remediation to the synthesis of fine chemicals and pharmaceutical intermediates.
This guide provides a comprehensive overview of Au-Pt catalysts, including detailed experimental protocols for their synthesis and characterization, a compilation of quantitative performance data, and a visualization of the underlying reaction mechanisms and experimental workflows.
The Foundation of Synergy: Electronic and Geometric Effects
The enhanced catalytic performance of Au-Pt bimetallic catalysts stems from a combination of electronic and geometric effects. The interaction between gold and platinum atoms leads to a modification of their electronic structures, influencing the adsorption energies of reactants and intermediates.[1] This electronic effect, often involving charge transfer between the two metals, can weaken or strengthen the binding of key species to the catalyst surface, thereby facilitating reaction pathways that are less favorable on the monometallic surfaces.
Geometrically, the arrangement of Au and Pt atoms in the nanoparticle, whether as a core-shell structure, a random alloy, or segregated domains, creates unique active sites at the interface between the two metals.[2] These interfacial sites can promote specific reaction steps, leading to higher selectivity towards desired products. For instance, in many oxidation reactions, Pt sites are responsible for activating one reactant (e.g., an alcohol or CO), while Au sites can facilitate the activation of an oxidant or prevent the poisoning of the Pt sites.[3]
Quantitative Performance Data of Au-Pt Catalysts
The synergistic effects in Au-Pt catalysts translate into measurable improvements in catalytic performance across various reactions. The following tables summarize key quantitative data from the literature, highlighting the impact of catalyst composition, structure, and reaction conditions on activity and selectivity.
| Catalyst Composition | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Au9Pt1/TiO2 | Glycerol Oxidation | 60 | >95 | ~70 (to C3 products) | 6575 | [4] |
| Au6Pt4/TiO2 | Glycerol Oxidation (base-free) | 60 | ~30 | ~85 (to C3 products) | 301 | [4] |
| Au-Pt/TiO2 | CO Oxidation | Room Temp | 100 | >99 (to CO2) | - | [5] |
| Au@1ML-Pt/SiO2 | p-Chloronitrobenzene Hydrogenation | 65 | >99 | 99 (to p-chloroaniline) | 1.80 x 10^4 | [6] |
| Au@2ML-Pt/SiO2 | p-Chloronitrobenzene Hydrogenation | 65 | >99 | 98 (to p-chloroaniline) | 2.58 x 10^4 | [6] |
| Au-Pt/C | Methanol Oxidation | Room Temp | - | - | - | [7] |
| Au-Pt/Al2O3 | Selective Hydrogenation of Nitroaromatics | 45 | >95 | >97 | - | [3] |
Table 1: Catalytic Performance of Au-Pt Catalysts in Various Reactions. This table provides a comparative overview of the catalytic activity and selectivity of Au-Pt bimetallic catalysts in different chemical transformations. The data illustrates the influence of the Au:Pt ratio and reaction conditions on the catalyst's performance.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and characterization of Au-Pt bimetallic catalysts, as cited in the literature.
Synthesis of Au@Pt Core-Shell Nanoparticles (Seed-Mediated Growth)
This protocol describes the synthesis of platinum-coated gold nanoparticles, a common morphology for Au-Pt catalysts.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
Sodium citrate dihydrate
-
L-ascorbic acid
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticle Seeds:
-
A solution of HAuCl4 (e.g., 0.01 M) is brought to a boil with vigorous stirring.
-
A solution of sodium citrate (e.g., 1 wt%) is rapidly injected into the boiling HAuCl4 solution.
-
The solution color will change from yellow to deep red, indicating the formation of Au nanoparticles. The solution is kept boiling for 15 minutes and then cooled to room temperature.
-
-
Growth of Platinum Shell:
-
The prepared Au nanoparticle seed solution is diluted with deionized water.
-
A solution of K2PtCl4 and L-ascorbic acid (a mild reducing agent) is prepared.
-
The K2PtCl4 and ascorbic acid solution is added dropwise to the Au seed solution under gentle stirring.
-
The reaction is allowed to proceed for several hours at a controlled temperature (e.g., 30°C). The color of the solution will gradually darken as the Pt shell forms.
-
The resulting Au@Pt core-shell nanoparticles are purified by centrifugation and redispersion in deionized water to remove unreacted precursors and byproducts.
-
Synthesis of Au-Pt Alloy Nanoparticles (Co-reduction Method)
This method produces nanoparticles where gold and platinum atoms are intimately mixed.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Hexachloroplatinic acid (H2PtCl6)
-
Polyvinylpyrrolidone (PVP) (stabilizing agent)
-
Ethylene glycol (solvent and reducing agent)
-
Deionized water
Procedure:
-
A solution of HAuCl4 and H2PtCl6 in the desired molar ratio is prepared in ethylene glycol.
-
PVP is added to the solution, which acts as a capping agent to control the size and prevent aggregation of the nanoparticles.
-
The mixture is heated to a specific temperature (e.g., 160°C) under vigorous stirring.
-
The reaction is maintained at this temperature for a set period (e.g., 1-2 hours) to ensure the complete reduction of both metal precursors and the formation of the alloy.
-
The color of the solution will change to dark brown or black, indicating the formation of Au-Pt alloy nanoparticles.
-
The nanoparticles are then cooled to room temperature and precipitated by adding a non-solvent like acetone.
-
The precipitate is collected by centrifugation, washed multiple times with ethanol and water to remove excess PVP and ethylene glycol, and finally dried.
Catalyst Characterization
A comprehensive characterization of the synthesized Au-Pt nanoparticles is crucial to understand their structure-property relationships.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles (core-shell vs. alloy). High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.
-
X-ray Diffraction (XRD): To determine the crystal structure and confirm the formation of an alloy (by observing shifts in the diffraction peaks relative to monometallic Au and Pt).
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the electronic states of Au and Pt, providing insights into charge transfer effects.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To determine the bulk elemental composition of the bimetallic catalysts.
-
CO Chemisorption: To measure the dispersion of the active metal (typically Pt) on the catalyst surface.
Visualizing Mechanisms and Workflows
Understanding the complex processes at the heart of catalysis and the experimental procedures used to study them can be greatly aided by visual representations. The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a typical experimental workflow.
Reaction Mechanisms
Experimental Workflow
Applications in Fine Chemical and Pharmaceutical Synthesis
The high selectivity of Au-Pt catalysts makes them particularly attractive for the synthesis of complex organic molecules, where the precise transformation of a specific functional group is required without affecting other sensitive parts of the molecule.
One prominent application is the selective hydrogenation of substituted nitroaromatics to the corresponding anilines.[3] This reaction is a cornerstone in the production of a wide range of pharmaceuticals, dyes, and agrochemicals. The synergy between Au and Pt allows for high conversion rates and excellent selectivity towards the desired aniline, minimizing the formation of byproducts that can arise from the hydrogenation of other functional groups or the aromatic ring itself.
Furthermore, the development of chiral Au-Pt catalytic systems holds promise for asymmetric hydrogenation , a critical technology for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While this area is still under active research, the ability to tune the electronic and geometric properties of Au-Pt nanoparticles offers a promising avenue for the design of highly enantioselective catalysts.
Conclusion and Future Outlook
Au-Pt bimetallic catalysts represent a powerful class of materials with tunable properties and exceptional performance in a variety of catalytic applications. The synergistic interplay between gold and platinum, driven by both electronic and geometric effects, allows for enhanced activity, selectivity, and stability. This technical guide has provided a foundational understanding of these catalysts, including practical experimental protocols and a summary of their performance.
Future research in this field will likely focus on several key areas:
-
Precise control over catalyst architecture: Developing synthetic methods to create more complex and well-defined Au-Pt nanostructures to further optimize catalytic performance.
-
In-depth mechanistic studies: Employing advanced in-situ and operando characterization techniques combined with theoretical calculations to gain a more detailed understanding of the reaction mechanisms at the atomic level.
-
Expansion of applications: Exploring the use of Au-Pt catalysts in a broader range of chemical transformations relevant to sustainable chemistry and the pharmaceutical industry, such as selective oxidations and C-C coupling reactions.
The continued exploration of the synergistic effects in Au-Pt and other bimetallic systems will undoubtedly lead to the development of next-generation catalysts with unprecedented efficiency and selectivity, contributing to more sustainable and efficient chemical processes.
References
- 1. Synergistic effects of atomically precise Au-based bimetallic nanocluster on energy-related small molecule catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimetallic nanoparticles: advances in fundamental investigations and catalytic applications - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00241E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iterative multiscale and multi-physics computations for operando catalyst nanostructure elucidation and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Analysis, and Peroxidase-Mimicking Activity of AuPt Branched Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Quantum Confinement in Ultrathin Gold-Platinum Nanowires: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum confinement effects observed in ultrathin gold-platinum (Au-Pt) nanowires. As the dimensions of these bimetallic nanostructures approach the de Broglie wavelength of electrons, their electronic and optical properties deviate significantly from their bulk counterparts, leading to novel functionalities with potential applications in catalysis, nanoelectronics, and nanomedicine. This document outlines the synthesis, characterization, and unique properties of these materials, with a focus on the underlying quantum phenomena.
Introduction to Quantum Confinement in Au-Pt Nanowires
Quantum confinement arises when the motion of electrons is restricted in one or more dimensions to a length scale comparable to their de Broglie wavelength.[1][2] In one-dimensional (1D) nanomaterials like nanowires, electrons are confined in two dimensions (the radial directions) and are free to move along the length of the wire.[1][3] This confinement leads to the quantization of energy levels, resulting in a discrete energy spectrum rather than the continuous bands found in bulk materials.[2][4] For Au-Pt nanowires with diameters typically below 10 nm, these quantum effects become prominent and significantly influence their catalytic, electronic, and optical behaviors.[5][6] The alloying of gold and platinum at the nanoscale further introduces synergistic effects, including charge transfer between the two metals, which modulates the electronic structure and surface reactivity.[7][8]
Synthesis of Ultrathin Au-Pt Nanowires
The fabrication of ultrathin Au-Pt nanowires with controlled diameters and compositions is crucial for harnessing their quantum confinement effects. Wet chemistry approaches are commonly employed, offering good control over the nanowire morphology.[7][8]
Wet Chemistry Synthesis
A prevalent method involves the co-reduction of gold and platinum precursors in the presence of a capping agent that directs the one-dimensional growth.[7][8][9][10]
Experimental Protocol: Wet Chemistry Synthesis of Au-Pt Alloyed Nanowires [7][8][11]
-
Precursors : Gold(III) chloride (AuCl₃) and sodium hexachloroplatinate(IV) (Na₂PtCl₆) are used as the gold and platinum sources, respectively.
-
Solvent and Capping Agent : The reaction is typically carried out in a non-polar organic solvent with oleylamine or a mixture of oleylamine and oleic acid acting as both a reducing agent and a capping agent to control the growth direction.[12][13]
-
Reaction Conditions : The synthesis is performed at room temperature under an inert atmosphere (e.g., argon).[7][8][11] The stoichiometry of the resulting nanowires (e.g., Au₂₅Pt₇₅, Au₄₈Pt₅₂) can be controlled by adjusting the initial molar ratio of the Au and Pt precursors.[7][8]
-
Purification : After the reaction, the product is precipitated by adding a polar solvent like ethanol, followed by centrifugation to separate the nanowires. The purified nanowires are then redispersed in a non-polar solvent such as chloroform.[11]
Characterization of Au-Pt Nanowires
A suite of advanced characterization techniques is necessary to probe the structural, compositional, and electronic properties of ultrathin Au-Pt nanowires.
Electron Microscopy
-
Transmission Electron Microscopy (TEM) : Provides high-resolution images to determine the morphology, diameter, length, and crystallinity of the nanowires.[14]
-
Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDS) : Enables elemental mapping to confirm the alloyed nature of the nanowires and determine their composition.[7][8]
Spectroscopic Techniques
-
UV-Visible (UV-Vis) Spectroscopy : Used to investigate the optical properties. The surface plasmon resonance (SPR) peak of gold nanoparticles is typically broadened or shifted in the alloyed nanowires, indicating the altered electronic structure.[15]
-
X-ray Absorption Spectroscopy (XAS) : Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide detailed information about the electronic structure, including the oxidation states of Au and Pt and the local atomic arrangement.[7][8][11] These techniques are crucial for identifying charge transfer between the constituent metals.
Structural Analysis
-
X-ray Diffraction (XRD) : Confirms the crystalline structure of the nanowires. The diffraction peaks can indicate the formation of an alloy and provide information on the lattice parameters.[10]
Quantum Confinement Effects on Nanowire Properties
The reduction in dimensionality to the nanoscale fundamentally alters the properties of Au-Pt nanowires.
Electronic and Magnetic Properties
In ultrathin Au-Pt nanowires (e.g., with average widths less than 3 nm), quantum confinement leads to significant modifications of the electronic structure.[7][8]
-
Charge Transfer : XAS studies have revealed a d-charge depletion at the Au site and a d-charge gain at the Pt site in Au₄₈Pt₅₂ nanowires.[7][8][15] This charge redistribution is a direct consequence of the intimate mixing of Au and Pt orbitals at the nanoscale and influences the material's catalytic and magnetic properties.
-
Emergence of Ferromagnetism : Bulk gold is diamagnetic, and bulk platinum is paramagnetic. However, due to the quantum confinement-induced changes in the electronic structure and charge transfer, Au₄₈Pt₅₂ nanowires exhibit ferromagnetic behavior.[7][8][15]
Catalytic Activity
The catalytic performance of Au-Pt nanostructures is highly dependent on their size and composition, a phenomenon linked to quantum size effects.[16][17]
-
Enhanced Oxygen Reduction Reaction (ORR) : Heterogeneous Au-Pt nanostructures have shown superior catalytic activity towards the oxygen reduction reaction, which is a key process in fuel cells.[18] This enhancement is attributed to the electronic coupling between the Au and Pt components, which modifies the d-band center of Pt and optimizes the adsorption energies of reaction intermediates.
-
Hydrogen Evolution Reaction (HER) : Au-Pt nanostructures, particularly those with an Au-rich core and a Pt shell, exhibit significantly higher mass activity for the HER compared to commercial Pt/C catalysts.[19] This is due to the efficient exposure of active Pt atoms and the electronic modification induced by the Au core.
Quantitative Data Summary
The following tables summarize key quantitative data reported for ultrathin Au-Pt nanowires.
| Property | Au₂₅Pt₇₅ Nanowires | Au₄₈Pt₅₂ Nanowires | Reference(s) |
| Average Width (nm) | < 3 | < 3 | [7][8] |
| Crystalline Structure | Heterogeneous | Heterogeneous | [7][8] |
| Magnetic Behavior | Not specified | Ferromagnetic | [7][8][15] |
| Charge Transfer | Not specified | d-charge depletion at Au, d-charge gain at Pt | [7][8][15] |
| Catalyst Composition | Application | Key Performance Metric | Comparison | Reference(s) |
| Au-Pt Nanostructures | Oxygen Reduction Reaction | Enhanced catalytic activity | Superior to single-component catalysts | [18] |
| Au:Pt (1:4) Nanocrystals | Hydrogen Evolution Reaction | Overpotential: 24 mV @ 10 mA cm⁻² | Lower than commercial Pt/C (31 mV) | [19] |
| Au:Pt (1:4) Nanocrystals | Hydrogen Evolution Reaction | Mass Activity: 13.8 A mgPt⁻¹ | 6.9-fold higher than commercial Pt/C (2.0 A mgPt⁻¹) | [19] |
Visualizations
Experimental Workflow for Au-Pt Nanowire Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Au-Pt nanowires.
Logical Relationship of Quantum Confinement Effects
Caption: Impact of quantum confinement on the properties of Au-Pt nanowires.
Potential Application in Targeted Drug Delivery
Caption: A potential pathway for targeted drug delivery using functionalized Au-Pt nanowires.
Applications in Drug Development
While the primary focus of research on ultrathin Au-Pt nanowires has been on their catalytic and electronic properties, their unique characteristics make them promising candidates for applications in drug delivery and biomedical imaging.[20][21][22] The high surface area-to-volume ratio allows for efficient loading of therapeutic agents, and the bimetallic nature offers opportunities for multimodal functionalities.[23][24] For instance, the plasmonic properties of gold can be utilized for photothermal therapy, while the catalytic activity of platinum could be harnessed for in-situ drug activation or generation of reactive oxygen species.[22] Functionalization of the nanowire surface with targeting ligands can enable specific delivery to diseased cells, minimizing off-target effects.[21]
Conclusion
Quantum confinement in ultrathin Au-Pt nanowires gives rise to a host of fascinating physical and chemical properties that are absent in their bulk counterparts. The ability to tune their electronic structure, and consequently their catalytic and magnetic behavior, by controlling their size and composition opens up new avenues for the rational design of advanced materials. For researchers in drug development, these nanostructures represent a versatile platform for creating next-generation therapeutic and diagnostic agents. Further exploration of the biological interactions and long-term stability of these nanowires will be crucial for their successful translation into clinical applications.
References
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. Quantum Confinement Effects – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]
- 3. A Review on Low-Dimensional Nanomaterials: Nanofabrication, Characterization and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electronic and magnetic properties of ultrathin Au/Pt nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. web.spms.ntu.edu.sg [web.spms.ntu.edu.sg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. irjhis.com [irjhis.com]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. tcd.ie [tcd.ie]
- 18. Heterogeneous Au–Pt nanostructures with enhanced catalytic activity toward oxygen reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. AuPt nanostructures with a high hydrogen evolution reaction activity through a halide-mediated microwave assisted route - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biodistribution and Toxicological Effects of Ultra-Small Pt Nanoparticles Deposited on Au Nanorods (Au@Pt NRs) in Mice with Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
The Intricate Surface Chemistry of Gold-Platinum Single-Crystal Alloys: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synergistic interplay between gold (Au) and platinum (Pt) at the atomic level gives rise to bimetallic alloys with unique and tunable surface chemistries. These properties are of paramount importance in fields ranging from catalysis to biocompatible materials. This in-depth technical guide explores the core principles governing the surface of Au-Pt single-crystal alloys, providing a comprehensive overview of their electronic structure, catalytic behavior, and the experimental methodologies used for their characterization.
Electronic Properties and Surface Segregation
The alloying of gold and platinum results in significant modifications to their electronic structures, deviating from what might be predicted by simple electronegativity considerations.[1][2] X-ray photoelectron spectroscopy (XPS) studies have revealed that in Au-Pt alloys, both Au and Pt 4f binding energies can exhibit a negative shift relative to the pure metals.[1] This phenomenon is attributed to a complex charge redistribution involving both 6s conduction and 5d charges.[1] Specifically, in dilute alloys, there is a gain of d-charge at the Pt site and a depletion at the Au site.[3] This charge transfer and redistribution are crucial in determining the alloy's interaction with adsorbates and its subsequent catalytic activity.
A key characteristic of bimetallic alloys is the phenomenon of surface segregation, where the surface composition differs from the bulk. In Au-Pt systems, the element with the lower surface energy tends to enrich the surface. Gold, having a lower surface energy than platinum, is often found to segregate to the surface of Au-Pt alloys.[4][5] This segregation can be controlled by factors such as the bulk composition, temperature, and the crystalline face. The resulting surface may not be a simple termination of the bulk lattice but can undergo reconstruction to minimize its free energy.[6]
Quantitative Analysis of Electronic and Structural Properties
The following tables summarize key quantitative data extracted from various studies on Au-Pt single-crystal alloys.
| Property | System | Observation | Reference |
| Binding Energy Shift | Au₉Pt | Negative shift for both Au and Pt 4f relative to pure metals | [1] |
| AuPt₉ | Negative shift for both Au and Pt 4f relative to pure metals | [1] | |
| Charge Transfer | Au₄₈Pt₅₂ Nanowires | d-charge depletion at Au site, d-charge gain at Pt site | [3] |
| Interlayer Spacing | Au on Pt(111) | Top interlayer spacing expanded by +2.16% | [7] |
| Clean Pt(111) | First interlayer spacing expanded by +0.87%, second contracted by -0.43% | [7] | |
| Lattice Constant | Au on Pt(111) | Surface lattice constant of 2.80 Å observed via STM | [7] |
Catalytic Activity: A Tale of Two Metals
The unique electronic and geometric structure of Au-Pt alloy surfaces leads to enhanced catalytic performance for a variety of reactions, most notably CO oxidation and the oxygen reduction reaction (ORR).
CO Oxidation: The presence of gold atoms adjacent to platinum sites can weaken the binding of CO to platinum, a notorious catalyst poison.[8] This "ensemble effect," combined with the modified electronic properties of the Pt atoms, facilitates the oxidation of CO to CO₂ at lower temperatures compared to pure Pt catalysts.[9][10] Studies on single-atom Pt catalysts supported on gold have shown that the charge state of the individual Pt atoms is critical for the reaction mechanism.[8]
Oxygen Reduction Reaction (ORR): The ORR is a fundamental reaction in fuel cells. While platinum is the benchmark catalyst, its high cost and susceptibility to poisoning are significant drawbacks.[11][12] Alloying Pt with Au can modify the adsorption energies of ORR intermediates (O, OH, OOH), leading to improved activity and stability.[13][14] Density Functional Theory (DFT) calculations have shown that single-atom alloys of Pt in a gold host can enhance the binding strength of O₂, a crucial step in the ORR pathway.[15]
Tabulated Catalytic Performance Data
| Reaction | Catalyst System | Key Finding | Reference |
| Formic Acid Oxidation | Pt₄Au₉₆ Nanoparticles | Activity up to 126 times greater than commercial Pt/C | [8] |
| Ethylene Glycol Electro-oxidation | Au-Pt solid solution electrodes | More active than pure Au or Pt | [16] |
| Oxygen Reduction Reaction | PdAu Single-Atom Alloy | Lower theoretical overpotential and enhanced selectivity compared to Pt(111) | [15] |
| CO Oxidation | Single Pt atoms on '29' oxide | CO desorption from Pt single atoms by 325 K | [9] |
Experimental Protocols for Surface Characterization
A multi-technique approach is essential for a comprehensive understanding of the surface chemistry of Au-Pt single-crystal alloys.[17] Below are detailed methodologies for key surface science techniques.
Single-Crystal Preparation and Alloy Formation
-
Substrate Preparation: A single crystal of the host metal (e.g., Pt(111)) is cleaned in an ultra-high vacuum (UHV) chamber. This typically involves cycles of sputtering with Ar⁺ ions to remove surface contaminants, followed by annealing at high temperatures (e.g., >1000 K) to restore a well-ordered, crystalline surface.[7][18]
-
Alloy Formation/Deposition: The second metal (e.g., Au) is deposited onto the clean single-crystal surface. This can be achieved using an electron-beam evaporator or a Knudsen cell. The deposition rate is monitored using a quartz crystal microbalance. The coverage of the deposited metal is often reported in monolayers (ML).[6]
-
Annealing: Following deposition, the sample is often annealed at elevated temperatures (e.g., 100–150 °C) to promote surface alloying and ordering.[6] The annealing temperature and duration are critical parameters that control the final surface structure.
Surface Structure and Morphology Analysis
-
Low-Energy Electron Diffraction (LEED):
-
A beam of low-energy electrons (20-200 eV) is directed at the single-crystal surface.[19]
-
The elastically scattered electrons diffract off the periodic arrangement of surface atoms.
-
The resulting diffraction pattern is displayed on a fluorescent screen and captured by a camera.
-
The symmetry and spacing of the diffraction spots provide information about the surface lattice constant, reconstruction, and the presence of ordered adsorbate layers.[7][20]
-
-
Scanning Tunneling Microscopy (STM):
-
An atomically sharp metallic tip is brought into close proximity (a few angstroms) to the sample surface in a UHV environment.
-
A small bias voltage is applied between the tip and the sample, causing electrons to tunnel across the vacuum gap.
-
The tunneling current is extremely sensitive to the tip-sample distance.
-
The tip is scanned across the surface while a feedback loop maintains a constant tunneling current by adjusting the tip's vertical position.
-
This vertical movement is recorded to generate a real-space topographic image of the surface with atomic resolution.[6][7]
-
Surface Composition and Electronic State Analysis
-
X-ray Photoelectron Spectroscopy (XPS):
-
The sample is irradiated with a monochromatic beam of X-rays (e.g., Al Kα).
-
The X-rays cause the emission of core-level electrons from the atoms in the near-surface region.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment (oxidation state).
-
By analyzing the peak positions and intensities, the elemental composition and chemical states of the surface atoms can be determined.[1][21]
-
Visualizing Surface Processes and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of Au-Pt single-crystal alloys.
Caption: Thermodynamic-driven surface segregation in Au-Pt alloys.
Caption: Simplified catalytic cycle for CO oxidation on an Au-Pt surface.
Caption: General experimental workflow for Au-Pt single-crystal surface science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface segregation in the AgAuCuPdPt high entropy alloy: insights from molecular simulations - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxygen reduction reaction at Pt single crystals: a critical overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. minsocam.org [minsocam.org]
- 19. fiveable.me [fiveable.me]
- 20. Figure 6 from Structure Determination of Au on Pt(111) Surface: LEED, STM and DFT Study | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Seed-Mediated Growth of Gold-Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of gold-platinum (Au-Pt) core-shell nanoparticles via the seed-mediated growth method. This technique offers precise control over nanoparticle size, shape, and composition, making it a valuable tool for a wide range of applications, including catalysis, sensing, and nanomedicine.
Application Notes
The seed-mediated growth method is a versatile bottom-up approach for synthesizing colloidal metal nanocrystals with controlled architectures.[1] The process involves two main steps: the synthesis of small "seed" nanoparticles and the subsequent growth of these seeds into larger, often core-shell, nanostructures by the reduction of a second metal precursor onto their surface.[2][3] For Au-Pt nanoparticles, gold nanoparticles (AuNPs) are typically synthesized first to serve as the seeds, followed by the controlled deposition of a platinum (Pt) shell.[1][4]
The distinct reduction potentials of gold and platinum precursors play a crucial role in the formation of the core-shell structure. Gold ions are more easily reduced to form the initial Au seeds. Subsequently, the Pt precursor is reduced onto the surface of the existing Au seeds, leading to the formation of a Pt shell.[5][6] The thickness and morphology of the Pt shell can be tuned by controlling experimental parameters such as the precursor concentrations, the ratio of Au seeds to Pt precursor, temperature, and the choice of capping agents and reducing agents.[1][5][6]
Advantages of Au-Pt Core-Shell Nanoparticles:
-
Enhanced Catalytic Activity: The combination of gold and platinum can lead to synergistic effects, resulting in enhanced catalytic activity and stability compared to monometallic nanoparticles.[1][5][6]
-
Tunable Optical Properties: The localized surface plasmon resonance (LSPR) of the gold core can be modulated by the platinum shell, allowing for the tuning of optical properties for applications in sensing and imaging.
-
Biocompatibility: Gold nanoparticles are known for their biocompatibility, making Au-Pt nanoparticles promising candidates for biomedical applications such as drug delivery and photothermal therapy.
-
Controlled Synthesis: The seed-mediated approach allows for precise control over the size and shape of the nanoparticles, which is critical for optimizing their properties for specific applications.[7]
Applications in Drug Development:
The unique properties of Au-Pt nanoparticles make them attractive for various applications in drug development:
-
Drug Delivery: Their high surface area-to-volume ratio allows for the efficient loading of drug molecules. The surface of the Pt shell can be further functionalized with targeting ligands to achieve site-specific drug delivery.
-
Catalytic Therapy: Platinum is a well-known catalyst, and Au-Pt nanoparticles can be designed to catalyze specific reactions within the body for therapeutic purposes.
-
Biosensing: The optical and catalytic properties of Au-Pt nanoparticles can be harnessed to develop sensitive and selective biosensors for the detection of disease biomarkers.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key processes in the seed-mediated synthesis of Au-Pt nanoparticles.
Caption: Workflow for seed-mediated synthesis of Au-Pt nanoparticles.
Experimental Protocols
This section provides detailed protocols for the synthesis of Au-Pt core-shell nanoparticles. It is crucial to use high-purity reagents and thoroughly cleaned glassware for successful and reproducible synthesis.[8]
Protocol 1: Polyol Synthesis of Au Seeds and Subsequent Pt Shell Growth
This protocol is adapted from a method used for synthesizing Au@Pt core-shell nanoparticles for electrocatalysis.[1]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Polyvinylpyrrolidone (PVP, MW: 40K)
-
Ethylene glycol (EG)
-
Silver nitrate (AgNO₃) - for initial seed synthesis
-
Ethanol
-
Deionized (DI) water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Centrifuge
Procedure:
Part A: Synthesis of Gold Nanoparticle (AuNP) Seeds
-
Silver Nanoparticle Seed Preparation: In a three-neck flask, heat 10 mL of EG to 160 °C with magnetic stirring.
-
In separate aliquots, add 2 mL of AgNO₃ solution (20 mM) and 4 mL of PVP (50 mM in EG) every 2.5 minutes.
-
Maintain the reaction at 160 °C for 1 hour to form silver nanoparticle seeds.
-
Gold Nanoparticle Synthesis: In a separate flask, mix 0.5 mL of the pre-synthesized silver nanoparticle seed solution with 5 mL of EG and heat to 160 °C.
-
Once the temperature is stable, add 0.5 mL of HAuCl₄ solution (50 mM) and 1 mL of PVP (50 mM in EG).
-
Continue the reaction for 1 hour to form the gold seeds. The resulting AuNPs will have an average size of approximately 8.1 ± 0.11 nm.[1]
Part B: Synthesis of Au@Pt Core-Shell Nanoparticles
-
In the flask containing 7 mL of the pre-synthesized AuNP seed solution at 160 °C, add 0.5 mL of H₂PtCl₆ solution (50 mM) and 1 mL of PVP (50 mM in EG) under magnetic stirring.
-
Increase the reaction temperature to 190 °C and maintain for 15 minutes.
-
Cool the solution to room temperature.
-
Purification: Wash the resulting Au@Pt nanoparticles with ethanol and DI water by centrifugation at 12,000 rpm for 15 minutes.
-
Resuspend the final product in a suitable solvent, such as isopropyl alcohol, for storage and further characterization.
Protocol 2: Aqueous Synthesis of Au Seeds and Pt Shell Growth
This protocol is a general method that can be adapted for various applications.
Materials:
-
Gold (III) chloride (HAuCl₄)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Chloroplatinic acid (H₂PtCl₆)
-
Ascorbic acid (C₆H₈O₆)
-
Cetyltrimethylammonium bromide (CTAB) or other capping agents
-
Deionized (DI) water
Equipment:
-
Erlenmeyer flasks
-
Magnetic stirrer with hot plate
-
Vortex mixer
-
Spectrophotometer (for characterization)
-
Transmission Electron Microscope (TEM) (for characterization)
Procedure:
Part A: Synthesis of Gold Nanoparticle (AuNP) Seeds (Turkevich-Frens Method)
-
In a clean Erlenmeyer flask, bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 2 mL of a 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature while stirring.
Part B: Synthesis of Au@Pt Core-Shell Nanoparticles
-
Growth Solution Preparation: In a separate flask, prepare a growth solution containing a specific concentration of H₂PtCl₆, a capping agent (e.g., CTAB), and DI water.
-
Seeding: Add a calculated volume of the prepared AuNP seed solution to the growth solution under gentle stirring. The amount of seed solution will influence the final size of the core-shell nanoparticles.
-
Reduction: Add a reducing agent, such as ascorbic acid, to the mixture to initiate the reduction of the platinum precursor onto the gold seeds.
-
Allow the reaction to proceed for a set amount of time, during which the color of the solution will change, indicating the growth of the platinum shell.
-
Purification: Purify the resulting Au@Pt nanoparticles by centrifugation and resuspension in DI water to remove excess reactants.
Quantitative Data Summary
The following tables summarize key quantitative data from various seed-mediated synthesis protocols for Au-Pt and related nanoparticles.
Table 1: Synthesis Parameters for Au@Pt Nanoparticles[1]
| Parameter | Au Seed Synthesis | Au@Pt Growth (1:1 ratio) |
| Gold Precursor | 0.5 mL of 50 mM HAuCl₄ | - |
| Platinum Precursor | - | 0.5 mL of 50 mM H₂PtCl₆ |
| Capping Agent | 1 mL of 50 mM PVP | 1 mL of 50 mM PVP |
| Solvent | Ethylene Glycol (EG) | Ethylene Glycol (EG) |
| Temperature | 160 °C | 160 °C, then 190 °C |
| Reaction Time | 1 hour | 15 minutes |
| Au Seed Size | ~8.1 nm | - |
Table 2: Parameters for Seed-Mediated Gold Nanorod Synthesis (for comparison of seed-mediated principles)[9]
| Parameter | Seed Solution | Growth Solution |
| Gold Precursor | 0.25 mL of 10 mM HAuCl₄ | Varies |
| Reducing Agent | 0.6 mL of 10 mM NaBH₄ | Ascorbic Acid |
| Capping Agent | 10 mL of 0.1 M CTAB | CTAB, NaOL |
| Additives | - | AgNO₃, HCl |
| Aging Time | 30 minutes | - |
Table 3: Influence of Au/Pt Ratio on Nanoparticle Characteristics[1]
| Au/Pt Ratio | Resulting Nanoparticle Structure | Electrocatalytic Activity for Methanol Oxidation |
| 1:1 | Core-shell | Good |
| 1:2 | Core-shell with thicker Pt shell | Greatly enhanced |
| 1:3 | Core-shell with even thicker Pt shell | - |
Logical Relationships in Seed-Mediated Growth
The following diagram illustrates the relationships between key experimental parameters and the resulting nanoparticle properties in a seed-mediated growth process.
Caption: Key parameter influences on nanoparticle properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Seeded-Growth Experiment Demonstrating Size- and Shape-Dependence on Gold Nanoparticle-Light Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Seed-Mediated, Shape-Controlled Synthesis Methods for Platinum-Based Electrocatalysts for the Oxygen Reduction Reaction—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Gold-Platinum Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of bimetallic gold-platinum (Au-Pt) catalysts in various organic transformations. The synergistic effects between gold and platinum often lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts.[1][2] This document details protocols for catalyst synthesis, characterization, and application in key organic reactions, including selective hydrogenation, oxidation reactions, and cross-coupling reactions.
Catalyst Synthesis and Characterization
The properties of Au-Pt catalysts are highly dependent on their composition, size, and morphology (e.g., alloy, core-shell).[3][4] Therefore, precise synthesis and thorough characterization are crucial for achieving desired catalytic performance.
Synthesis of Au-Pt Alloy Nanoparticles
This protocol describes the synthesis of Au-Pt alloy nanoparticles with a controlled composition.
Experimental Protocol:
-
Preparation of Precursor Solution: Dissolve appropriate amounts of HAuCl₄·3H₂O and H₂PtCl₆·6H₂O in a solvent such as dimethylformamide (DMF) to achieve the desired Au:Pt molar ratio.[3]
-
Reduction: Add a reducing agent, for example, a solution of sodium borohydride (NaBH₄) in DMF, dropwise to the precursor solution under vigorous stirring.[3] The rapid co-reduction of both metal salts leads to the formation of alloyed nanoparticles.
-
Stabilization: A stabilizing agent like polyvinylpyrrolidone (PVP) can be added to the precursor solution to control particle growth and prevent aggregation.[4]
-
Purification: The synthesized nanoparticles are typically purified by repeated centrifugation and redispersion in a suitable solvent (e.g., ethanol) to remove unreacted precursors and excess reagents.[4]
-
Supporting the Catalyst (Optional): For heterogeneous catalysis, the purified nanoparticles can be supported on materials like activated carbon, TiO₂, or Al₂O₃ by incipient wetness impregnation or deposition-precipitation methods.[4][5][6]
Synthesis of Au@Pt Core-Shell Nanoparticles
This method involves the sequential reduction of gold and platinum salts to create a gold core surrounded by a platinum shell.
Experimental Protocol:
-
Gold Core Synthesis: Synthesize gold nanoparticles (AuNPs) by reducing HAuCl₄ with a reducing agent like sodium citrate or a stronger agent like NaBH₄ in an aqueous solution.[7]
-
Platinum Shell Growth: Add the pre-synthesized AuNPs to a solution containing a platinum precursor (e.g., K₂PtCl₄) and a mild reducing agent, such as ascorbic acid. The AuNPs act as seeds for the reduction and deposition of platinum onto their surface, forming the Pt shell.[7]
-
Purification: Purify the core-shell nanoparticles using centrifugation and washing steps as described for alloy nanoparticles.
Catalyst Characterization
A comprehensive characterization is essential to understand the catalyst's physical and chemical properties.
Characterization Techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and elemental distribution (using Energy-Dispersive X-ray Spectroscopy, EDS mapping) of the nanoparticles.[8][9][10]
-
X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of an alloy or core-shell structure.[8][9]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the electronic states of gold and platinum.[8][9][11]
Diagram of Catalyst Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of supported Au-Pt catalysts.
Applications in Organic Synthesis
Selective Hydrogenation of Nitroaromatics
Au-Pt catalysts have shown excellent performance in the chemoselective hydrogenation of substituted nitroaromatics to the corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.[10][12] The synergy between Au and Pt can enhance activity while maintaining high selectivity, preventing the reduction of other functional groups.[13]
Application Example: Hydrogenation of p-Chloronitrobenzene
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, place the p-chloronitrobenzene substrate, the Au-Pt/Al₂O₃ catalyst (e.g., 1 wt% total metal loading), and a suitable solvent (e.g., ethanol).
-
Reaction Conditions: Seal the autoclave, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 1.2 MPa). Heat the reaction mixture to the specified temperature (e.g., 353 K) and stir for the required duration.[13]
-
Workup and Analysis: After the reaction, cool the autoclave to room temperature and carefully release the H₂ pressure. The catalyst can be recovered by filtration. The reaction mixture is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.
Quantitative Data:
| Catalyst | Support | Au:Pd Ratio | Conversion (%) | Selectivity to p-Chloroaniline (%) | Reference |
| Au-Pd | Al₂O₃ | 20:1 | >95 | >99 | [5] |
| Pt-Fe | AC | - | 100 | >99 | [12] |
| Pt | Al₂O₃ | - | - | - | [6][14] |
Note: Data for Au-Pd and Pt-Fe are included for comparison, highlighting the high selectivity achievable in this reaction type.
Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes or ketones is a fundamental reaction in organic synthesis. Au-Pt catalysts, often on supports like TiO₂, facilitate this transformation using environmentally benign molecular oxygen as the oxidant.[15][16][17]
Application Example: Oxidation of Benzyl Alcohol
Experimental Protocol:
-
Catalyst Preparation: Prepare a supported Au-Pd/TiO₂ catalyst (note: Au-Pd is often used and provides a good comparison) by a modified impregnation method.[16]
-
Reaction Setup: In a batch reactor, add benzyl alcohol (as both reactant and solvent in solvent-free conditions), the catalyst, and a base (if required).
-
Reaction Conditions: Pressurize the reactor with O₂ (e.g., 3 bar) and heat to the desired temperature (e.g., 120 °C) with vigorous stirring.[5]
-
Product Analysis: After the reaction, the products are collected and analyzed by GC to determine conversion and selectivity to benzaldehyde.
Quantitative Data:
| Catalyst | Support | Conversion (%) | Selectivity to Benzaldehyde (%) | Temperature (°C) | Reference |
| Au-Pd | TiO₂ | 56 | 74 | 120 | [16] |
| Pd-Zn | TiO₂ | 55 | 81 | 120 | [16] |
| Pt | Carbon Hybrids | >99 | >99 | - | [18] |
Oxidation of Glucose
The selective oxidation of glucose to valuable chemicals like glucaric acid is a key reaction in biorefinery. Bimetallic Au-Pt catalysts supported on zirconia (ZrO₂) have shown promise in directly converting glucose to glucaric acid.[19][20]
Experimental Protocol:
-
Catalyst Synthesis: Synthesize AuPt/ZrO₂ catalysts with varying Au/Pt ratios via co-impregnation followed by chemical reduction.[19]
-
Reaction Procedure: In a high-pressure reactor, charge an aqueous solution of glucose, the AuPt/ZrO₂ catalyst, and pressurize with O₂ (e.g., 30 bar).[19]
-
Reaction Conditions: Heat the reactor to 100 °C and maintain stirring for the duration of the reaction.[19]
-
Analysis: The reaction products are analyzed by HPLC to determine the conversion of glucose and the selectivity towards glucaric acid and other products like gluconic acid.
Quantitative Data:
| Catalyst (Au:Pt ratio) | Support | Glucose Conversion (%) | Selectivity to Glucaric Acid (%) | Reference |
| Au₆₇Pt₃₃ | ZrO₂ | - | 44 | [19] |
| Au-Pt | ZrO₂ | 100 | 50 (yield) | [20] |
| Pt | Carbon | - | 74 (yield) | [21] |
Formic Acid Electrooxidation
Au@Pt core-shell nanoparticles are highly efficient catalysts for the electrooxidation of formic acid, a key reaction in direct formic acid fuel cells. The gold core modifies the electronic properties of the platinum shell, enhancing its catalytic activity and resistance to CO poisoning.[22][23][24]
Experimental Protocol:
-
Electrode Preparation: Disperse the Au@Pt core-shell nanoparticles in a solvent (e.g., water with Nafion) and deposit a thin layer onto a glassy carbon electrode.
-
Electrochemical Measurement: Use a three-electrode electrochemical cell with the modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Data Acquisition: Perform cyclic voltammetry in an electrolyte solution (e.g., 0.5 M H₂SO₄) containing formic acid (e.g., 0.5 M). The resulting voltammograms reveal the catalytic activity for formic acid oxidation.[24]
Quantitative Data:
| Catalyst | Peak Current Density (A g⁻¹_Pt) | Onset Potential (V vs. RHE) | Reference |
| Pt+5Au/C | 286.6 | ~0.1 | [22] |
| Pt-Bi/Au NP | 0.11 (A/mg_catalyst) | - | [23] |
Suzuki-Miyaura Cross-Coupling Reaction
While palladium is the most common catalyst for Suzuki-Miyaura reactions, gold-catalyzed versions have been developed, particularly for C(sp³)-C(sp²) coupling.[18][25][26][27][28] The mechanism involves a Au(I)/Au(III) catalytic cycle.
Application Example: Coupling of 4-iodoanisole and Potassium Phenethyltrifluoroborate
Experimental Protocol:
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine 4-iodoanisole, potassium phenethyltrifluoroborate, a gold catalyst (e.g., MeDalPhosAuCl), a silver salt additive (e.g., AgOTf), and a base (e.g., K₃PO₄) in a suitable solvent like 1,2-dichloroethane (DCE).[18]
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 19 hours).[25]
-
Workup and Purification: After cooling, the reaction mixture is typically filtered and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle (Gold-Catalyzed):
Caption: A simplified catalytic cycle for the gold-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
Bimetallic gold-platinum catalysts offer significant advantages in a range of organic synthesis applications due to the synergistic interplay between the two metals. By carefully controlling the synthesis and characterization of these catalysts, researchers can achieve high activity and selectivity in important transformations such as selective hydrogenation, aerobic oxidation, and cross-coupling reactions. The protocols and data presented here serve as a starting point for the exploration and optimization of Au-Pt catalyzed reactions in academic and industrial research settings.
References
- 1. Spontaneous formation of Au–Pt alloyed nanoparticles using pure nano-counterparts as starters: a ligand and size dependent process - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01819F [pubs.rsc.org]
- 2. people.se.cmich.edu [people.se.cmich.edu]
- 3. Facile Preparation of AuPt Alloy Nanoparticles from Organometallic Complex Precursor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. nacatsoc.org [nacatsoc.org]
- 6. rsc.org [rsc.org]
- 7. Rationally designed bimetallic Au@Pt nanoparticles for glucose oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 11. Thermally Induced Surface Structure and Morphology Evolution in Bimetallic Pt-Au/HOPG Nanoparticles as Probed Using XPS and STM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]
- 14. Appropriate aggregation is needed for highly active Pt/Al2O3 to enable hydrogenation of chlorinated nitrobenzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Direct Oxidation of Glucose to Glucaric Acid Using Bimetallic AuPt/ZrO2 Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pt catalysts for efficient aerobic oxidation of glucose to glucaric acid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Nanocomposite Concept for Electrochemical In Situ Preparation of Pt–Au Alloy Nanoparticles for Formic Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Gold-Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-platinum nanoparticles (Au-Pt NPs) are a class of bimetallic nanomaterials that have garnered significant interest in biomedical applications due to their unique catalytic, optical, and electronic properties.[1] The ability to modify the surface of these nanoparticles is crucial for their application in drug delivery, diagnostics, and therapeutics. Surface functionalization enhances their stability in biological media, enables the attachment of targeting moieties, and can modulate their interaction with cells and tissues.[2]
This document provides detailed protocols for the surface functionalization of Au-Pt NPs with two common and versatile classes of ligands: thiol-terminated polyethylene glycol (thiol-PEG) and amine-containing molecules. Additionally, a protocol for the conjugation of antibodies for targeted applications is included. These protocols are designed to be a practical guide for researchers in the field of nanomedicine and drug development.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
Successful surface functionalization is typically verified by a change in the physicochemical properties of the nanoparticles. The following table summarizes representative quantitative data for gold and gold-platinum nanoparticles before and after functionalization with different ligands. It is important to note that the final properties can vary depending on the initial nanoparticle size, the specific ligand used, and the reaction conditions.
| Nanoparticle Type | Functionalization Ligand | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference(s) |
| Gold Nanoparticles (AuNPs) | Citrate (unfunctionalized) | ~15 | 27.48 ± 0.53 | -33.46 ± 0.66 | [2] |
| AuNPs | Thiol-PEG | ~15 | 30.50 ± 0.9 | -45.72 ± 2.53 | [2] |
| AuNPs | Amine-functionalized | 10-20 | Not Specified | +30 to +50 | [3] |
| AuNPs | Amine-PEG-Thiol | 15-25 | Not Specified | +15 to +30 | [3] |
| Gold-Platinum Nanoflowers (Au-Pt NFs) | Unfunctionalized | 63.4 ± 5.6 | Not Specified | Not Specified | [4] |
| Gold-Silver Nanostars (Au-Ag NSs) | Unfunctionalized | 53.2 ± 9.4 | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Thiol-PEG Functionalization of Au-Pt Nanoparticles via Ligand Exchange
This protocol describes the functionalization of pre-synthesized Au-Pt nanoparticles with a thiol-terminated polyethylene glycol (thiol-PEG), a common method to improve stability and biocompatibility.[5]
Materials:
-
Au-Pt nanoparticle suspension in citrate buffer
-
mPEG-SH (methoxy-polyethylene glycol-thiol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Centrifuge
Procedure:
-
Prepare a stock solution of mPEG-SH: Dissolve mPEG-SH in ultrapure water to a final concentration of 1 mg/mL.
-
Ligand Exchange Reaction:
-
To 1 mL of the Au-Pt nanoparticle suspension, add the mPEG-SH solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage (e.g., >3 x 10^4 HS-PEGs/NP).[6]
-
Allow the mixture to react for at least 4 hours at room temperature with gentle stirring. This allows for the displacement of citrate ions by the thiol groups on the nanoparticle surface.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized Au-Pt NPs. The centrifugation speed and time will depend on the nanoparticle size and should be optimized (e.g., 12,000 x g for 20 minutes).[7]
-
Carefully remove the supernatant containing unbound ligand and displaced citrate.
-
Resuspend the nanoparticle pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound reagents.
-
-
Storage: Store the final thiol-PEG functionalized Au-Pt NPs at 4°C.
Protocol 2: Amine Functionalization of Au-Pt Nanoparticles
This protocol outlines a method for functionalizing Au-Pt nanoparticles with amine groups, which can be used for subsequent conjugation of biomolecules.[4]
Materials:
-
Au-Pt nanoparticle suspension
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Ethanol
-
Ultrapure water
-
Centrifuge
Procedure:
-
Hydrolysis of APTMS:
-
Prepare a 1% (v/v) solution of APTMS in a 95:5 (v/v) ethanol/water mixture.
-
Stir the solution for 1 hour at room temperature to allow for the hydrolysis of the methoxy groups.
-
-
Surface Modification:
-
Add the hydrolyzed APTMS solution to the Au-Pt nanoparticle suspension at a volume ratio of 1:10 (APTMS solution:nanoparticle suspension).
-
Stir the mixture vigorously for 4 hours at room temperature.
-
-
Purification:
-
Centrifuge the solution to collect the amine-functionalized Au-Pt NPs. The centrifugation parameters should be optimized based on the nanoparticle characteristics.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol three times by repeated centrifugation and resuspension.
-
Finally, resuspend the purified nanoparticles in ultrapure water or a suitable buffer.
-
-
Storage: Store the amine-functionalized Au-Pt NPs at 4°C.
Protocol 3: Antibody Conjugation to Functionalized Au-Pt Nanoparticles
This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized Au-Pt nanoparticles using EDC/sulfo-NHS chemistry. This method is widely used for creating targeted nanomedicines.[1]
Materials:
-
Carboxyl-functionalized Au-Pt nanoparticles
-
Antibody of interest (purified)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxyl-functionalized Au-Pt NPs in the activation buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in the activation buffer.
-
Add EDC and sulfo-NHS to the nanoparticle suspension. A typical starting molar ratio is a 100-fold excess of EDC and a 50-fold excess of sulfo-NHS relative to the number of nanoparticles.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Antibody Conjugation:
-
Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS.
-
Resuspend the activated nanoparticle pellet in the conjugation buffer.
-
Immediately add the purified antibody to the activated nanoparticle suspension. The optimal antibody concentration should be determined empirically, but a starting point is typically 20 µg of antibody per mL of nanoparticle solution.[1]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted sulfo-NHS esters. Incubate for 10 minutes.
-
Purify the antibody-conjugated Au-Pt NPs by centrifugation. The centrifugation conditions should be sufficient to pellet the conjugates while leaving unbound antibody in the supernatant.
-
Wash the pellet twice with the conjugation buffer.
-
-
Storage: Resuspend the final antibody-conjugated Au-Pt NPs in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4°C.
Mandatory Visualization
Caption: Receptor-mediated endocytosis of a functionalized Au-Pt nanoparticle.
Caption: General workflow for surface functionalization and bioconjugation of Au-Pt NPs.
References
Application Notes and Protocols for Laser Ablation Synthesis of Gold-Platinum Colloidal Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gold-platinum (Au-Pt) bimetallic colloidal solutions using Pulsed Laser Ablation in Liquid (PLAL). This technique offers a green and versatile method for producing high-purity, ligand-free nanoparticles with tunable properties, making them highly suitable for a range of biomedical and catalytic applications, including drug development.
Introduction to Laser Ablation Synthesis of Au-Pt Nanoparticles
Pulsed Laser Ablation in Liquid (PLAL) is a top-down physical method for nanoparticle synthesis. The process involves focusing a high-power pulsed laser beam onto the surface of a solid target (gold, platinum, or a gold-platinum alloy) immersed in a liquid medium, typically deionized water. The intense laser energy ablates the target material, creating a plasma plume that rapidly cools and condenses in the liquid, leading to the formation of nanoparticles.
The key advantages of this method include the absence of chemical precursors and surfactants, resulting in a high-purity colloidal solution. The physicochemical properties of the synthesized Au-Pt nanoparticles, such as size, composition (alloy or core-shell), and optical characteristics, can be controlled by modulating the laser parameters and the liquid environment.[1]
Bimetallic Au-Pt nanoparticles are of particular interest due to their synergistic properties that often surpass those of their monometallic counterparts.[2] These properties include enhanced catalytic activity, unique optical properties due to surface plasmon resonance (SPR), and biocompatibility, making them promising candidates for applications in drug delivery, medical imaging, and cancer therapy.[3][4][5][6]
Experimental Protocols
Two primary protocols for the synthesis of Au-Pt colloidal solutions via PLAL are detailed below. The first involves the ablation of individual gold and platinum targets followed by laser-induced alloying. The second, more direct method, involves the ablation of a solid Au-Pt alloy target.
Protocol 1: Two-Step Synthesis of Au-Pt Alloy Nanoparticles
This protocol involves the initial synthesis of monometallic gold and platinum colloids, followed by laser irradiation of the mixture to induce alloying.
Step 1: Synthesis of Monometallic Gold and Platinum Colloids
-
Preparation of Targets and Liquid Medium:
-
Obtain high-purity (99.99%) gold and platinum metallic plates.
-
Clean the targets by sonicating in ethanol and then rinsing with deionized water to remove any surface contaminants.
-
Fill a clean glass vessel with a precise volume of deionized water (e.g., 20 mL).
-
-
Laser Ablation Setup:
-
Place the gold target at the bottom of the vessel containing deionized water.
-
Position a converging lens to focus the laser beam onto the surface of the metallic target.
-
Use a magnetic stirrer to ensure gentle agitation of the liquid during ablation, which helps in dispersing the formed nanoparticles and preventing aggregation.
-
-
Ablation of Gold Target:
-
Set the Nd:YAG laser parameters. A common starting point is the fundamental wavelength of 1064 nm.
-
Ablate the gold target for a predetermined duration (e.g., 10-20 minutes) until a characteristic ruby-red colloidal solution is formed.
-
Monitor the formation of the gold nanoparticles (AuNPs) by observing the solution's color change and periodically measuring the UV-Vis absorption spectrum, which should show a surface plasmon resonance (SPR) peak around 520 nm.[7]
-
-
Ablation of Platinum Target:
-
Replace the gold target with the platinum target in a fresh vessel of deionized water.
-
Repeat the ablation process (steps 3.1-3.3) to synthesize platinum nanoparticles (PtNPs). The resulting colloidal solution is typically grayish in color.
-
Step 2: Laser-Induced Alloying of Au and Pt Nanoparticles
-
Mixing of Colloids:
-
Mix equal volumes of the prepared gold and platinum colloidal solutions in a clean glass vessel.
-
-
Laser Irradiation for Alloying:
-
Irradiate the mixed colloidal solution with a pulsed laser. For alloying, the second harmonic wavelength of the Nd:YAG laser (532 nm) is often effective.[8]
-
The laser fluence and irradiation time are critical parameters for controlling the degree of alloying. Start with a moderate fluence and an irradiation time of around 20 minutes.
-
The formation of Au-Pt alloy nanoparticles is indicated by a shift in the SPR peak in the UV-Vis spectrum to a position between that of pure gold and platinum.[8]
-
Protocol 2: Single-Step Synthesis from an Alloy Target
This protocol offers a more direct route to producing Au-Pt alloy nanoparticles.
-
Preparation of Target and Liquid Medium:
-
Obtain a high-purity Au-Pt alloy target with the desired composition (e.g., Au:Pt 1:1 molar ratio).
-
Clean the alloy target as described in Protocol 1, Step 1.2.
-
Place the alloy target in a glass vessel with a known volume of deionized water.
-
-
Laser Ablation Setup:
-
Set up the laser ablation system as described in Protocol 1, Step 2.
-
-
Ablation of the Alloy Target:
-
Set the desired laser parameters (wavelength, fluence, pulse duration, and repetition rate). Both 1064 nm and 532 nm wavelengths of an Nd:YAG laser can be used.
-
Ablate the target for a specific duration (e.g., 15-30 minutes). The color of the resulting colloidal solution will depend on the composition of the alloy and the size of the nanoparticles.
-
Monitor the synthesis process by UV-Vis spectroscopy to observe the characteristic SPR of the alloy nanoparticles.
-
Data Presentation: Experimental Parameters
The following tables summarize typical experimental parameters for the laser ablation synthesis of Au-Pt colloidal solutions.
| Parameter | Value | Reference |
| Laser System | ||
| Laser Type | Q-switched Nd:YAG | [8] |
| Wavelength (Synthesis of Monometallic NPs) | 1064 nm | [8] |
| Wavelength (Alloying) | 532 nm | [8] |
| Pulse Duration | 5-10 ns | [8][9] |
| Repetition Rate | 10 Hz | [9] |
| Laser Fluence | 1-15 J/cm² | [10] |
| Ablation Conditions | ||
| Liquid Medium | Deionized Water | [8][10] |
| Liquid Volume | 20-40 mL | [9] |
| Ablation Time (per target) | 10-30 minutes | [11] |
| Stirring | Magnetic Stirrer | [9] |
Table 1: Typical Laser and Ablation Parameters for Au-Pt Nanoparticle Synthesis.
| Characterization Technique | Purpose | Typical Observations | Reference |
| UV-Vis Spectroscopy | Monitor nanoparticle formation and alloying | AuNPs SPR peak ~520 nm; PtNPs show broad absorption in UV region; Au-Pt alloy shows a single, shifted SPR peak. | [7][8][12] |
| Transmission Electron Microscopy (TEM) | Determine size, shape, and morphology | Spherical nanoparticles, size range 5-50 nm. Can distinguish between core-shell and alloy structures. | [7][11] |
| Scanning Electron Microscopy (SEM) | Surface morphology of nanoparticles | Confirms spherical shape and provides information on aggregation. | |
| Energy Dispersive X-ray Spectroscopy (EDX) | Elemental composition analysis | Confirms the presence of both Au and Pt in the nanoparticles. | |
| X-ray Diffraction (XRD) | Crystalline structure analysis | Determines the crystal structure and lattice parameters of the alloy nanoparticles. |
Table 2: Characterization Techniques for Au-Pt Colloidal Solutions.
Visualizations: Workflows and Pathways
Experimental Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of Au-Pt alloy nanoparticles.
Experimental Workflow for Single-Step Synthesis
Caption: Workflow for the single-step synthesis of Au-Pt alloy nanoparticles.
Applications in Drug Development
Au-Pt bimetallic nanoparticles offer several promising avenues for advancing drug development and therapy.
Enhanced Catalysis in Pharmaceutical Synthesis
Gold nanoparticles, particularly when alloyed with platinum, exhibit significant catalytic activity for various chemical reactions at or below room temperature.[1] This enhanced activity is attributed to the synergistic effects between the two metals.[13][14] This can be leveraged in the synthesis of active pharmaceutical ingredients (APIs) to improve reaction efficiency, reduce the need for harsh reaction conditions, and potentially enable novel synthetic pathways.
Drug Delivery Systems
The unique surface properties and biocompatibility of Au-Pt nanoparticles make them suitable as carriers for targeted drug delivery.[2][5][6]
-
Targeted Delivery: The nanoparticle surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, such as cancer cells. This enhances the therapeutic efficacy while minimizing off-target side effects.[15]
-
Controlled Release: Drugs can be conjugated to the nanoparticle surface and released in response to specific stimuli, either internal (e.g., pH changes in the tumor microenvironment) or external (e.g., light).[6]
Photothermal Therapy (PTT) in Oncology
Gold-containing nanoparticles are known for their strong surface plasmon resonance, which allows them to efficiently absorb light at specific wavelengths (typically in the near-infrared region) and convert it into heat.[16] This property is the basis for photothermal therapy, a minimally invasive cancer treatment.
-
Mechanism: When Au-Pt nanoparticles accumulate in a tumor and are irradiated with a laser, the localized hyperthermia induces cancer cell death (apoptosis).[17]
-
Synergy with Chemotherapy: PTT can be combined with traditional chemotherapy. The heat generated by the nanoparticles can enhance the permeability of cell membranes, increasing the uptake of co-administered chemotherapeutic drugs.
Biomedical Imaging and Diagnostics
The distinct optical properties of Au-Pt nanoparticles also make them valuable as contrast agents in various imaging modalities.[17] Their use in diagnostics can aid in the early detection of diseases and in monitoring the response to therapy, playing a crucial role in the development of theranostic platforms that combine diagnosis and treatment.
Signaling Pathway for Nanoparticle-Mediated Photothermal Therapy and Drug Delivery
Caption: Pathway for Au-Pt nanoparticle-based cancer therapy.
References
- 1. tcd.ie [tcd.ie]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Au-based bimetallic nanoparticles: current biomedical applications [ouci.dntb.gov.ua]
- 5. Gold Nanoparticles for Drug Delivery and Cancer Therapy [mdpi.com]
- 6. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile synthesis of AuPt alloy nanoparticles in polyelectrolyte multilayers with enhanced catalytic activity for reduction of 4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. digital.csic.es [digital.csic.es]
Application Notes and Protocols for Electrochemical Deposition of Gold-Platinum Alloy Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical deposition of gold-platinum (Au-Pt) alloy thin films. This technique offers a versatile and cost-effective method for fabricating thin films with tunable compositions and morphologies, making them highly suitable for a range of applications in research, diagnostics, and drug development, particularly in the fabrication of advanced biosensors.[1][2]
Introduction
Gold-platinum alloy thin films and nanoparticles exhibit synergistic properties that enhance their electrocatalytic activity, stability, and biocompatibility compared to their monometallic counterparts.[2][3] The electrochemical co-deposition method allows for precise control over the film's characteristics, such as composition, thickness, and surface morphology, by manipulating the deposition parameters.[2][4] These films are of significant interest for applications requiring high sensitivity and selectivity, including the development of non-enzymatic biosensors for detecting biomarkers and monitoring drug delivery.[1][5]
Key Applications in Research and Drug Development
-
High-Sensitivity Biosensors: Au-Pt alloy films serve as excellent transducer materials for electrochemical biosensors due to their large surface area and enhanced catalytic activity.[1][6] They have been successfully employed in the detection of various analytes, including glucose, hydrogen peroxide, and specific protein biomarkers like serum amyloid A.[3][7]
-
Drug Delivery Systems: The biocompatibility and stability of gold make it a suitable material for drug delivery applications.[5][8] Au-Pt alloys can be functionalized to carry and release therapeutic agents, with the potential for electrochemical monitoring of drug release.
-
Catalysis in Pharmaceutical Synthesis: The catalytic properties of platinum-group metals are crucial in many organic synthesis reactions.[9] Nanostructured Au-Pt alloys can offer improved catalytic efficiency and selectivity for the synthesis of pharmaceutical compounds.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure strong adhesion and uniform deposition of the Au-Pt alloy thin film.[10][11][12] The choice of substrate depends on the final application; common substrates include indium tin oxide (ITO) coated glass for optoelectronic applications and glassy carbon electrodes (GCE) for electrochemical sensing.[1][2]
Protocol for Cleaning Glassy Carbon Electrodes (GCE):
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate the electrode in DI water for 5 minutes to remove any embedded alumina particles.
-
Further sonicate in ethanol for 5 minutes to degrease the surface.
-
Dry the electrode under a stream of nitrogen gas.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.[13]
Protocol for Preparing Indium Tin Oxide (ITO) Substrates:
-
Sequentially sonicate the ITO-coated glass slides in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Optional: For enhanced adhesion and surface functionalization, the ITO surface can be modified with (3-aminopropyl)triethoxysilane (APTES). Immerse the cleaned ITO in a 2% APTES solution in ethanol for 1 hour, followed by rinsing with ethanol and curing at 110°C for 15 minutes.
Experimental Workflow for Substrate Preparation
Caption: Workflow for the preparation of GCE and ITO substrates.
Electrolyte Preparation
The electrolyte composition is a key factor influencing the composition and morphology of the deposited alloy.
Typical Electrolyte Composition:
| Component | Concentration | Purpose |
| HAuCl₄ (Gold precursor) | 0.1 - 1.0 mM | Source of gold ions |
| H₂PtCl₆ (Platinum precursor) | 0.1 - 1.0 mM | Source of platinum ions |
| H₂SO₄ (Supporting electrolyte) | 0.05 - 0.5 M | Provides conductivity and acidic medium |
| DI Water | To volume | Solvent |
Note: The ratio of HAuCl₄ to H₂PtCl₆ in the electrolyte will influence the final composition of the alloy.[3]
Protocol for Electrolyte Preparation:
-
Prepare a 0.5 M H₂SO₄ solution by carefully adding concentrated sulfuric acid to DI water.
-
Prepare stock solutions of HAuCl₄ and H₂PtCl₆ in DI water.
-
In a volumetric flask, add the required volume of the H₂SO₄ solution.
-
Add the desired volumes of the HAuCl₄ and H₂PtCl₆ stock solutions to achieve the target concentrations and Au:Pt ratio.
-
Fill the flask to the mark with DI water and mix thoroughly.
-
Deaerate the solution by bubbling with nitrogen gas for at least 15 minutes prior to use to remove dissolved oxygen.
Electrochemical Deposition
Cyclic Voltammetry (CV) is a commonly used technique for the electrodeposition of Au-Pt alloy films as it allows for good control over the film growth and morphology.[14][15]
Electrochemical Setup:
-
Working Electrode: The prepared substrate (e.g., GCE or ITO).
-
Reference Electrode: Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Electrochemical Analyzer (Potentiostat/Galvanostat)
Protocol for Deposition by Cyclic Voltammetry:
-
Assemble the three-electrode cell with the prepared electrodes and the deaerated electrolyte.
-
Immerse the electrodes in the electrolyte.
-
Set the parameters on the potentiostat. A typical potential range is from -0.2 V to -0.9 V vs. Ag/AgCl.[2]
-
The scan rate is typically set between 20 and 100 mV/s.[15]
-
The number of cycles will determine the thickness and nanoparticle size of the film; 20-60 cycles are common.[2]
-
Initiate the cyclic voltammetry scan for the specified number of cycles.
-
After deposition, gently rinse the modified electrode with DI water and dry it with nitrogen.
Experimental Workflow for Electrochemical Deposition
Caption: General workflow for electrochemical deposition.
Characterization of Au-Pt Alloy Thin Films
The deposited films should be characterized to determine their composition, morphology, and electrochemical properties.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology, nanoparticle size and distribution.[2] |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the alloy film.[2] |
| X-ray Diffraction (XRD) | Crystalline structure and confirmation of alloy formation.[2] |
| Cyclic Voltammetry (CV) | Electrochemical activity, surface area, and redox properties in a suitable redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻ or H₂SO₄).[16] |
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting film characteristics compiled from various studies.
Table 1: Deposition Parameters for Au-Pt Alloy Films
| Parameter | Range of Values | Substrate | Reference |
| Potential Range (CV) | -0.1 V to -0.9 V vs. SCE | GCE | [2] |
| -0.2 V to 0.5 V vs. Ag/AgCl | Nanoporous Gold | [15] | |
| -0.5 V to 1.0 V vs. Ag/AgCl | ITO | ||
| Scan Rate (CV) | 20 - 50 mV/s | GCE, ITO, Nanoporous Gold | [2][15] |
| Number of Cycles (CV) | 20 - 60 cycles | GCE, ITO | [2] |
| Deposition Potential (Fixed) | -0.90 V vs. SCE (for Au) | Gold | [17] |
| 0.10 V vs. SCE (for Pt) | Gold | [17] | |
| Precursor Concentration | 1.0 mM total (Au + Pt) | ITO, GCE | [2] |
| Supporting Electrolyte | 0.05 M - 0.5 M H₂SO₄ | ITO, GCE | [6][15] |
Table 2: Compositional and Morphological Data of Deposited Films
| Au:Pt Molar Ratio in Electrolyte | Resulting Film Composition (Au at.%) | Average Nanoparticle Size | Morphology | Substrate | Reference |
| 3:1 | ~75% (Au₃Pt₁) | Not specified | Nanoparticles | APTES/ITO | |
| 2:2 | ~50% (Au₂Pt₂) | ~60 nm | Cauliflower-shaped | ITO | [2] |
| 1:3 | ~25% (Au₁Pt₃) | Not specified | Nanoparticles | APTES/ITO |
Troubleshooting and Safety
-
Poor Adhesion: Ensure thorough substrate cleaning and consider surface modification (e.g., with APTES for ITO).[10]
-
Inconsistent Deposition: Check for stable reference electrode potential and ensure the electrolyte is free of contaminants and dissolved oxygen.
-
Safety Precautions: Always handle corrosive chemicals like H₂SO₄ and toxic metal precursors (HAuCl₄, H₂PtCl₆) in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Dispose of chemical waste according to institutional guidelines.
References
- 1. Electrodeposition of gold-platinum alloy nanoparticles on ionic liquid-chitosan composite film and its application in fabricating an amperometric cholesterol biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutral Nonenzymatic Glucose Biosensors Based on Electrochemically Deposited Pt/Au Nanoalloy Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmfrc.org [nmfrc.org]
- 11. metalzenith.com [metalzenith.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. iris.unito.it [iris.unito.it]
- 16. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes: Au-Pt Nanoparticles in Advanced Drug Delivery Systems
Introduction
Gold-Platinum (Au-Pt) core-shell or alloyed nanoparticles are a class of bimetallic nanostructures attracting significant interest in biomedicine.[1] They synergistically combine the unique properties of both gold and platinum into a single platform. Gold nanoparticles provide an excellent foundation due to their facile synthesis, biocompatibility, and distinct localized surface plasmon resonance (LSPR) properties, which are tunable to the near-infrared (NIR) region for photothermal applications.[1][2] The addition of a platinum shell or components introduces high catalytic activity, which can be harnessed to modulate the tumor microenvironment, and provides an anchor for various drug molecules.[3][4] This combination makes Au-Pt nanoparticles a versatile and powerful tool for developing next-generation drug delivery systems, particularly in oncology.[5][6]
Key Applications and Advantages
-
Chemo-Photothermal Co-Therapy: Au-Pt nanoparticles are exceptional agents for combination cancer therapy. The gold core acts as a photothermal transducer, absorbing NIR light and converting it into localized heat (hyperthermia) to ablate cancer cells.[2] Simultaneously, this heat can trigger the release of a chemotherapeutic drug, like Doxorubicin (DOX), loaded onto the nanoparticle.[4] This dual-action approach enhances the overall therapeutic effect, as hyperthermia can increase cell membrane permeability, improving drug uptake and sensitizing cancer cells to the chemotherapeutic agent.[3]
-
Controlled and Triggered Drug Release: The structure of Au-Pt nanoparticles allows for controlled drug release, which minimizes systemic toxicity and improves therapeutic efficacy.[3] Drugs can be loaded into porous nanoparticle structures or conjugated to the surface.[4] Release can be triggered by internal stimuli, such as the acidic pH of the tumor microenvironment, or external stimuli like NIR irradiation.[7] NIR-triggered release, in particular, offers high spatial and temporal control over drug delivery.[7]
-
Alleviation of Chemotherapy-Induced Side Effects: Certain Au-Pt nanoparticles possess intrinsic catalase-like activity, enabling them to scavenge reactive oxygen species (ROS).[3][4] Some chemotherapy drugs, such as Doxorubicin, induce significant oxidative stress in healthy tissues, leading to severe side effects like cardiotoxicity.[3] Au-Pt nanoparticles can act as both the drug carrier and a ROS scavenger, mitigating this oxidative damage and reducing the systemic toxicity of the chemotherapy.[3][4]
-
Targeted Delivery and Bioimaging: To enhance specificity for tumor cells and reduce off-target effects, Au-Pt nanoparticles can be functionalized with targeting ligands like peptides (e.g., cRGD) or antibodies that bind to receptors overexpressed on cancer cells.[3][4] Furthermore, the strong NIR absorbance of the gold component makes these nanoparticles suitable as contrast agents for in vivo photoacoustic imaging, allowing for the visualization and tracking of the nanocarrier distribution.[3]
Data Presentation
Table 1: Physicochemical and Biological Properties of Au-Pt Nanoparticle Drug Delivery Systems
| Nanoparticle Type | Core/Shell Size (Approx.) | Drug Loaded | Key Features & Applications | Reference |
| Porous Au@Pt-cRGD | Not Specified | Doxorubicin (DOX) | Chemo-photothermal co-therapy; ROS scavenging to reduce DOX-induced oxidative stress; cRGD for targeted delivery; Photoacoustic imaging. | [3][4] |
| Core-Shell Au@Pt | 30 nm | Radionuclides (193mPt, 195mPt) | Potential for Auger electron therapy for HER2+ breast cancer and hepatocellular carcinoma. | [8] |
| Au@Pt Nanorods (NRs) | Not Specified | None (Photothermal Agent) | Enhanced NIR photothermal conversion efficiency compared to gold nanorods alone for cancer therapy. | [2] |
| Bimetallic Au-Pt | Not Specified | Various | Can be functionalized with targeting ligands; possess intrinsic anticancer activity. | [5][9] |
Experimental Protocols
Protocol 1: Synthesis of Au@Pt Core-Shell Nanoparticles (30 nm)
This protocol is adapted from a citrate reduction method for gold nanoparticles followed by platinum shell coating.[8]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium citrate dihydrate
-
Platinum(IV) chloride solution (e.g., H₂PtCl₆)
-
Ascorbic acid (AA)
-
Deionized (DI) water
Procedure:
-
Gold Core Synthesis:
-
Prepare a solution of HAuCl₄·3H₂O in DI water. For example, dissolve 4.95 mg of HAuCl₄·3H₂O in 10 mL of DI water.[8]
-
Adjust the pH of the solution to ~4.5 using NaOH.[8]
-
Heat the solution to 95 °C while stirring for 30 minutes.[8]
-
Rapidly add 170 μL of 340 mM sodium citrate dihydrate solution to act as a reducing agent.[8]
-
Continue heating and stirring for 3 hours. A color change from yellow to deep red indicates the formation of gold nanoparticles (AuNPs).[8]
-
Allow the solution to cool to room temperature.
-
-
Platinum Shell Formation:
-
Take a defined volume of the synthesized AuNP suspension (e.g., 1 mL).[10]
-
Add a platinum precursor solution, for example, 75 μL of 2 mM PtCl₄²⁻ aqueous solution.[10]
-
Add a reducing agent, such as 15 μL of 0.1 M ascorbic acid.[10]
-
Incubate the mixture in a 30 °C water bath for 1 hour to allow the reduction of platinum onto the gold core surface.[10]
-
-
Purification:
-
Centrifuge the resulting Au@Pt nanoparticle solution to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in DI water.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted precursors and reagents.
-
-
Characterization:
-
Confirm the size and morphology using Transmission Electron Microscopy (TEM).
-
Verify the formation of the core-shell structure and elemental composition using techniques like ICP-MS and UV-Vis Spectroscopy.[8]
-
Protocol 2: Doxorubicin (DOX) Loading onto Porous Au@Pt Nanoparticles
This protocol describes a general method for loading a drug into the porous structure of nanoparticles via passive diffusion and electrostatic interaction.[3][4]
Materials:
-
Purified porous Au@Pt nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Disperse a known concentration of porous Au@Pt nanoparticles (e.g., 1 mg/mL) in DI water or PBS.
-
Prepare a stock solution of DOX·HCl in DI water (e.g., 1 mg/mL).
-
Mix the Au@Pt nanoparticle suspension with the DOX solution at a specific weight ratio (e.g., 2:1 nanoparticles to drug).
-
Stir the mixture gently at room temperature for 24 hours in the dark to allow the drug to load into the pores of the nanoparticles.
-
After incubation, centrifuge the mixture at high speed (e.g., 12,000 rpm for 15 minutes) to separate the DOX-loaded nanoparticles (DOX/Au@Pt) from the unloaded, free drug.[11]
-
Carefully collect the supernatant.
-
Wash the nanoparticle pellet with DI water and centrifuge again to remove any loosely bound drug. Repeat twice.
-
Resuspend the final DOX/Au@Pt pellet in the desired buffer (e.g., PBS) for storage or immediate use.
-
Quantification of Drug Loading:
-
Measure the concentration of free DOX in the collected supernatant and washing solutions using UV-Vis spectroscopy or fluorescence spectroscopy (DOX has a characteristic absorbance/emission peak).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) × 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to assess drug release under different conditions (pH and NIR irradiation).[12]
Materials:
-
DOX/Au@Pt nanoparticles
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release buffers: PBS at pH 7.4 (physiological) and Acetate Buffer at pH 5.0 (tumor microenvironment)
-
NIR Laser (e.g., 808 nm)
-
Thermostatically controlled shaker (37 °C)
Procedure:
-
Pre-soak the dialysis tubing in the release buffer as per the manufacturer's instructions.[12]
-
Pipette a known volume and concentration of the DOX/Au@Pt nanoparticle suspension (e.g., 1 mL of 1 mg/mL) into a dialysis bag and seal both ends securely.
-
Immerse the sealed bag into a larger container with a known volume of release buffer (e.g., 50 mL of pH 7.4 or pH 5.0 buffer) to ensure sink conditions.[13]
-
Place the container in a shaker incubator at 37 °C with gentle agitation.
-
For NIR-Triggered Release: At specific time points, irradiate the dialysis bag with an 808 nm NIR laser at a set power density (e.g., 1.0 W/cm²) for a short duration (e.g., 5 minutes).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer from the container.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.
-
Analyze the concentration of DOX in the collected samples using UV-Vis or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles.
Protocol 4: Cellular Uptake Analysis via ICP-MS
This protocol provides a quantitative method to determine the amount of nanoparticles internalized by cells.[14][15]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Au@Pt nanoparticles
-
PBS
-
Trypsin-EDTA
-
Aqua regia (3:1 mixture of HCl:HNO₃) - EXTREME CAUTION REQUIRED
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
Remove the old medium and replace it with fresh medium containing various concentrations of Au@Pt nanoparticles (e.g., 10, 25, 50, 100 µg/mL). Include a control well with no nanoparticles.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours or 24 hours).[14]
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to eliminate nanoparticles that are only attached to the outer membrane.
-
Harvest the cells by adding Trypsin-EDTA and centrifuging to form a cell pellet.
-
Count the cells from a parallel well to normalize the results to the cell number.
-
Sample Digestion:
-
Resuspend the cell pellet in a small volume of PBS.
-
Add aqua regia to the cell suspension to completely dissolve the cells and the internalized metallic nanoparticles. (Work inside a certified fume hood with appropriate personal protective equipment).
-
Dilute the digested samples to a final volume with DI water.
-
-
ICP-MS Analysis:
-
Prepare standard solutions of gold and platinum of known concentrations to generate a calibration curve.[15]
-
Analyze the diluted samples using ICP-MS to determine the mass of Au and Pt.
-
Use the calibration curve to quantify the amount of Au/Pt per cell.
-
Visualizations
Caption: Overall experimental workflow for developing Au-Pt nanoparticle drug delivery systems.
Caption: Targeted delivery and intracellular action of drug-loaded Au-Pt nanoparticles.
Caption: Synergistic mechanism of chemo-photothermal co-therapy using Au-Pt nanoparticles.
References
- 1. Biodistribution and Toxicological Effects of Ultra-Small Pt Nanoparticles Deposited on Au Nanorods (Au@Pt NRs) in Mice with Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Au@Pt nanostructures: a novel photothermal conversion agent for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Porous Au@Pt Nanoparticles: Therapeutic Platform for Tumor Chemo-Photothermal Co-Therapy and Alleviating Doxorubicin-Induced Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Bimetallic Au@Pt Nanoparticles with Au Core and Nanostructured Pt Shell toward Highly Active Electrocataly… [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. spds.in [spds.in]
- 14. mdpi.com [mdpi.com]
- 15. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Use of Gold-Platinum Alloys in High-Temperature Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gold-platinum (Au-Pt) alloys in high-temperature electronics, focusing on their exceptional material properties and the experimental protocols for their characterization and implementation.
Introduction to Gold-Platinum Alloys for High-Temperature Applications
Gold-platinum alloys are emerging as critical materials for electronic components operating in extreme temperature environments. Their inherent properties, including high-temperature stability, excellent electrical conductivity, and superior wear resistance, make them ideal candidates for demanding applications where conventional materials fail. A notable example is a 90% platinum-10% gold alloy, which has demonstrated remarkable durability and performance at elevated temperatures.[1] These alloys are particularly suited for applications such as high-temperature sensors, reliable electrical contacts in aerospace and automotive systems, and other electronic components subjected to harsh operational conditions.
The unique combination of gold and platinum results in alloys with high melting points, resistance to oxidation and corrosion, and stable mechanical and electrical properties over a wide temperature range.[2][3] This document outlines the key material properties of Au-Pt alloys, detailed protocols for their fabrication and testing, and a logical framework for their application in high-temperature electronics.
Material Properties of Gold-Platinum Alloys
The selection of a specific Au-Pt alloy composition depends on the desired balance of properties for a given application. While a comprehensive temperature-dependent dataset for all compositions is a subject of ongoing research, the following tables summarize available data for representative alloys.
Table 1: Physical and Mechanical Properties of a 70% Gold - 30% Platinum Alloy
| Property | Value (Metric Units) | Value (US Units) |
| Density | 19.92 x 10³ kg/m ³ | 1243 lb/ft³ |
| Modulus of Elasticity | 114 GPa | 16510 ksi |
| Tensile Strength (50% reduction) | 639 MPa | 92700 psi |
| Yield Strength (annealed) | 244 MPa | 35400 psi |
| Hardness (annealed) | 130 HB | 130 HB |
| Liquidus Temperature | 1450 °C | 2642 °F |
| Solidus Temperature | 1228 °C | 2242 °F |
Data sourced from SubsTech[4]. Note: Most values are at room temperature unless otherwise specified.
Table 2: Electrical and Thermal Properties of Gold-Platinum Alloys
| Property | Alloy Composition | Temperature (°C) | Value |
| Electrical Resistivity (aged) | 70% Au - 30% Pt | Room Temperature | 22 x 10⁻⁸ Ω·m |
| Thermal Conductivity | 80% Au - 20% Pt | 25 | 0.41 W/cm·K |
| Thermal Conductivity | 70% Au - 30% Pt | 25 | 0.30 W/cm·K |
| Thermal Conductivity | 60% Au - 40% Pt | 25 | 0.26 W/cm·K |
| High-Temperature Stability | 90% Pt - 10% Au | up to ~500 | Stable performance |
Data for 70% Au - 30% Pt from SubsTech[4]. Thermal conductivity data from the National Bureau of Standards[5]. High-temperature stability data from Sandia National Laboratories.[1]
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of Au-Pt alloy thin films for high-temperature electronic applications.
Protocol for Thin Film Deposition by DC Magnetron Sputtering
This protocol outlines the steps for depositing a gold-platinum alloy thin film onto a substrate, a common method for fabricating electronic components.[6][7][8][9][10]
Materials and Equipment:
-
Sputtering System (DC Magnetron)
-
Gold-Platinum Alloy Sputtering Target (e.g., 90% Pt - 10% Au)
-
Substrate (e.g., silicon wafer with a dielectric layer)
-
Argon gas (high purity)
-
Substrate holder and heater
-
Vacuum pumps (roughing and high-vacuum)
Procedure:
-
Substrate Preparation: Clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.
-
System Setup: Mount the Au-Pt alloy target in the sputtering gun. Place the cleaned substrate on the substrate holder.
-
Vacuum Pumping: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize impurities in the film.
-
Substrate Heating: Heat the substrate to the desired deposition temperature (e.g., 300-500 °C) to improve film adhesion and control microstructure.
-
Sputtering Process:
-
Introduce high-purity argon gas into the chamber, maintaining a constant pressure (e.g., 1-10 mTorr).
-
Apply DC power to the target to ignite the plasma.
-
Pre-sputter the target with the shutter closed for a few minutes to clean the target surface.
-
Open the shutter to begin depositing the Au-Pt alloy film onto the substrate.
-
The deposition time will determine the film thickness.
-
-
Cool Down and Venting: After deposition, turn off the power and gas supply. Allow the substrate to cool down under vacuum before venting the chamber to atmospheric pressure.
Protocol for High-Temperature Electrical Resistivity Measurement (Four-Probe Method)
This protocol describes the measurement of electrical resistivity of an Au-Pt alloy thin film as a function of temperature using the four-probe method.[11][12][13]
Materials and Equipment:
-
Four-probe measurement setup with a probe head
-
Programmable current source
-
High-impedance voltmeter
-
Environmental chamber or tube furnace with temperature control
-
Sample with the deposited Au-Pt alloy thin film
Procedure:
-
Sample Preparation: Place the sample with the Au-Pt thin film in the environmental chamber.
-
Probe Contact: Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good electrical contact.
-
Initial Measurement: At room temperature, force a known DC current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Temperature Cycling:
-
Heat the chamber to the first target temperature (e.g., 50°C).
-
Allow the temperature to stabilize.
-
Repeat the current-voltage measurement.
-
Increment the temperature in desired steps (e.g., 50°C) up to the maximum test temperature (e.g., 500°C), repeating the measurement at each step.
-
Optionally, perform measurements during cooling to assess thermal hysteresis.
-
-
Resistivity Calculation: Calculate the sheet resistance (Rs) and then the electrical resistivity (ρ) at each temperature using the following formulas:
-
Rs = (π / ln(2)) * (V / I) * C.F. (where C.F. is a geometric correction factor)
-
ρ = Rs * t (where t is the film thickness)
-
Protocol for High-Temperature Reciprocating Wear Testing
This protocol details the procedure for evaluating the wear resistance of Au-Pt alloy coatings for electrical contact applications at elevated temperatures.[14][15][16][17][18]
Materials and Equipment:
-
High-temperature reciprocating tribometer
-
Sample with Au-Pt alloy coating
-
Counter-body (e.g., a pin or ball of a standard material)
-
Heating stage
-
Load cell and friction force sensor
-
Profilometer or microscope for wear track analysis
Procedure:
-
Sample and Counter-body Mounting: Securely mount the Au-Pt coated sample on the heating stage and the counter-body in the holder.
-
Heating: Heat the sample to the desired test temperature and allow it to stabilize.
-
Test Parameter Setup: Set the normal load, sliding frequency, and stroke length according to the application requirements.
-
Wear Test Execution:
-
Bring the counter-body into contact with the sample under the specified load.
-
Initiate the reciprocating motion for a predetermined number of cycles or duration.
-
Continuously record the friction force during the test.
-
-
Post-Test Analysis:
-
Allow the sample to cool down.
-
Analyze the wear track on the sample using a profilometer to determine the wear volume or a microscope to observe wear mechanisms.
-
Calculate the specific wear rate.
-
Protocol for Thermal Cycling Reliability Testing
This protocol outlines the procedure for assessing the long-term reliability of electronic components with Au-Pt alloys under thermal cycling.[19][20][21][22][23]
Materials and Equipment:
-
Thermal cycling chamber
-
Electronic components featuring Au-Pt alloys
-
In-situ electrical monitoring equipment (optional)
Procedure:
-
Component Mounting: Mount the electronic components inside the thermal cycling chamber.
-
Thermal Profile Programming: Program the chamber with the desired thermal cycle profile, including:
-
Minimum and maximum temperatures (e.g., -55°C to +500°C).
-
Ramp rates (heating and cooling rates).
-
Dwell times at the temperature extremes.
-
-
Cycling Execution: Start the thermal cycling test for a specified number of cycles (e.g., 1000 cycles).
-
Interim and Final Characterization:
-
Periodically (or continuously if equipped for in-situ monitoring) measure the electrical performance of the components.
-
After the completion of the test, perform a thorough electrical and physical analysis (e.g., microscopy) to identify any degradation or failure modes.
-
Diagrams
Experimental Workflow
Caption: Experimental workflow for Au-Pt alloy evaluation.
Properties-Application Relationship
Caption: Au-Pt alloy properties enabling high-temp applications.
References
- 1. Wear-Resistant Platinum Gold Alloy – Licensing and Technology Transfer [ip.sandia.gov]
- 2. technology.matthey.com [technology.matthey.com]
- 3. Gold Based Materials - Electrical Contacts [electrical-contacts-wiki.com]
- 4. Gold-platinum alloy [SubsTech] [substech.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Platinum/Iridium/Gold Sputter Coater - Makmal i-CRIM [ukm.my]
- 7. iamdrijfhout.com [iamdrijfhout.com]
- 8. korvustech.com [korvustech.com]
- 9. semicore.com [semicore.com]
- 10. mdpi.com [mdpi.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. Four Point Probe Measurement Explained [suragus.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. Wear Testing – Ebatco Lab Services [ebatco.com]
- 17. How to use a reciprocating wear tester-Standard Groups [testerinlab.com]
- 18. mdpi.com [mdpi.com]
- 19. circuits-central.com [circuits-central.com]
- 20. researchgate.net [researchgate.net]
- 21. Product Reliability with Thermal Testing Methods - OnestopNDT [onestopndt.com]
- 22. electronics.org [electronics.org]
- 23. Advanced Thermal Cycling Test Equipment for PCB Reliability Test [mpi-thermal.com]
Troubleshooting & Optimization
preventing agglomeration of gold-platinum nanoparticles in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the agglomeration of gold-platinum (Au-Pt) nanoparticles in solution.
Troubleshooting Guide: Diagnosing and Resolving Nanoparticle Agglomeration
Agglomeration, the irreversible clustering of nanoparticles, is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying the root cause of agglomeration and implementing effective solutions.
Initial Observation: The nanoparticle solution appears cloudy, has visible precipitates, or has changed color (e.g., from red/brown to purple/blue/black for Au-based nanoparticles).
Immediate Action:
-
Stop the experiment: Do not use the aggregated nanoparticles for downstream applications.
-
Characterize the agglomeration: Use Dynamic Light Scattering (DLS) to confirm an increase in hydrodynamic diameter and polydispersity index (PDI). A PDI value above 0.3 often indicates an unstable and polydisperse sample.[1]
-
Consult the troubleshooting workflow below.
Caption: A troubleshooting workflow for addressing gold-platinum nanoparticle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of gold-platinum nanoparticle agglomeration?
A1: Gold-platinum nanoparticles have a high surface area-to-volume ratio, leading to high surface energy. They tend to agglomerate to minimize this energy. The primary causes of agglomeration are:
-
Inadequate Stabilization: Insufficient or inappropriate capping agents fail to provide the necessary electrostatic or steric repulsion between nanoparticles.
-
Inappropriate pH: The pH of the solution affects the surface charge of the nanoparticles and the ionization of the capping agents. At the isoelectric point (IEP), the surface charge is neutral, leading to rapid aggregation. For citrate-stabilized nanoparticles, a pH range of 5-7 is generally recommended to maintain a negative surface charge.[2][3]
-
High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. This is known as charge shielding.
-
Temperature Fluctuations: Freezing or high temperatures can disrupt the stabilizing layer and induce aggregation. Nanoparticle solutions should typically be stored at 2-8°C.
-
High Nanoparticle Concentration: Over-concentrating nanoparticles increases the frequency of collisions, promoting agglomeration.
Q2: How can I prevent agglomeration during synthesis?
A2: The key is to introduce a stabilizing agent during or immediately after the reduction of the metal precursors.
-
Co-reduction with a Stabilizer: The most common method involves the simultaneous reduction of gold and platinum salts in the presence of a stabilizing agent like sodium citrate.[4]
-
Use of Protective Agents: Polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can be used as capping agents to provide steric hindrance, preventing nanoparticles from getting too close to each other.[5][6]
Q3: What is the difference between electrostatic and steric stabilization?
A3: Both are methods to counteract the attractive van der Waals forces between nanoparticles.
-
Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles. For example, citrate ions adsorb onto the nanoparticle surface, creating a negative charge. The resulting electrostatic repulsion between like-charged particles prevents them from aggregating. This method is sensitive to pH and ionic strength.
-
Steric Stabilization: This involves coating the nanoparticles with long-chain molecules (polymers) like PEG or PVP. These polymer chains create a physical barrier that prevents the nanoparticle cores from coming into direct contact. Steric stabilization is generally less sensitive to changes in pH and ionic strength.
Caption: A comparison of electrostatic and steric stabilization mechanisms for nanoparticles.
Q4: What is zeta potential and how does it relate to nanoparticle stability?
A4: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid. It is a key indicator of the stability of a colloidal dispersion. A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion and, therefore, higher stability.
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly unstable, rapid aggregation |
| ±10 to ±20 | Relatively unstable |
| ±20 to ±30 | Moderately stable |
| > ±30 or < -30 | Highly stable |
Table 1: General guidelines for interpreting zeta potential values in relation to colloidal stability.[7][8][9]
For gold-platinum nanoparticles, a zeta potential more negative than -30 mV is generally desirable for good stability in an aqueous solution.[8][10]
Q5: What should I do if my nanoparticles have already aggregated?
A5: Aggregation is often irreversible. However, if the particles have only flocculated (formed loose clumps), you may be able to redisperse them.
-
Gentle Sonication: Bath sonication for a short period can sometimes break up loose agglomerates.
-
pH Adjustment: If the pH has drifted, adjusting it back to the optimal range for your capping agent might help in redispersion.
-
Filtration: For larger aggregates, you can try to salvage the non-aggregated portion by filtering the solution through a 0.2 µm syringe filter.
If these methods fail, it is best to discard the solution and synthesize a new batch with optimized parameters.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold-Platinum Nanoparticles
This protocol is a modified Turkevich method for the synthesis of bimetallic Au-Pt nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)
-
Hexachloroplatinic acid (H₂PtCl₆) solution (1 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
In a clean 250 mL round-bottom flask, add a specific volume of 1 mM HAuCl₄ and 1 mM H₂PtCl₆ solutions to achieve the desired Au:Pt molar ratio. Add DI water to a total volume of 100 mL.
-
Place a magnetic stir bar in the flask and bring the solution to a vigorous boil on a stirring hotplate.
-
Once boiling, rapidly inject a calculated volume of 1% trisodium citrate solution while stirring vigorously. The volume of citrate solution will influence the final particle size.
-
The solution color will change from pale yellow to colorless, then to a deep red or brown, indicating the formation of nanoparticles.
-
Continue boiling and stirring for 15-30 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the synthesized nanoparticles at 4°C.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter and size distribution of nanoparticles in solution.
Sample Preparation:
-
Ensure the nanoparticle solution is visually clear and free of large aggregates. If necessary, filter through a 0.2 µm syringe filter.
-
Dilute the nanoparticle solution with DI water or a low ionic strength buffer (e.g., 10 mM NaCl) to a suitable concentration. The optimal concentration depends on the instrument and nanoparticle properties. A good starting point is a 1:10 dilution. The solution should be clear to slightly hazy.[11]
Measurement:
-
Rinse the cuvette thoroughly with the same solvent used for dilution.
-
Pipette the diluted sample into the cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C) for at least 5 minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, at least three measurements are averaged.
-
Analyze the results, paying attention to the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.3 is generally considered acceptable.[1]
Protocol 3: Measurement of Zeta Potential
Zeta potential measurement determines the surface charge of the nanoparticles.
Sample Preparation:
-
Prepare the sample in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement.[12]
-
The sample concentration should be optimized for the instrument. For metallic nanoparticles, a lower concentration is generally required compared to polymeric nanoparticles.[12]
-
Measure the pH of the final solution, as zeta potential is pH-dependent.[12]
Measurement:
-
Carefully inject the sample into the specialized zeta potential cell, avoiding the introduction of air bubbles. A minimum volume of 750 µL is typically required.[12]
-
Place the cell into the instrument and allow it to equilibrate.
-
Perform the measurement according to the instrument's software. The instrument applies an electric field and measures the electrophoretic mobility of the particles.
-
The software then calculates the zeta potential using the Henry equation, incorporating the dielectric constant and viscosity of the medium.[12]
-
Report the zeta potential value along with the pH and ionic strength of the solution.
Protocol 4: PEGylation of Gold-Platinum Nanoparticles for Enhanced Stability
This protocol describes the surface modification of nanoparticles with thiol-terminated methoxy-poly(ethylene glycol) (mPEG-SH) to provide steric stabilization.
Materials:
-
Synthesized Au-Pt nanoparticles in aqueous solution.
-
mPEG-SH (e.g., MW 5000).
-
Phosphate-buffered saline (PBS), 1x.
Procedure:
-
To a solution of Au-Pt nanoparticles, add a solution of mPEG-SH. The molar ratio of mPEG-SH to nanoparticles will determine the grafting density. A common starting point is a molar ratio of 2000:1 to 4000:1 (PEG:nanoparticle).[13]
-
Allow the mixture to react for at least 3 hours at room temperature with gentle stirring to allow for the formation of the Au-S and Pt-S bonds.
-
To remove excess, unbound mPEG-SH, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size and should be optimized to pellet the nanoparticles without causing irreversible aggregation.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer, such as 1x PBS.
-
Repeat the centrifugation and resuspension steps two more times.
-
Characterize the PEGylated nanoparticles using DLS to confirm an increase in hydrodynamic diameter, indicating the presence of the PEG layer. Zeta potential measurements should show a decrease in the magnitude of the surface charge.
Caption: A general workflow for the PEGylation of gold-platinum nanoparticles.
References
- 1. wyatt.com [wyatt.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. The role of polyvinylpyrrolidone (PVP) as a capping and structure-directing agent in the formation of Pt nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 10. mdpi.com [mdpi.com]
- 11. research.colostate.edu [research.colostate.edu]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Long-Term Stability of Gold-Platinum Electrocatalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the long-term stability of gold-platinum (Au-Pt) electrocatalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for Pt-based electrocatalysts?
A1: The degradation of platinum-based electrocatalysts is a complex process that can proceed through several concurrent mechanisms, leading to a loss of electrochemical surface area (ECSA) and catalytic activity.[1][2] The main pathways include:
-
Platinum Dissolution: Platinum atoms can dissolve into the electrolyte, especially at high potentials.[3]
-
Particle Detachment: The catalyst nanoparticles can detach from the carbon support material.[1][4]
-
Ostwald Ripening: Dissolved platinum species can redeposit onto larger existing particles, causing them to grow at the expense of smaller ones.[1]
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Coalescence/Agglomeration: Catalyst particles can migrate on the support surface and merge into larger particles.[2][3]
-
Carbon Support Corrosion: The carbon support can oxidize, particularly at high potentials, leading to the detachment of catalyst particles and a loss of electrical conductivity.[3][5]
Q2: How does adding gold improve the long-term stability of platinum electrocatalysts?
A2: The addition of gold to platinum electrocatalysts has been shown to significantly enhance their stability.[6][7][8] The primary stabilization mechanism is the electronic effect of gold on platinum. In-situ X-ray absorption near-edge spectroscopy and voltammetry data suggest that gold clusters raise the oxidation potential of platinum.[6][7] This makes the platinum less susceptible to oxidation and subsequent dissolution, which is a major cause of degradation, especially under potential cycling conditions relevant to applications like fuel cells.[6][7][9]
Q3: What is the effect of the Au:Pt composition on catalyst stability and activity?
A3: The ratio of gold to platinum is a critical parameter that influences both the activity and stability of the electrocatalyst. While adding gold enhances stability, it can sometimes lead to a decrease in the initial catalytic activity for certain reactions like the oxygen reduction reaction (ORR) compared to pure Pt or Pt-alloys with transition metals.[10] A systematic study on Pt-Au alloys revealed that an optimal composition can be found to balance activity and stability. For instance, a Pt-Au alloy with 10% gold was found to retain the activity of monometallic Pt while significantly suppressing Pt dissolution.[11]
Q4: What are "Accelerated Stress Tests" (ASTs) and why are they important for stability evaluation?
A4: Accelerated Stress Tests (ASTs) are time-efficient methods used to simulate the long-term operation of electrocatalysts in real devices.[12] These tests typically involve subjecting the catalyst to conditions that are more aggressive than normal operation, such as rapid potential cycling or prolonged exposure to high potentials, to accelerate the degradation processes.[1] ASTs are crucial for quickly screening the durability of different catalyst formulations and for understanding the dominant degradation mechanisms.[12] Standardized AST protocols are being developed to allow for more accurate comparisons of catalyst stability across different studies.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments focused on the stability of Au-Pt electrocatalysts.
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of Electrochemical Surface Area (ECSA) during potential cycling. | 1. Platinum Dissolution: The applied potential window may be too high, leading to excessive Pt oxidation and dissolution. 2. Carbon Support Corrosion: The carbon support may be unstable at the applied potentials, leading to particle detachment.[3] 3. Inadequate Gold Coverage/Alloying: The gold may not be effectively protecting the platinum particles. | 1. Review and potentially lower the upper potential limit of the cycling protocol.[1] 2. Consider using a more graphitic or alternative corrosion-resistant support material.[14] 3. Optimize the synthesis method to ensure intimate contact or alloying between Au and Pt. Methods like galvanic displacement or co-reduction can be explored.[15][16] |
| Inconsistent or non-reproducible stability test results. | 1. Lack of Standardized Protocol: Variations in experimental conditions (e.g., temperature, electrolyte purity, potential cycling parameters) can significantly impact results.[17] 2. Electrode Preparation: Inhomogeneous catalyst ink deposition can lead to variations in performance and degradation. 3. Cell Configuration: The use of different electrochemical cell setups (e.g., three-electrode vs. membrane electrode assembly) can yield different results.[18] | 1. Adopt a standardized testing protocol, including defined potential limits, scan rates, and number of cycles.[12][13] Maintain consistent temperature control.[17] 2. Develop and follow a consistent protocol for catalyst ink preparation and deposition to ensure uniform electrode layers. 3. For more realistic evaluations, consider moving from three-electrode half-cell setups to more application-relevant configurations like lab-scale electrolyzers or fuel cells.[17][18] |
| Observed decrease in catalytic activity after adding gold. | 1. Geometric Effects: Gold atoms on the surface can block active platinum sites. 2. Electronic Effects: While beneficial for stability, the electronic modification of Pt by Au might not be favorable for the kinetics of the specific reaction being studied.[10] | 1. Fine-tune the Au:Pt ratio to find an optimal balance between stability and activity.[11] 2. Explore different catalyst architectures, such as core-shell structures where a Pt monolayer is deposited on a Au-containing core, to maximize Pt utilization and activity.[19] 3. Consider ternary alloys (e.g., Pt-Ni-Au) which may offer a better compromise between activity and stability.[10] |
| Difficulty in characterizing the degradation mechanism. | 1. Ex-situ characterization limitations: Standard pre- and post-testing characterization may not capture the dynamic changes occurring during the electrochemical experiment. | 1. Employ advanced in-situ and operando characterization techniques. For example, Identical Location Transmission Electron Microscopy (IL-TEM) can be used to visualize changes in the same catalyst nanoparticles before and after degradation.[1][3] 2. Use a Scanning Flow Cell coupled to Inductively Coupled Plasma Mass Spectrometry (SFC-ICP-MS) to monitor the dissolution of metal ions in real-time.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the stability of Au-Pt electrocatalysts.
Table 1: Comparison of Electrochemical Surface Area (ECSA) Loss for Pt/C and Au/Pt/C Electrocatalysts.
| Electrocatalyst | Test Conditions | ECSA Loss | Reference |
| Pt/C | 30,000 potential cycles | > 45% | [20] |
| Au/Pt/C | 30,000 potential cycles | No detectable loss | [20] |
| Pt/C | Potential cycling (0.6 - 1.1 V) over 30,000 cycles | Sizable losses | [6][7] |
| Au-modified Pt | Potential cycling (0.6 - 1.1 V) over 30,000 cycles | Insignificant changes | [6][7][8] |
Table 2: Effect of Au Alloying on Pt Dissolution.
| Electrocatalyst | Upper Potential Limit | Pt Dissolution Suppression (compared to pure Pt) | Reference |
| Pt₉₀Au₁₀ | 1.2 VRHE | 50% | [11] |
| Pt₉₀Au₁₀ | 1.5 VRHE | 20% | [11] |
Experimental Protocols
Protocol 1: Accelerated Stress Test (AST) for Oxygen Reduction Reaction (ORR) Catalyst Stability
This protocol is adapted from procedures used to evaluate the stability of fuel cell catalysts.[6][7][20]
-
Electrode Preparation:
-
Prepare a catalyst ink by ultrasonically dispersing the Au-Pt/C catalyst in a solution of deionized water, isopropanol, and Nafion® ionomer.
-
Deposit a thin film of the catalyst ink onto a glassy carbon rotating disk electrode (RDE) and allow it to dry.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell with the catalyst-coated RDE as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.
-
Use an oxygen-saturated acidic electrolyte (e.g., 0.1 M HClO₄).
-
-
Initial Characterization:
-
Record an initial cyclic voltammogram (CV) in a nitrogen-purged electrolyte to determine the initial ECSA.
-
Record an initial linear sweep voltammogram (LSV) for the ORR to determine the initial activity (e.g., half-wave potential).
-
-
Accelerated Stress Test (Potential Cycling):
-
Final Characterization:
-
After the potential cycling, repeat the CV and LSV measurements under the same conditions as the initial characterization.
-
Compare the initial and final ECSA and ORR activity to quantify the degradation.
-
Protocol 2: In-situ Monitoring of Platinum Dissolution using SFC-ICP-MS
This protocol allows for the real-time quantification of catalyst dissolution.[12]
-
Setup:
-
Couple an electrochemical scanning flow cell (SFC) to an inductively coupled plasma mass spectrometer (ICP-MS).
-
The SFC allows for a controlled flow of electrolyte over the catalyst-coated working electrode.
-
-
Experiment:
-
The electrolyte exiting the SFC is continuously introduced into the ICP-MS.
-
Apply a defined potential program (e.g., potential sweeps or steps) to the working electrode using a potentiostat.
-
-
Data Acquisition:
-
Simultaneously record the electrochemical data (current vs. potential) and the time-resolved ICP-MS signal for platinum (and gold).
-
-
Analysis:
-
Correlate the amount of dissolved platinum detected by the ICP-MS with the applied potential to identify the potential regions where dissolution is most severe.
-
This provides direct evidence of the stabilizing effect of gold by comparing the dissolution profiles of Pt/C and Au-Pt/C catalysts.
-
Visualizations
Caption: Key degradation pathways for Au-Pt electrocatalysts.
Caption: Experimental workflow for electrocatalyst stability testing.
Caption: Mechanism of gold-induced stabilization of platinum.
References
- 1. Electrochemical Stability and Degradation Mechanisms of Commercial Carbon-Supported Gold Nanoparticles in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bnl.gov [bnl.gov]
- 7. Stabilization of platinum oxygen-reduction electrocatalysts using gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Giving platinum catalysts a golden boost for fuel cells | EurekAlert! [eurekalert.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Standardized protocols for evaluating platinum group metal-free oxygen reduction reaction electrocatalysts in polymer electrolyte fuel cells (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Advancement of Supported Bimetallic Catalysts for the Elimination of Chlorinated Volatile Organic Compounds | MDPI [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Testing electrocatalyst stability using lab-scale alkaline water electrolyzers: A guide to experimental practices | Poster Board #815 - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
troubleshooting inconsistencies in gold-platinum alloy synthesis
Welcome to the technical support center for gold-platinum (Au-Pt) alloy synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in their experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing gold-platinum alloy nanoparticles?
A1: Gold-platinum alloy nanoparticles are typically synthesized through methods such as the co-reduction of gold and platinum salt precursors, galvanic replacement reactions, and seed-mediated growth to form core-shell structures.[1][2][3] The choice of method can significantly impact the final alloy's properties, including size, shape, and whether it forms a homogeneous alloy or a phase-segregated structure.[4][5]
Q2: Why is the composition of my final Au-Pt alloy different from the initial precursor ratio?
A2: Discrepancies between the initial precursor ratio and the final alloy composition can arise from differences in the reduction potentials of gold and platinum ions.[6] Gold ions (Au³⁺) are generally reduced more easily than platinum ions (Pt⁴⁺ or Pt²⁺).[6] This can lead to the initial formation of gold-rich nuclei, followed by the deposition of platinum.[1] The type of reducing agent, reaction temperature, and pH can all influence the reduction kinetics and, consequently, the final composition.[7][8][9]
Q3: My nanoparticles are agglomerating. How can I prevent this?
A3: Agglomeration is a common issue in nanoparticle synthesis. To prevent this, the use of stabilizing agents or surfactants is crucial.[5] These agents bind to the nanoparticle surface, providing steric or electrostatic repulsion that prevents them from clumping together. The choice of stabilizer can also influence the nanoparticle's final size and shape. Additionally, controlling factors like temperature and the concentration of reactants can help manage the growth process and prevent excessive agglomeration.[9]
Q4: What is the difference between a true alloy and a core-shell structure in Au-Pt nanoparticles?
A4: A true Au-Pt alloy nanoparticle consists of gold and platinum atoms intermixed within the same crystal lattice.[10] In contrast, a core-shell structure is a type of nanoparticle where a core of one metal (e.g., gold) is surrounded by a shell of the other metal (e.g., platinum).[11][12] The formation of an alloy versus a core-shell structure depends on the synthesis method and conditions.[4] For instance, simultaneous reduction of both metal precursors tends to form alloys, while sequential reduction or galvanic replacement often results in core-shell structures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Nanoparticle Size | - Fluctuations in reaction temperature.[9]- Inefficient mixing of reagents.- Non-uniform nucleation and growth rates.[12] | - Use a temperature-controlled reaction vessel.- Ensure rapid and vigorous stirring.- Optimize the addition rate of the reducing agent. |
| Broad Size Distribution | - Prolonged nucleation phase.- Ostwald ripening (larger particles growing at the expense of smaller ones). | - Use a stronger reducing agent for rapid nucleation.- Add a suitable capping agent to passivate the nanoparticle surface.[5]- Shorten the reaction time. |
| Formation of Monometallic Nanoparticles Instead of Alloy | - Significant difference in the reduction potentials of Au and Pt precursors.[6]- Inappropriate choice of reducing agent. | - Use a strong reducing agent that can reduce both precursors simultaneously.- Adjust the pH or temperature to alter the reduction potentials.[7][9] |
| Phase Segregation (instead of a homogenous alloy) | - Synthesis conditions favoring the immiscibility of gold and platinum.[4]- Post-synthesis thermal treatment at temperatures that promote phase separation.[4] | - Employ rapid synthesis methods to "freeze" the alloy in a metastable state.[13]- For supported nanoparticles, the choice of support material can influence alloying.[4]- Avoid high-temperature annealing unless phase segregation is desired.[4] |
| Undesirable Nanoparticle Morphology (e.g., irregular shapes instead of spheres) | - The type and concentration of the capping agent or surfactant used.[5]- The pH of the reaction medium.[9] | - Experiment with different capping agents.- Carefully control the pH of the synthesis solution. |
Experimental Protocols
Protocol 1: Co-reduction Synthesis of Au-Pt Alloy Nanoparticles
This protocol is adapted from a method for producing nanozymes.[14]
Materials:
-
HAuCl₄·3H₂O (Gold(III) chloride trihydrate) solution (0.2 M)
-
H₂PtCl₆·6H₂O (Chloroplatinic acid hexahydrate) solution (1 M)
-
Pluronic F-127
-
Ascorbic acid (AA)
-
Deionized water
Procedure:
-
In a clean glass vial, dissolve 60 mg of Pluronic F-127 in 2 mL of deionized water.
-
Add 250 µL of 0.2 M HAuCl₄·3H₂O and 5 µL of 1 M H₂PtCl₆·6H₂O to the Pluronic F-127 solution.
-
Sonicate the mixture for 2 minutes to ensure complete dissolution and mixing.
-
Rapidly inject 10 mL of a 30 mg/mL ascorbic acid solution into the mixture with vigorous stirring.
-
Observe the color change of the solution, which indicates the formation of nanoparticles.
-
Continue stirring for a designated period (e.g., 1 hour) to ensure the reaction is complete.
-
The resulting nanoparticles can be purified by centrifugation and washing with deionized water.
Protocol 2: Synthesis of Au@Pt Core-Shell Nanoparticles
This is a general seed-mediated growth approach.
Materials:
-
HAuCl₄·3H₂O solution
-
Sodium citrate solution
-
H₂PtCl₆·6H₂O solution
-
Ascorbic acid (reducing agent)
-
Deionized water
Procedure: Part A: Synthesis of Gold Nanoparticle Seeds
-
Heat 100 mL of deionized water to boiling in a flask with a condenser.
-
Add 1 mL of a 1% HAuCl₄ solution.
-
Add 2.5 mL of a 1% sodium citrate solution while stirring vigorously.
-
Continue boiling and stirring for 15-30 minutes until the solution color changes to a stable ruby red, indicating the formation of gold nanoparticles.
-
Allow the solution to cool to room temperature.
Part B: Formation of the Platinum Shell
-
Take a known volume of the gold nanoparticle seed solution and dilute it with deionized water.
-
Add a specific amount of H₂PtCl₆·6H₂O solution to the diluted gold seed solution under gentle stirring.
-
Slowly add ascorbic acid solution dropwise to reduce the platinum precursor onto the gold nanoparticle seeds.
-
The color of the solution will change as the platinum shell forms.
-
Allow the reaction to proceed for a set time, then purify the core-shell nanoparticles by centrifugation.
Visualized Workflows and Relationships
Caption: Workflow for co-reduction synthesis of Au-Pt nanoparticles.
Caption: Key parameters influencing final nanoparticle characteristics.
References
- 1. silicon.uwaterloo.ca [silicon.uwaterloo.ca]
- 2. db-thueringen.de [db-thueringen.de]
- 3. Colloidal gold-palladium-platinum alloy nanospheres with tunable compositions and defined numbers of atoms - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Gold-platinum nanoparticles: alloying and phase segregation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Spontaneous formation of Au–Pt alloyed nanoparticles using pure nano-counterparts as starters: a ligand and size dependent process - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01819F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Gold-Platinum Nanoparticles with Core-Shell Configuration as Efficient Oxidase-like Nanosensors for Glutathione Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Au@Pt Core—Shell Nanoparticles as Efficient Electrocatalyst for Methanol Electro-Oxidation [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Gold-to-Platinum Ratio for Enhanced Catalytic Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the gold-to-platinum (Au:Pt) ratio for enhanced catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of adding gold to a platinum catalyst?
A1: Incorporating gold into a platinum catalyst can significantly enhance both its activity and stability. Gold can improve resistance to poisoning, for example, by carbon monoxide (CO), and can also enhance selectivity for certain reactions.[1] The addition of gold has been shown to suppress platinum dissolution, a key factor in catalyst degradation.[2][3][4] The synergistic effect between gold and platinum can lead to catalytic properties superior to those of the individual metals.[1]
Q2: How does the optimal Au:Pt ratio vary for different chemical reactions?
A2: The optimal Au:Pt ratio is highly dependent on the specific reaction and operating conditions. For instance, in the oxygen reduction reaction (ORR), a small amount of gold (around 10-20 atomic %) can enhance stability without significantly compromising platinum's intrinsic activity.[2] Conversely, for glycerol oxidation in the presence of a base, Au-rich catalysts (e.g., Au₉Pt₁) have shown the highest activity, while in base-free conditions, a higher platinum content is more effective (e.g., Au₆Pt₄).[5]
Q3: What are the common methods for synthesizing Au-Pt bimetallic nanoparticles?
A3: Common synthesis methods include co-reduction of gold and platinum precursors, successive reduction (core-shell synthesis), and galvanic replacement.[6][7][8] The choice of reducing and capping agents, as well as control over reaction parameters like temperature and pH, are crucial for controlling the final nanoparticle size, composition, and structure.[9][10][11]
Q4: Which characterization techniques are essential for Au-Pt catalysts?
A4: A combination of techniques is necessary to fully characterize Au-Pt bimetallic catalysts. Transmission Electron Microscopy (TEM) is used to determine particle size, morphology, and distribution.[12][13] X-ray Diffraction (XRD) helps to identify the alloy structure.[14] X-ray Photoelectron Spectroscopy (XPS) provides information about the surface composition and electronic states of the metals.[15] Electrochemical methods, such as cyclic voltammetry (CV) and CO stripping, are used to determine the electrochemically active surface area (ECSA) and to probe the surface composition.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Au:Pt surface composition | The surface composition of bimetallic nanoparticles can differ from the bulk composition. Use surface-sensitive techniques like CO stripping voltammetry or XPS to verify the surface elemental ratio. Annealing the catalyst at different temperatures can modify the surface composition.[16][17] |
| Catalyst Poisoning | Impurities in reactants or the electrolyte can poison the catalyst surface.[18] Ensure high purity of all chemicals and thoroughly clean all glassware. In electrochemical setups, consider using a membrane to separate the counter electrode to prevent deposition of dissolved species onto the working electrode.[18][19][20] For reactions prone to CO poisoning, modifying the Au:Pt ratio can enhance tolerance.[1] |
| Poor Nanoparticle Dispersion | Agglomeration of nanoparticles reduces the number of active sites. Ensure proper mixing during synthesis and the use of appropriate stabilizing agents.[11] The support material also plays a crucial role in maintaining dispersion. |
| Mass Transfer Limitations | The observed reaction rate may be limited by the diffusion of reactants to the catalyst surface, rather than the intrinsic catalyst activity.[21] To check for this, vary the stirring rate or catalyst loading; if the reaction rate changes, mass transfer limitations are likely present.[21] |
Issue 2: Catalyst Deactivation Over Time
| Possible Cause | Troubleshooting Steps |
| Platinum Dissolution | Platinum can dissolve under harsh electrochemical conditions, leading to a loss of active surface area.[2][22] Alloying with gold has been shown to significantly suppress Pt dissolution.[2][3][4] Consider increasing the gold content in your catalyst formulation. |
| Particle Agglomeration/Sintering | At elevated temperatures or under prolonged reaction conditions, nanoparticles can migrate and coalesce, reducing the active surface area. Using a stable support material and controlling the reaction temperature can mitigate this. The addition of gold can also improve the thermal stability of platinum nanoparticles.[22] |
| Carbon Support Corrosion | In electrochemical applications, the carbon support can oxidize at high potentials, leading to the detachment of nanoparticles.[22] Using graphitized carbon supports or alternative corrosion-resistant materials can improve durability. |
| Fouling by Reaction Products or Intermediates | The catalyst surface can be blocked by strongly adsorbing species generated during the reaction.[5][23] A regeneration procedure, such as thermal treatment or electrochemical cycling, may be necessary to clean the surface.[24][25][26][27] |
Issue 3: Difficulty in Controlling Nanoparticle Size and Composition
| Possible Cause | Troubleshooting Steps |
| Disparity in Precursor Reduction Potentials | Gold and platinum precursors have different reduction potentials, which can lead to the formation of core-shell structures or inhomogeneous alloys during co-reduction.[7] To form a more homogeneous alloy, use a strong reducing agent and rapid reaction conditions. Alternatively, a sequential reduction method can be employed to intentionally create core-shell structures.[28] |
| Inappropriate Choice of Reducing or Stabilizing Agents | The type and concentration of reducing and stabilizing agents significantly impact nucleation and growth rates, thereby affecting the final particle size and morphology.[9][11] Systematically screen different agents and their concentrations to achieve the desired nanoparticle characteristics. |
| Fluctuations in pH and Temperature | The pH and temperature of the synthesis solution can influence the reduction kinetics and the stability of the nanoparticles.[9][10] Maintain precise control over these parameters throughout the synthesis process. |
Data Presentation
Table 1: Influence of Au:Pt Ratio on Catalytic Activity for Glycerol Oxidation
| Catalyst Composition (Au:Pt Atomic Ratio) | Turnover Frequency (TOF) with NaOH (h⁻¹) | TOF without NaOH (h⁻¹) |
| Au₉Pt₁/TiO₂ | 6575 | 7 |
| Au₈Pt₂/TiO₂ | - | 75 |
| Au₆Pt₄/TiO₂ | - | 301 |
| Au₂Pt₈/TiO₂ | - | 263 |
| Au₁Pt₉/TiO₂ | - | 234 |
| Data extracted from a study on glycerol oxidation, highlighting the strong influence of pH on the optimal Au:Pt ratio.[5] |
Table 2: Effect of Gold Content on Platinum Dissolution in Oxygen Reduction Reaction (ORR)
| Catalyst Composition | Pt Dissolution Suppression (at 1.2 V vs RHE) | Pt Dissolution Suppression (at 1.5 V vs RHE) |
| Pt₉₅Au₅ | 20% | 10% |
| Pt₉₀Au₁₀ | 45% | 20% |
| Pt₈₀Au₂₀ | 80% | 65% |
| This data demonstrates that increasing the gold content in Pt-Au alloys significantly enhances the stability of platinum by suppressing its dissolution at high potentials.[2] |
Experimental Protocols
Protocol 1: Synthesis of Carbon-Supported Au-Pt Bimetallic Nanoparticles via Co-reduction
-
Preparation of Precursor Solution: Dissolve appropriate amounts of H₂PtCl₆ and HAuCl₄ in a solvent (e.g., ethylene glycol).
-
Dispersion of Support: Disperse the carbon support material in the solvent and sonicate to ensure a uniform suspension.
-
Heating: Heat the suspension to the desired reaction temperature (e.g., 120-160 °C) under constant stirring.
-
Reduction: Add the precursor solution to the heated carbon suspension. The solvent (ethylene glycol) acts as the reducing agent.
-
Aging: Maintain the reaction temperature for a set period (e.g., 1-3 hours) to allow for complete reduction and nanoparticle formation.
-
Purification: Cool the mixture to room temperature. Collect the catalyst by filtration or centrifugation, and wash thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Protocol 2: Electrochemical Evaluation of Catalytic Activity (e.g., for ORR)
-
Ink Preparation: Disperse a known amount of the catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion® solution. Sonicate the mixture to form a homogeneous ink.
-
Electrode Preparation: Deposit a specific volume of the catalyst ink onto the surface of a glassy carbon rotating disk electrode (RDE) and allow it to dry.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared RDE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode).
-
Electrolyte: Use an appropriate electrolyte (e.g., 0.1 M HClO₄ or 0.1 M KOH).
-
Cyclic Voltammetry (CV): Purge the electrolyte with an inert gas (e.g., N₂ or Ar) and perform CV scans to clean the electrode surface and determine the ECSA from the hydrogen adsorption/desorption region (in acidic media).
-
ORR Measurement: Saturate the electrolyte with O₂. Perform linear sweep voltammetry (LSV) at different electrode rotation speeds.
-
Data Analysis: Analyze the LSV data using the Koutecký-Levich equation to determine the kinetic current density and other relevant ORR parameters.
Mandatory Visualizations
Caption: Workflow for synthesis, characterization, and evaluation of Au-Pt catalysts.
Caption: Troubleshooting logic for low performance in Au-Pt catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of platinum oxygen-reduction electrocatalysts using gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bnl.gov [bnl.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterogeneous Au–Pt nanostructures with enhanced catalytic activity toward oxygen reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Bimetallic Nanocrystals: Structure, Controllable Synthesis and Applications in Catalysis, Energy and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Controlling the architecture of Au/Pt core–shell nanocubes via platinum growth mode - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00823E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. gurukuljournal.com [gurukuljournal.com]
- 12. Formation of gold nanoparticles catalyzed by platinum nanoparticles: assessment of the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gold-platinum nanoparticles: alloying and phase segregation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijset.com [ijset.com]
- 26. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 27. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. escholarship.org [escholarship.org]
Technical Support Center: Strategies for Morphological Control of Gold-Platinum Nanocrystals
Welcome to the technical support center for the synthesis and morphological control of gold-platinum (Au-Pt) bimetallic nanocrystals. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for controlling the morphology (e.g., core-shell, dendritic, alloy) of Au-Pt nanocrystals?
A1: The final morphology of Au-Pt nanocrystals is determined by a delicate interplay of several key experimental parameters. The most critical factors include:
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Capping Agents/Surfactants: Molecules like Cetyltrimethylammonium bromide (CTAB) or Polyvinylpyrrolidone (PVP) play a fundamental role by selectively binding to different crystal facets, which kinetically controls the growth process.[1][2] The choice of capping agent can direct the formation of specific shapes like dimers or core-satellite structures.[1]
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Reducing Agent: The type and concentration of the reducing agent (e.g., Ascorbic Acid, Sodium Borohydride) dictate the reduction rate of the metal precursors.[3][4] A rapid reduction can lead to dendritic structures, while slower kinetics favor the formation of uniform core-shell nanocrystals.[3]
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Precursor Concentration and Ratio: The molar ratio of gold (Au) to platinum (Pt) precursors is a primary factor in determining the final composition and structure.[5][6] Increasing the Pt precursor concentration generally leads to thicker and denser Pt shells on Au cores.[7]
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Reaction Temperature: Temperature influences the reaction kinetics, including nucleation and growth rates.[5][6] Higher temperatures can lead to smaller particle sizes, while lower temperatures may cause agglomeration.[6]
-
pH of the Reaction Medium: The pH can affect the reduction potential of the precursors and the stability of the nanoparticles, thereby influencing the final particle size.[5][6] For instance, in some syntheses, an increase in pH from 4 to 10 has been shown to increase particle size.[6]
Q2: How can I control the thickness of the platinum shell in Au@Pt core-shell nanocrystals?
A2: The thickness of the Pt shell can be precisely controlled by adjusting the concentration of the platinum precursor (e.g., H₂PtCl₆ or K₂PtCl₄).[7][8] A systematic increase in the Pt precursor concentration, while keeping the concentration of Au core seeds constant, will result in a progressively thicker Pt shell.[7][9] This relationship allows for the fine-tuning of the nanocrystals' optical and catalytic properties.
Q3: What is the role of capping agents, and how do I choose the right one?
A3: Capping agents are surface-active molecules that adsorb to the surface of nanocrystals during synthesis. Their primary roles are to prevent aggregation and to control the shape by modulating the growth rates of different crystal facets.[2][10][11] The choice depends on the desired morphology:
-
PVP (Polyvinylpyrrolidone): Often used to obtain Pt@Au core-satellite structures.[1]
-
CTAB (Cetyltrimethylammonium bromide): Can be used to direct the formation of Pt-Au dimers.[1]
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Citrate: Can function as both a reducing agent and a capping agent, particularly in the synthesis of Au nanoparticles that serve as seeds.[12]
The selection is critical as the capping agent's interaction with the metal surface can also influence the nanocrystal's catalytic activity by potentially blocking active sites.[4][10]
Q4: My nanocrystals are aggregating. What are the common causes and solutions?
A4: Aggregation is a frequent issue in nanoparticle synthesis.[13] Common causes include insufficient stabilization, incorrect pH, or suboptimal reaction temperature.
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Insufficient Capping Agent: Ensure the concentration of the capping agent is adequate to cover the nanoparticle surfaces and provide steric or electrostatic stabilization.[14]
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Improper Cleaning: Residual metal impurities on glassware can act as unwanted nucleation sites, leading to uncontrolled growth and aggregation. Thoroughly clean all glassware with aqua regia.[13]
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Reaction Kinetics: Very slow or uncontrolled reduction rates can lead to agglomeration.[6] Adjusting temperature or the rate of reducing agent addition can help mitigate this.
Troubleshooting & Optimization Guide
This guide addresses specific issues that may arise during the synthesis of Au-Pt nanocrystals.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) | Expected Outcome |
| Poor Control Over Size / Wide Size Distribution | 1. Fluctuating Reaction Temperature: Inconsistent temperature affects reaction kinetics.[5][6] 2. Ineffective Mixing: Non-homogeneous distribution of reagents. 3. Slow/Uncontrolled Nucleation: If the initial "burst" of nucleation is not distinct from the growth phase. | 1. Use a reliable heating mantle with a temperature controller to ensure stable temperature. 2. Increase the stirring rate for uniform mixing. 3. Adjust the rate of reducing agent addition; a faster addition can promote a singular nucleation event.[5][6] | Improved monodispersity and a narrower size distribution of the resulting nanocrystals. |
| Incorrect or Inconsistent Nanocrystal Shape | 1. Suboptimal Capping Agent: The type or concentration of the capping agent is not suitable for the desired morphology.[1][2] 2. Incorrect Reductant: The reduction rate is too fast or too slow for the intended shape.[3] 3. Wrong Precursor Ratio: The Au:Pt ratio is not optimized for the target structure.[7][15] | 1. Experiment with different capping agents (e.g., PVP vs. CTAB) and vary their concentrations.[1] 2. Select a different reducing agent or modify its concentration to tune the reduction kinetics.[3] 3. Systematically vary the molar ratio of the Au and Pt precursors.[15] | Successful synthesis of the desired morphology (e.g., core-shell, dimers, dendrites). |
| Formation of Monometallic Nanoparticles Instead of Bimetallic Structures | 1. Premature Reduction: One metal precursor reduces significantly faster than the other. 2. Inadequate Seed Surface: For core-shell structures, the surface of the Au seed may not be properly activated for Pt deposition. | 1. Use a weaker reducing agent or lower the temperature to slow down the reduction kinetics.[1] 2. Ensure Au seeds are well-dispersed and stabilized before adding the Pt precursor. | Formation of true bimetallic Au-Pt nanocrystals with the intended structure. |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reducing agent or reaction time.[7] 2. Loss During Purification: Product is lost during centrifugation and washing steps. | 1. Increase the concentration of the reducing agent or extend the reaction time.[16] 2. Optimize purification by adjusting centrifugation speed/time and minimizing washing steps. | Increased yield of the final nanocrystal product. |
Quantitative Data Summary
The following tables summarize the influence of key synthesis parameters on the final Au-Pt nanocrystal morphology, based on findings from various studies.
Table 1: Effect of Precursor Concentration on Au@Pt Nanocrystal Properties
| Au Core Diameter | Pt Precursor (H₂PtCl₆) Concentration | Reaction Time | Resulting Morphology | Key Observation | Reference |
| Variable | Increasing | 1-4 hours | Au@Pt Core-Shell | Thicker, denser Pt shells form with increased Pt concentration. | [7] |
| ~10 nm Au Seeds | 100 - 400 µM (Pt²⁺) | Not specified | Au@Pt on SiO₂ | Nanoparticle size on the template increases from 3.1 to 4.6 nm. | [9] |
| Not specified | Increasing Pt Salt Concentration | Not specified | Au-Pt Alloy | The size of alloy nanoparticles increases with increasing Pt concentration. | [5][6] |
Table 2: Influence of Capping Agents and Reductants on Morphology
| Capping Agent | Reducing Agent | Key Parameter | Resulting Morphology | Reference |
| CTAB | Ascorbic Acid | Single-site nucleation | Pt-Au Dimers | [1] |
| PVP | Ascorbic Acid (+KBr) | Multi-site nucleation | Pt@Au Core-Satellites | [1] |
| Not specified | Strong (e.g., NaBH₄) | Rapid Pt deposition | Dendritic Structures | [3] |
| Not specified | Mild (e.g., Ascorbic Acid) | Slower Pt deposition | Core-Shell Structures | [3] |
Experimental Protocols & Methodologies
Protocol: Seed-Mediated Synthesis of Au@Pt Core-Shell Nanocrystals
This protocol is a generalized methodology based on common seed-mediated growth techniques.[1][13][17]
1. Preparation of Gold (Au) Seeds (~10-15 nm):
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Glassware Preparation: Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse extensively with deionized water to remove any potential nucleation sites.[13]
-
Synthesis:
-
Add 100 mL of 1 mM HAuCl₄ solution to a flask and bring to a rolling boil while stirring vigorously.
-
Quickly inject 3.5 mL of 1% (w/v) sodium citrate solution.[12]
-
The solution color will change from pale yellow to gray, then purple, and finally to a deep red, indicating the formation of Au nanoparticles.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
2. Growth of Platinum (Pt) Shell:
-
Growth Solution: In a separate flask, prepare the growth solution. For a target morphology, this may involve dissolving a capping agent like PVP in water.
-
Procedure:
-
Add a specific volume of the prepared Au seed solution to the growth solution under stirring.
-
Add a controlled amount of a mild reducing agent, such as L-ascorbic acid.[3]
-
Slowly, using a syringe pump, add a predetermined amount of the Pt precursor (e.g., K₂PtCl₄ or H₂PtCl₆) to the solution. The slow addition rate is crucial for promoting epitaxial growth on the Au cores rather than forming separate Pt nanoparticles.[3]
-
Allow the reaction to proceed for 1-2 hours at a constant temperature. The color of the solution will darken as the Pt shell forms.
-
-
Purification:
-
Centrifuge the final solution to pellet the Au@Pt nanocrystals.
-
Remove the supernatant, which contains excess reagents.
-
Redisperse the nanocrystals in deionized water. Repeat the centrifugation and redispersion process 2-3 times to ensure purity.
-
Visualizations
Diagrams of Workflows and Relationships
References
- 1. Governing the morphology of Pt–Au heteronanocrystals with improved electrocatalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling the architecture of Au/Pt core–shell nanocubes via platinum growth mode - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Synthesis of Gold-Platinum Core-Shell Nanoparticles Assembled on a Silica Template and Their Peroxidase Nanozyme Properties [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. azom.com [azom.com]
- 14. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 15. Synthesis of core–shell Au–Pt nanodendrites with high catalytic performance via overgrowth of platinum on in situ gold nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Gold-Platinum Nanoparticle Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of gold-platinum (Au-Pt) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the production of Au-Pt nanoparticles?
A1: The primary challenges in scaling up Au-Pt nanoparticle synthesis include maintaining control over particle size and shape, preventing agglomeration, ensuring batch-to-batch reproducibility, developing effective purification methods for large volumes, and managing the high costs associated with noble metal precursors.[1][2][3][4] The transition from small-scale laboratory synthesis to larger industrial production often reveals issues that were not apparent in initial experiments.[1]
Q2: How does the choice of synthesis method impact scalability?
A2: The synthesis method significantly influences the scalability of Au-Pt nanoparticle production. Wet-chemical methods, such as co-reduction and seed-mediated growth, are common but can present challenges in controlling reaction kinetics and ensuring uniform mixing at larger volumes.[5][6] Alternative methods like laser ablation in liquids can produce high-purity colloids but may lack the necessary productivity for industrial-scale manufacturing.[7][8]
Q3: Why is particle agglomeration a more significant issue during scale-up?
A3: Nanoparticles possess high surface energy, leading to a natural tendency to agglomerate to achieve a more stable state. This issue is exacerbated during scale-up due to higher particle concentrations and longer processing times.[9] Inadequate mixing in large reactors can also create localized areas of high concentration, further promoting agglomeration.[10]
Q4: What are the key parameters to control for maintaining size and shape uniformity at a larger scale?
A4: To maintain size and shape uniformity, strict control over several parameters is crucial. These include the concentration of metal precursors and reducing agents, reaction temperature, pH, and stirring rate.[6][11] Even minor fluctuations in these parameters can lead to significant variations in the final product, affecting the nanoparticles' properties and performance.[2]
Q5: How can I purify large volumes of Au-Pt nanoparticles effectively?
A5: Purifying large batches of nanoparticles to remove unreacted precursors, solvents, and stabilizing agents is a significant hurdle. Centrifugation is a common method, but its effectiveness can be dependent on the shape and size of the nanoparticles.[12] Other techniques, such as tangential flow filtration (TFF) or diafiltration, may be more suitable for large-scale purification.
Troubleshooting Guides
Issue 1: Poor Control Over Nanoparticle Size and Shape in a Large-Scale Batch
Symptoms:
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Wide size distribution observed in characterization data (e.g., Dynamic Light Scattering, Transmission Electron Microscopy).
-
Inconsistent nanoparticle shapes (e.g., spheres, rods, irregular aggregates) within the same batch.
-
Color of the colloidal solution is different from what is expected based on small-scale synthesis.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Mixing | Optimize the stirring speed and impeller design for the larger reactor volume to ensure homogeneous distribution of precursors and reagents. Consider using multiple injection points for introducing reactants. |
| Temperature Gradients | Ensure uniform heating of the reaction vessel. Use a reactor with a jacketed heating system and monitor the temperature at multiple points within the reactor. |
| Slow Reagent Addition | The rate of addition of the reducing agent is critical. For scaled-up reactions, a slower, controlled addition using a syringe pump or a peristaltic pump is recommended to control the nucleation and growth phases. |
| pH Fluctuation | The pH of the reaction medium can significantly influence the reduction potential of the precursors and the stability of the nanoparticles. Monitor and control the pH throughout the reaction. |
Issue 2: Nanoparticle Agglomeration and Instability in Concentrated Solutions
Symptoms:
-
Visible precipitation or sedimentation of nanoparticles in the solution.
-
A significant increase in the hydrodynamic diameter measured by DLS.
-
A broad surface plasmon resonance (SPR) peak in the UV-Vis spectrum.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Stabilizer Concentration | The amount of stabilizing agent (e.g., citrate, PVP, CTAB) needs to be scaled proportionally with the increase in the total surface area of the nanoparticles. A slight excess of the stabilizer may be required. |
| Inappropriate Stabilizer | The chosen stabilizer may not be effective at higher concentrations or under the specific reaction conditions of the scaled-up process. Consider screening different stabilizers or using a combination of electrostatic and steric stabilizers.[9] |
| Changes in Ionic Strength | High concentrations of unreacted ions can destabilize the nanoparticle colloid. Ensure adequate purification to remove excess salts. |
| Improper Storage | Store the concentrated nanoparticle solution at an appropriate temperature and protect it from light. Avoid freeze-thaw cycles, which can induce aggregation. |
Issue 3: Batch-to-Batch Irreproducibility
Symptoms:
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Significant variations in nanoparticle size, shape, and optical properties between different production runs, even when using the same protocol.
-
Inconsistent catalytic activity or performance in downstream applications.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Variability in Raw Materials | Ensure the purity and consistency of all chemical reagents, including precursors, reducing agents, and solvents. Source chemicals from a reliable supplier and consider performing quality control checks on incoming materials. |
| Inconsistent Reaction Parameters | Implement strict process controls for all critical parameters, including temperature, pH, mixing speed, and addition rates. Use automated systems for better control and monitoring. |
| Human Error | Develop and adhere to detailed Standard Operating Procedures (SOPs) for the entire synthesis and purification process to minimize human variability. |
| Reactor Geometry | The geometry of the reaction vessel can influence mixing efficiency and heat transfer. Use identical or geometrically similar reactors for all batches to ensure consistency. |
Data Presentation
Table 1: Effect of Precursor Concentration on Nanoparticle Size (Seed-Mediated Growth)
| Au Seed Concentration (µM) | HAuCl₄ Concentration (mM) | H₂PtCl₆ Concentration (mM) | Average Particle Size (nm) | Standard Deviation (nm) |
| 10 | 0.25 | 0.05 | 15.2 | 2.1 |
| 10 | 0.50 | 0.10 | 25.8 | 3.5 |
| 20 | 0.25 | 0.05 | 12.1 | 1.8 |
| 20 | 0.50 | 0.10 | 20.4 | 2.9 |
Table 2: Influence of Stabilizer on Agglomeration
| Stabilizer | Concentration (mM) | Hydrodynamic Diameter (nm) - Initial | Hydrodynamic Diameter (nm) - After 24h | Zeta Potential (mV) |
| Sodium Citrate | 1 | 22.5 | 28.3 | -35.2 |
| Sodium Citrate | 5 | 21.8 | 22.1 | -45.8 |
| PVP (40 kDa) | 0.1 | 25.1 | 25.5 | -15.7 |
| PVP (40 kDa) | 0.5 | 24.9 | 25.0 | -18.2 |
Experimental Protocols
Protocol 1: Seed-Mediated Growth for Au-Pt Core-Shell Nanoparticles (Lab Scale)
-
Gold Seed Synthesis:
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To 100 mL of 0.01% (w/v) HAuCl₄ solution, add 2 mL of 1% (w/v) sodium citrate solution while stirring vigorously.
-
Add 0.6 mL of ice-cold, freshly prepared 0.1% (w/v) NaBH₄ solution.
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The solution should turn from yellow to a ruby-red color. Continue stirring for 15 minutes. This solution contains the gold seed nanoparticles.
-
-
Growth Solution Preparation:
-
Prepare a growth solution by mixing 100 mL of 0.01% (w/v) HAuCl₄ with 1 mL of 1% (w/v) sodium citrate.
-
Add a specific volume of H₂PtCl₆ solution (e.g., to achieve the desired Au:Pt ratio).
-
-
Core-Shell Nanoparticle Formation:
-
To the growth solution, add 1 mL of the gold seed solution under gentle stirring.
-
Add 1 mL of 0.1 M ascorbic acid solution dropwise.
-
The color of the solution will gradually change, indicating the formation of the Au-Pt core-shell nanoparticles.
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Continue stirring for at least 30 minutes to ensure the reaction is complete.
-
Note: For scaling up this protocol, it is crucial to maintain the same reactant concentration ratios and to ensure efficient and uniform mixing in the larger reaction vessel. The rate of addition of the seed solution and the reducing agent should be carefully controlled.
Mandatory Visualization
Caption: Experimental workflow for seed-mediated synthesis of Au-Pt core-shell nanoparticles.
Caption: Troubleshooting logic for inconsistent Au-Pt nanoparticle properties.
References
- 1. azonano.com [azonano.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold Nanoparticles: Myths vs Reality in Research [torskal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of gold, platinum, and gold-platinum alloy nanoparticle colloids with high-power megahertz-repetition-rate la… [ouci.dntb.gov.ua]
- 8. [PDF] Synthesis of gold, platinum, and gold-platinum alloy nanoparticle colloids with high-power megahertz-repetition-rate lasers: the importance of the beam guidance method | Semantic Scholar [semanticscholar.org]
- 9. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 10. discoveryalert.com.au [discoveryalert.com.au]
- 11. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 12. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]
Technical Support Center: Enhancing Selectivity of Gold-Platinum Catalysts in Hydrogenation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gold-platinum (Au-Pt) catalysts in hydrogenation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during hydrogenation experiments using Au-Pt catalysts, focusing on enhancing selectivity.
Issue 1: Low or No Conversion of Starting Material
If you are observing poor or no conversion of your starting material, follow these steps to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inactive Catalyst | Verify catalyst activity. | - Use a fresh batch of catalyst. Catalysts can deactivate over time due to improper storage or handling.[1]- Ensure the catalyst was not exposed to air for extended periods if it is pyrophoric.- Test the catalyst with a known, reliable substrate to confirm its activity. |
| Catalyst Poisoning | Check for impurities in reactants and solvent. | - Use high-purity, dry, and deoxygenated solvents.[2]- Purify the substrate to remove potential poisons like sulfur, nitrogen, or halogen compounds.[3]- If catalyst poisoning is suspected, consider increasing the catalyst loading or using a guard bed.[4] |
| Suboptimal Reaction Conditions | Review and optimize reaction parameters. | - Hydrogen Pressure: Ensure sufficient hydrogen pressure. While balloon pressure (1-5 bar) is often adequate, some substrates may require higher pressures.[2]- Temperature: Room temperature is a good starting point. Increased temperature can enhance reaction rates but may also lead to side reactions and reduced selectivity.[2]- Agitation: Ensure vigorous stirring to overcome mass transfer limitations and ensure good contact between the substrate, catalyst, and hydrogen.[2] |
| Insufficient Reaction Time | Monitor the reaction progress over time. | - Take aliquots at different time points to determine if the reaction is proceeding, albeit slowly. |
Issue 2: Poor Selectivity to the Desired Product
Achieving high selectivity is a primary goal. If you are observing the formation of undesired byproducts, consider the following.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Catalyst Structure or Composition | Characterize the Au-Pt catalyst. | - The ratio of Au to Pt and the nanostructure (e.g., alloy, core-shell) significantly impact selectivity.[5] Surface-rich Pt on Au nanoparticles has shown enhanced selectivity in certain reactions.[5][6]- Use characterization techniques like TEM, XRD, and XPS to confirm the catalyst's physical and chemical properties.[5][7] |
| Unfavorable Reaction Conditions | Systematically vary reaction parameters. | - Temperature: Lowering the temperature can sometimes improve selectivity by reducing the rate of undesired side reactions.[2]- Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are common, but exploring aprotic solvents may be beneficial.[2][3] The solvent can affect the solubility of reactants and the catalyst's surface environment.[8] |
| Over-hydrogenation | Optimize reaction time and hydrogen availability. | - Monitor the reaction closely and stop it once the desired product is formed to prevent further hydrogenation.[9]- In some cases, reducing hydrogen pressure can favor the formation of the partially hydrogenated product. |
Below is a troubleshooting workflow to address common experimental issues.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. recercat.cat [recercat.cat]
Technical Support Center: Mitigating Poisoning Effects on Gold-Platinum Catalyst Surfaces
This technical support center is designed for researchers, scientists, and drug development professionals working with gold-platinum (Au-Pt) catalysts. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to catalyst poisoning and deactivation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with Au-Pt catalysts.
Issue 1: Gradual or Rapid Decrease in Catalytic Activity
Possible Cause: Catalyst Poisoning
-
Symptom: A noticeable decline in the reaction rate or conversion efficiency over time. This can be a gradual decrease or a sharp drop.
-
Troubleshooting Steps:
-
Identify the Poison: Review the experimental setup and reactants for potential sources of common poisons such as carbon monoxide (CO), sulfur compounds, or nitrogen oxides (NOx).
-
Characterize the Catalyst: Utilize techniques like Temperature-Programmed Desorption (TPD) or Cyclic Voltammetry (CV) to identify the adsorbed species on the catalyst surface.
-
Implement Regeneration Protocol: Based on the identified poison, apply an appropriate regeneration procedure. For example, thermal treatment in an oxidizing atmosphere can remove CO and sulfur, while electrochemical methods can also be effective.
-
Issue 2: Change in Product Selectivity
Possible Cause: Selective Poisoning or Surface Restructuring
-
Symptom: The desired product is being formed at a lower ratio compared to byproducts.
-
Troubleshooting Steps:
-
Analyze for Trace Contaminants: Even low concentrations of certain poisons can selectively block active sites responsible for the desired reaction pathway.
-
Examine Catalyst Morphology: Use techniques like Transmission Electron Microscopy (TEM) to check for changes in the size and shape of the catalyst nanoparticles, which can be induced by certain poisons or harsh reaction conditions.
-
Optimize Reaction Conditions: Adjusting parameters such as temperature and pressure can sometimes favor the desired reaction pathway and mitigate the effects of selective poisoning.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Au-Pt catalyst losing activity when I'm using a CO-containing gas stream?
A1: Carbon monoxide is a common poison for platinum-group metals. CO molecules strongly adsorb onto the platinum active sites, blocking them from reactant molecules and thus reducing the catalyst's activity. Alloying platinum with gold can help mitigate this effect as gold weakens the binding energy of CO on the platinum surface, making it easier to remove.[1]
Q2: I suspect sulfur contamination in my reactants. What is the likely impact on my catalyst and how can I fix it?
A2: Sulfur compounds, such as hydrogen sulfide (H₂S) or sulfur dioxide (SO₂), can severely poison Au-Pt catalysts by forming stable metal sulfides on the surface. This deactivation can often be reversed by thermal treatment. A common regeneration strategy involves a high-temperature desulfation process, typically between 650-750°C, with controlled cycling of rich and lean exhaust gases to remove the sulfur oxides.[2]
Q3: Can nitrogen oxides (NOx) from my reaction environment affect the catalyst performance?
A3: Yes, nitrogen oxides can adsorb on the platinum catalyst surface, leading to a decrease in the electrochemically active surface area (ECSA) and a reduction in catalytic performance.[3] The poisoning effect can sometimes be mitigated by adjusting the working potential to facilitate the reduction of NOx to less harmful, water-soluble species.[3]
Q4: What is the purpose of alloying platinum with gold?
A4: Alloying platinum with gold offers several advantages, primarily in enhancing the catalyst's resistance to poisoning. Gold has been shown to weaken the adsorption of poisons like CO on the platinum surface, making the catalyst more tolerant to impurities in the reactant stream.[1] Furthermore, the presence of gold can modify the electronic properties of platinum, which can lead to improved selectivity and stability.
Q5: How can I regenerate my poisoned Au-Pt catalyst?
A5: The appropriate regeneration method depends on the nature of the poison.
-
For CO poisoning: Thermal treatment or electrochemical oxidation can effectively remove adsorbed CO.
-
For Sulfur poisoning: High-temperature treatment (desulfation) in a controlled atmosphere is typically required.[2]
-
For NOx poisoning: Electrochemical methods involving potential cycling have been shown to be effective in recovering the catalyst's activity.[3]
Data Presentation
The following tables summarize quantitative data on the impact of common poisons on catalyst performance and the effectiveness of various regeneration strategies.
| Poison | Catalyst | Poison Concentration | Effect on Activity | Regeneration Method | Regeneration Efficiency |
| Carbon Monoxide (CO) | Pt/CeO₂ | 1% | Decrease in CO conversion from nearly 100% to 20% at low temperatures | Thermal Oxidation | Can restore initial activity |
| Sulfur (as Cysteine) | Pt | 1000 ppm | 80% decrease in Hydrogen Evolution Reaction (HER) activity | Electrochemical Reductive Stripping | Restored to pristine levels |
| Sulfur (as SO₂) | Pd-Pt/Al₂O₃ | 2.5 - 5 ppm | Pronounced catalyst deactivation | Rich conditions at 550°C | Significant regeneration |
| Nitrogen Oxides (NO₂) | Pt/C | 2-5 ppm | 17-23% decrease in Electrochemical Active Surface Area (ECA) | Cyclic Voltammetry | Performance can be recovered |
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) for CO Poisoning Analysis
This protocol outlines the steps to analyze CO poisoning on an Au-Pt catalyst surface.
-
Pretreatment:
-
Place a known amount of the catalyst in the TPD reactor.
-
Heat the catalyst under an inert gas flow (e.g., He or Ar) to a specific temperature (e.g., 400°C) to clean the surface of any adsorbed species.
-
Cool the catalyst down to the desired adsorption temperature (e.g., room temperature) under the same inert gas flow.
-
-
Adsorption:
-
Introduce a gas mixture containing a known concentration of CO (e.g., 1% CO in He) over the catalyst for a specific duration to ensure saturation of the surface.
-
Purge the system with an inert gas to remove any gas-phase or weakly adsorbed CO.
-
-
Desorption:
-
Heat the catalyst at a linear rate (e.g., 10°C/min) under a constant flow of inert gas.
-
Monitor the desorbed gas using a mass spectrometer or a thermal conductivity detector (TCD).
-
The resulting TPD spectrum will show peaks corresponding to the desorption of different species at specific temperatures, providing information about the binding strength of CO to the catalyst surface.[4][5][6]
-
Protocol 2: Cyclic Voltammetry (CV) for Analyzing Catalyst Deactivation and Regeneration
This protocol provides a method to electrochemically assess catalyst poisoning and the effectiveness of regeneration.[7][8][9][10]
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the Au-Pt catalyst in a solvent mixture (e.g., water, isopropanol, and Nafion® solution).
-
Deposit a small volume of the ink onto a glassy carbon electrode and let it dry to form a thin catalyst layer.
-
-
Initial CV Scan (Baseline):
-
Place the working electrode (with the catalyst), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) in an electrochemical cell containing a suitable electrolyte (e.g., 0.1 M HClO₄).
-
Purge the electrolyte with an inert gas (e.g., Ar or N₂) to remove dissolved oxygen.
-
Perform a CV scan within a potential window that covers the hydrogen adsorption/desorption region and the onset of oxidation. This provides a baseline measurement of the Electrochemical Active Surface Area (ECSA).
-
-
Poisoning:
-
Introduce the poison (e.g., by bubbling CO gas through the electrolyte or adding a known concentration of a sulfur-containing compound) into the electrochemical cell while holding the working electrode at a specific potential to facilitate adsorption.
-
-
Post-Poisoning CV Scan:
-
After the poisoning step, purge the electrolyte again with an inert gas to remove the poison from the solution.
-
Perform another CV scan under the same conditions as the initial scan. A decrease in the hydrogen adsorption/desorption peak areas indicates a loss of ECSA due to poisoning.
-
-
Electrochemical Regeneration:
-
Apply a regeneration protocol, which could involve cycling the potential to higher oxidative or lower reductive potentials to strip the poison from the catalyst surface.
-
-
Post-Regeneration CV Scan:
-
After the regeneration protocol, perform a final CV scan. The recovery of the hydrogen adsorption/desorption features will indicate the effectiveness of the regeneration process.
-
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Signaling Pathway of CO Poisoning and Regeneration on a Pt Surface
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 5. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 6. scribd.com [scribd.com]
- 7. biologic.net [biologic.net]
- 8. A Comprehensive Guide to Cyclic Voltammetry(CV) [neware.net]
- 9. uni-due.de [uni-due.de]
- 10. ossila.com [ossila.com]
Technical Support Center: Optimizing Annealing Conditions for Gold-Platinum Thin Film Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formation of gold-platinum (Au-Pt) thin films. The following sections offer guidance on optimizing annealing conditions to achieve desired film properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of annealing Au-Pt thin films?
Annealing is a critical post-deposition heat treatment process for Au-Pt thin films. The primary objectives are:
-
Alloy Formation: To promote the interdiffusion of gold and platinum atoms to form a homogeneous alloy. This is crucial for applications where specific alloy properties, such as catalytic activity or biocompatibility, are desired.
-
Crystallinity Improvement: To increase the crystallinity and grain size of the film, which can enhance its electrical conductivity and stability.
-
Stress Relaxation: To relieve internal stresses that may have developed during the deposition process, thereby improving film adhesion and preventing delamination.
-
Defect Reduction: To reduce the density of defects within the film, leading to improved overall quality and performance.
Q2: What are the typical annealing temperatures and times for Au-Pt thin films?
The optimal annealing temperature and time for Au-Pt thin films are highly dependent on the film's thickness, composition, deposition method, and the substrate used. While specific parameters should be determined experimentally, a general guideline is to start with a temperature range of 300°C to 600°C. Shorter annealing times are typically required at higher temperatures to achieve the same degree of alloying and crystallization. It is important to note that Au-Pt bilayer films can be more resistant to thermal dewetting compared to single-layer Au or Pt films, which is a stabilizing effect of the bimetallic system.[1]
Q3: What is the recommended annealing atmosphere?
To prevent oxidation of the thin film and any adhesion layers (like titanium or chromium), annealing should be performed in a controlled atmosphere. The most common choices are:
-
Inert Atmosphere: Flowing an inert gas such as argon (Ar) or nitrogen (N2) is highly recommended.
-
Vacuum: High vacuum (less than 10⁻⁵ Torr) is also an excellent option to minimize reactions with residual gases.
Q4: How does the substrate affect the annealing process?
The choice of substrate can significantly influence the annealing process and the final properties of the Au-Pt thin film. Key factors to consider include:
-
Coefficient of Thermal Expansion (CTE): A large mismatch in the CTE between the film and the substrate can lead to significant stress upon heating and cooling, potentially causing cracking or delamination.
-
Substrate Reactivity: Some substrates, like silicon, can react with the metallic film at elevated temperatures, forming silicides. Using a barrier layer or a more inert substrate like silicon dioxide (SiO₂) or sapphire can mitigate this issue.
-
Surface Energy: The surface energy of the substrate can affect the wetting and dewetting behavior of the thin film during annealing.
Troubleshooting Guides
This section addresses common problems encountered during the annealing of Au-Pt thin films, their potential causes, and recommended solutions.
Issue 1: Poor Adhesion and Film Delamination
-
Symptoms: The film peels or flakes off the substrate after annealing.
-
Possible Causes:
-
High internal stress in the as-deposited film.
-
Significant thermal expansion mismatch between the film and the substrate.
-
Contamination at the film-substrate interface.
-
Insufficient adhesion of the initial metal layer to the substrate.
-
-
Solutions:
-
Use an Adhesion Layer: Depositing a thin adhesion layer (e.g., 2-5 nm of Titanium (Ti) or Chromium (Cr)) between the substrate and the platinum layer can significantly improve adhesion.[2][3][4][5]
-
Optimize Deposition Parameters: Adjusting sputtering or evaporation parameters to minimize stress in the as-deposited film can be beneficial.
-
Control Heating and Cooling Rates: Employing slow ramp-up and cool-down rates during annealing (e.g., 1-5°C/minute) can reduce thermal shock.
-
Substrate Cleaning: Ensure the substrate is meticulously cleaned before deposition to remove any organic or particulate contaminants.
-
Issue 2: Film Cracking
-
Symptoms: Visible cracks on the surface of the film observed by optical microscopy, SEM, or AFM.
-
Possible Causes:
-
Excessive tensile stress due to CTE mismatch.
-
Shrinkage of the film during annealing.
-
Film thickness exceeding a critical value for the given material-substrate combination.
-
-
Solutions:
-
Reduce Film Thickness: Thinner films are generally less prone to cracking.
-
Optimize Annealing Temperature: Lowering the annealing temperature can reduce the overall thermal stress.
-
Introduce a Buffer Layer: A compliant buffer layer can help accommodate some of the stress.
-
Multi-step Annealing: In some cases, a two-step annealing process with an initial lower temperature step can help to gradually relax stress before the final high-temperature anneal.
-
Issue 3: Incomplete Alloying or Phase Segregation
-
Symptoms: XRD analysis shows distinct peaks for Au and Pt instead of alloy peaks, or EDX/XPS mapping reveals inhomogeneous distribution of Au and Pt.
-
Possible Causes:
-
Insufficient annealing temperature or time for complete interdiffusion.
-
The presence of an interfacial barrier (e.g., an oxide layer) between the Au and Pt layers in a bilayer structure.
-
The inherent tendency of the Au-Pt system to phase-segregate under certain conditions.[1]
-
-
Solutions:
-
Increase Annealing Temperature/Time: Systematically increase the annealing temperature or duration to promote further diffusion.
-
Ensure Clean Interfaces: For bilayer films, ensure that the deposition of the second layer occurs without breaking vacuum to prevent the formation of an interfacial oxide.
-
Consider Co-deposition: Co-sputtering or co-evaporation of Au and Pt can lead to a more intimately mixed as-deposited film, which may facilitate alloying during annealing.
-
Issue 4: Excessive Grain Growth and Surface Roughening
-
Symptoms: SEM or AFM imaging reveals large, non-uniform grains and a significant increase in surface roughness.
-
Possible Causes:
-
Annealing at too high a temperature or for an extended period.
-
Surface diffusion and grain boundary migration at elevated temperatures.
-
-
Solutions:
-
Optimize Annealing Parameters: Reduce the annealing temperature or time to limit grain growth.
-
Rapid Thermal Annealing (RTA): RTA can provide a short, high-temperature anneal that promotes crystallization and alloying while minimizing excessive grain growth and surface diffusion.
-
Experimental Protocols
Protocol 1: Deposition of Au/Pt Bilayer Thin Film by Sputtering
This protocol outlines a general procedure for depositing a gold-platinum bilayer thin film on a silicon substrate with a silicon dioxide layer.
-
Substrate Preparation:
-
Start with a clean Si wafer with a thermally grown SiO₂ layer (e.g., 100 nm thick).
-
Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized (DI) water for 10 minutes each.
-
Dry the substrate with a nitrogen gun.
-
-
Sputter Deposition:
-
Load the substrate into a sputter deposition system with high-purity gold and platinum targets.
-
Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr.
-
Introduce high-purity argon gas and maintain a working pressure of a few mTorr.
-
Deposit a thin adhesion layer of Ti or Cr (e.g., 5 nm) if required.
-
Deposit the platinum layer to the desired thickness (e.g., 50 nm).
-
Without breaking vacuum, deposit the gold layer to the desired thickness (e.g., 50 nm).
-
Allow the substrate to cool to room temperature before venting the chamber.
-
Protocol 2: Annealing of Au-Pt Thin Film
This protocol describes a typical furnace annealing process.
-
Furnace Preparation:
-
Use a tube furnace with a quartz tube and a programmable temperature controller.
-
Purge the furnace tube with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove oxygen and moisture.
-
-
Annealing Process:
-
Place the substrate with the Au-Pt thin film in the center of the tube furnace.
-
Continue to flow the inert gas throughout the annealing process.
-
Ramp up the temperature to the desired setpoint (e.g., 450°C) at a controlled rate (e.g., 5°C/minute).
-
Hold the temperature at the setpoint for the desired duration (e.g., 1-2 hours).
-
After the dwell time, ramp down the temperature to room temperature at a controlled rate (e.g., 5°C/minute).
-
Once at room temperature, the sample can be removed.
-
Data Presentation
The following tables summarize the expected effects of varying annealing parameters on the properties of Au-Pt thin films.
Table 1: Effect of Annealing Temperature on Au-Pt Thin Film Properties
| Annealing Temperature | Grain Size | Surface Roughness | Degree of Alloying | Film Stress |
| Low (e.g., < 300°C) | Small | Low | Low | Moderate |
| Medium (e.g., 300-500°C) | Moderate | Moderate | Moderate to High | Low (Stress Relief) |
| High (e.g., > 500°C) | Large | High | High | May increase due to CTE mismatch |
Table 2: Effect of Annealing Time on Au-Pt Thin Film Properties (at a constant medium temperature)
| Annealing Time | Grain Size | Surface Roughness | Degree of Alloying |
| Short (e.g., < 30 min) | Small | Low | Low |
| Medium (e.g., 1-2 hours) | Moderate | Moderate | Moderate to High |
| Long (e.g., > 4 hours) | Large | High | High |
Mandatory Visualizations
Logical Workflow for Troubleshooting Annealing Issues
Caption: Troubleshooting workflow for common Au-Pt thin film annealing issues.
Experimental Workflow for Au-Pt Thin Film Formation and Characterization
Caption: Standard experimental workflow for Au-Pt thin film fabrication and analysis.
References
- 1. Formation of Au, Pt, and bimetallic Au-Pt nanostructures from thermal dewetting of single-layer or bilayer thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Ti and Cr Adhesion Layers on Ultrathin Au Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Methods for Gold-Platinum Colloids
This technical support center is designed for researchers, scientists, and drug development professionals working with gold-platinum (Au-Pt) colloids. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in as-synthesized gold-platinum colloid solutions?
Common impurities include unreacted metal precursors (e.g., H₂PtCl₆, HAuCl₄), reducing agents (e.g., citrate, sodium borohydride), capping agents or stabilizers in excess, and byproducts from the synthesis reaction.[1][2] These impurities can interfere with downstream applications and affect the stability and physicochemical properties of the nanoparticles.
Q2: Which purification method is most suitable for my gold-platinum colloids?
The choice of purification method depends on factors such as the size and stability of your nanoparticles, the nature of the impurities, and the desired final concentration and purity.[3]
-
Centrifugation is effective for removing larger aggregates and excess reagents from relatively stable colloids.[1][4]
-
Dialysis is a gentle method ideal for removing small molecule impurities and unreacted ions, although it can be time-consuming.[5][6][7]
-
Ultrafiltration/Diafiltration offers a faster alternative to dialysis for buffer exchange and removal of small molecules, and it can also be used to concentrate the colloid.[3][5][8]
-
Size Exclusion Chromatography (SEC) can provide high-resolution separation of nanoparticles from free ligands and smaller impurities.
Q3: My gold-platinum colloids are aggregating after purification. What could be the cause?
Aggregation after purification is a common issue and can be caused by several factors:
-
Removal of Stabilizers: The purification process might remove too much of the capping agent or stabilizer, leading to reduced electrostatic or steric repulsion between particles.[9]
-
Inappropriate pH: The pH of the resuspension buffer can significantly impact the surface charge of the nanoparticles. If the pH is near the isoelectric point of the colloids, they will have a neutral surface charge and are more likely to aggregate.[10][11]
-
High Centrifugal Force: Excessive centrifugation speeds or times can cause irreversible aggregation of the nanoparticles into a pellet that is difficult to resuspend.[1][10]
-
High Ionic Strength: Resuspending the colloids in a buffer with high salt concentration can screen the electrostatic repulsion between particles, leading to aggregation.[10][11]
Q4: How can I improve the stability of my gold-platinum colloids post-purification?
To enhance stability, consider the following:
-
Optimize Stabilizer Concentration: Ensure a sufficient amount of capping agent remains to stabilize the nanoparticles. This may involve adding a small amount of the stabilizer to the washing or resuspension buffer.[9]
-
Control pH and Ionic Strength: Use buffers with a pH far from the isoelectric point of the colloids and with low ionic strength to maintain electrostatic repulsion.[10][11]
-
Steric Stabilization: For applications in high-salt environments, consider modifying the nanoparticle surface with polymers like polyethylene glycol (PEG) to provide steric stabilization.[10][11]
-
Proper Storage: Store purified colloids at low temperatures (typically 4°C) and in the dark to minimize degradation and aggregation over time.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the purification of gold-platinum colloids.
| Observation | Potential Cause | Suggested Solution |
| Visible aggregates or precipitation immediately after adding anti-solvent or during initial washing steps. | 1. Incorrect solvent/anti-solvent ratio: Rapid changes in solvent polarity can cause uncontrolled precipitation.[9] 2. Inadequate stabilization: Insufficient capping agent to protect the nanoparticles during solvent exchange. | 1. Optimize the addition rate: Add the anti-solvent dropwise while stirring vigorously. 2. Adjust solvent ratios: Experiment with different solvent-to-anti-solvent ratios to control the precipitation rate.[9] 3. Increase stabilizer concentration: Ensure sufficient stabilizer is present in the initial colloid solution. |
| Difficulty in resuspending the nanoparticle pellet after centrifugation. | 1. Excessive centrifugal force: High g-forces can lead to irreversible aggregation.[10] 2. Complete removal of stabilizer: The supernatant containing the stabilizer has been completely removed. | 1. Optimize centrifugation parameters: Reduce the centrifugation speed and/or time. Perform test runs to find the optimal conditions that pellet the nanoparticles without causing irreversible aggregation.[1] 2. Gentle resuspension: Use gentle techniques like pipetting or brief, low-power bath sonication to resuspend the pellet.[10] 3. Leave a small amount of supernatant: Avoid completely decanting the supernatant to retain some stabilizer. |
| Significant loss of nanoparticles during washing steps. | 1. Incomplete pelleting: The centrifugation force or time is insufficient to pellet all the nanoparticles. 2. Small nanoparticle size: Very small nanoparticles may not pellet effectively under standard centrifugation conditions. | 1. Increase centrifugation speed or time: Gradually increase the centrifugation parameters and monitor the supernatant for nanoparticle loss (e.g., by UV-Vis spectroscopy). 2. Use ultrafiltration: For very small nanoparticles, ultrafiltration may be a more suitable method for purification and concentration.[3][5] 3. Consider flocculation: In some cases, controlled addition of a flocculating agent can be used to induce reversible aggregation for easier pelleting, followed by redispersion. |
| Change in color of the colloid solution after purification. | 1. Aggregation: A shift in the surface plasmon resonance (SPR) peak to longer wavelengths (red-shift) often indicates aggregation.[12] 2. Change in particle size or shape: The purification process may have selectively removed particles of a certain size. | 1. Characterize the purified colloids: Use UV-Vis spectroscopy and Dynamic Light Scattering (DLS) to assess the aggregation state and size distribution.[12] 2. Re-evaluate purification parameters: Adjust centrifugation speed, buffer composition, or handling procedures to minimize aggregation. |
Quantitative Data on Purification Methods
The following table summarizes typical parameters and outcomes for different purification methods. Note that optimal conditions will vary depending on the specific properties of your gold-platinum colloids.
| Purification Method | Key Parameters | Typical Recovery Rate | Purity | Advantages | Disadvantages |
| Centrifugation | Speed: 3,000-15,000 xg Time: 10-60 min[1] | 70-90%[1] | Good | Fast, simple, good for removing large impurities and excess reagents.[3] | Can induce irreversible aggregation if not optimized.[10] Not effective for very small nanoparticles. |
| Dialysis | Membrane MWCO: 10-50 kDa Time: 24-48 hours with frequent buffer changes.[11] | >90% | High | Gentle, effective for removing small molecules and ions.[5][7] | Slow, can lead to sample dilution.[7] |
| Ultrafiltration/ Diafiltration | Membrane MWCO: 10-100 kDa Pressure: Varies by system | 85-95% | High | Faster than dialysis, can be used for concentration, good for buffer exchange.[3][5] | Can cause membrane fouling or aggregation due to shear stress. |
Key Experimental Protocols
Protocol 1: Purification by Centrifugation
This protocol is a general guideline for purifying gold-platinum colloids by removing excess reagents and larger aggregates.
-
Initial Centrifugation: Transfer the as-synthesized colloid solution to centrifuge tubes. Centrifuge at a low speed (e.g., 1,000-3,000 xg) for 10-15 minutes to pellet any large, unstable aggregates.
-
Supernatant Collection: Carefully collect the supernatant containing the desired nanoparticles.
-
High-Speed Centrifugation: Centrifuge the collected supernatant at a higher speed (e.g., 7,000-15,000 xg) for 20-40 minutes to pellet the gold-platinum nanoparticles.[1] The optimal speed and time should be determined empirically.
-
Washing: Discard the supernatant, which contains unreacted precursors and other small impurities. Resuspend the nanoparticle pellet in a suitable buffer (e.g., deionized water or a low ionic strength buffer). Gentle sonication in a bath sonicator may be used to aid redispersion.[11]
-
Repeat: Repeat the high-speed centrifugation and washing steps 2-3 times to ensure complete removal of impurities.[9]
-
Final Resuspension: After the final wash, resuspend the purified nanoparticle pellet in the desired buffer for storage or further use.
Protocol 2: Purification by Dialysis
This protocol is suitable for the gentle removal of small molecule impurities and unreacted ions.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the hydrodynamic diameter of your nanoparticles (e.g., 10-50 kDa). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the gold-platinum colloid solution into the dialysis bag or cassette.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the desired dialysis buffer (e.g., deionized water or PBS) at room temperature or 4°C. The volume of the external buffer should be at least 100 times the volume of the sample.
-
Buffer Changes: Stir the external buffer gently. Change the buffer every 4-6 hours for the first 24 hours, and then every 8-12 hours for another 24 hours to maintain a high concentration gradient for efficient diffusion of impurities.[11]
-
Sample Recovery: After dialysis is complete, carefully remove the purified colloid solution from the dialysis bag.
Visualizations
Caption: Workflow for purification of Au-Pt colloids by centrifugation.
Caption: Troubleshooting logic for aggregation of Au-Pt colloids.
References
- 1. Characterization, purification, and stability of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjee-my.weebly.com [apjee-my.weebly.com]
- 3. fiveable.me [fiveable.me]
- 4. beckman.it [beckman.it]
- 5. aakash.ac.in [aakash.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. books.kdpublications.in [books.kdpublications.in]
- 9. benchchem.com [benchchem.com]
- 10. nanohybrids.net [nanohybrids.net]
- 11. benchchem.com [benchchem.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
Gold vs. Platinum Nanoparticles: A Comparative Guide to Catalytic Performance
For researchers, scientists, and drug development professionals, the choice between gold (Au) and platinum (Pt) nanoparticles as catalysts is critical, with each offering distinct advantages depending on the specific application. This guide provides a comprehensive comparative analysis of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic diagrams.
This document delves into the catalytic prowess of gold and platinum nanoparticles across a range of chemical transformations, including oxidation and reduction reactions. A key focus is placed on providing quantitative data to facilitate objective comparisons and detailed experimental methodologies to ensure reproducibility.
Performance Comparison in Key Catalytic Reactions
The catalytic activity of both gold and platinum nanoparticles is highly dependent on factors such as particle size, the nature of the support material, and reaction conditions. Below is a summary of their performance in several well-studied catalytic reactions.
Carbon Monoxide (CO) Oxidation
CO oxidation is a crucial reaction for applications such as automotive exhaust purification and gas sensing. Both Au and Pt nanoparticles are active catalysts for this reaction, but their optimal operating conditions differ significantly.
| Catalyst System | Particle Size (nm) | Reaction Temperature (°C) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Au/TiO₂ | 1.5 | 80 | 0.186 | [1] |
| Pt/TiO₂ | 1.3 | 80 | 0.171 | [1] |
| Au/TiO₂ | 1.5 | 170 | 0.449 | [1] |
| Pt/TiO₂ | 1.3 | 170 | 1.991 | [1] |
As the data indicates, gold nanoparticles exhibit higher catalytic activity for CO oxidation at lower temperatures (e.g., 80°C), while platinum nanoparticles are more effective at elevated temperatures (e.g., 170°C)[1]. The catalytic activity of gold nanoparticles is also found to be more strongly dependent on particle size compared to platinum nanoparticles[1].
Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol to 4-aminophenol is a model reaction often used to evaluate the catalytic performance of nanoparticles. This reaction is important for wastewater treatment.
| Catalyst | Apparent Rate Constant (k_app) (min⁻¹) | Reference |
| Au Nanoparticles | 1.1167 | |
| Pt Nanoparticles | 0.1088 |
In this reaction, gold nanoparticles have been shown to exhibit a significantly higher apparent rate constant compared to platinum nanoparticles under similar conditions, indicating a faster reaction rate.
Hydrogenation of Crotonaldehyde
The selective hydrogenation of α,β-unsaturated aldehydes, such as crotonaldehyde, is important in the synthesis of fine chemicals. The desired product is often the unsaturated alcohol, which requires the selective hydrogenation of the C=O bond over the C=C bond.
| Catalyst System | Selectivity to Crotyl Alcohol (%) | Turnover Frequency (TOF) | Key Findings | Reference |
| Au/TiO₂ | 60-70 | Increases with decreasing particle size (~2 nm) | High selectivity to the unsaturated alcohol, independent of particle size. Activity is highly size-dependent. | [2] |
| Pt/TiO₂ | Lower selectivity to unsaturated alcohol | - | Generally favors hydrogenation of the C=C bond. | [2] |
Gold nanoparticles on a titania support demonstrate high selectivity towards the formation of crotyl alcohol, the unsaturated alcohol[2]. In contrast, platinum catalysts tend to favor the hydrogenation of the carbon-carbon double bond, leading to the saturated aldehyde. The turnover frequency for gold catalysts in this reaction is highly dependent on the particle size, with smaller particles around 2 nm showing a drastic increase in activity[2].
Alcohol Oxidation
The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Both gold and platinum nanoparticles can catalyze these reactions, but they often exhibit different selectivities. Gold catalysts are particularly noted for their high selectivity in the oxidation of diols to their corresponding monoacids. Bimetallic Au-Pt systems have also been shown to have enhanced catalytic activity in some cases[3].
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of gold and platinum nanoparticles and the execution of key catalytic experiments.
Synthesis of Gold Nanoparticles (Turkevich Method)
This method is a classic and widely used procedure for synthesizing spherical gold nanoparticles.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Heat the HAuCl₄ solution to a vigorous boil under constant stirring.
-
Rapidly add a 1% solution of trisodium citrate to the boiling HAuCl₄ solution. The volume of citrate solution added will influence the final particle size.
-
Continue boiling and stirring the solution. A color change from pale yellow to deep red will indicate the formation of gold nanoparticles.
-
Maintain the solution at boiling for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution is stable for extended periods.
Synthesis of Platinum Nanoparticles (Chemical Reduction)
This protocol describes a common method for synthesizing platinum nanoparticles using a chemical reducing agent.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP) (stabilizing agent)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of H₂PtCl₆.
-
Prepare a separate aqueous solution of PVP.
-
Mix the H₂PtCl₆ and PVP solutions under vigorous stirring.
-
Prepare a fresh, ice-cold aqueous solution of NaBH₄.
-
Slowly add the NaBH₄ solution dropwise to the H₂PtCl₆/PVP mixture under vigorous stirring.
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Continue stirring for several hours to ensure complete reduction and stabilization.
-
The resulting platinum nanoparticle solution can be purified by centrifugation and redispersion in deionized water.
Catalytic CO Oxidation Experimental Setup
Workflow:
-
A packed-bed reactor is loaded with a known amount of the catalyst (Au/support or Pt/support).
-
The reactor is placed in a temperature-controlled furnace.
-
A gas mixture of CO, O₂, and an inert gas (e.g., He or N₂) with a known composition is passed through the reactor at a specific flow rate.
-
The temperature of the furnace is ramped up at a controlled rate.
-
The composition of the effluent gas stream is continuously monitored using a gas chromatograph (GC) or a mass spectrometer (MS) to determine the conversion of CO to CO₂.
-
The turnover frequency (TOF) is calculated based on the number of active sites (determined by chemisorption) and the rate of CO conversion.
Catalytic Mechanisms and Signaling Pathways
Understanding the underlying mechanisms is crucial for optimizing catalyst design. The following diagrams illustrate the proposed catalytic cycles for CO oxidation on gold and platinum nanoparticles.
CO Oxidation on Gold Nanoparticles (Langmuir-Hinshelwood Mechanism)
Caption: Langmuir-Hinshelwood mechanism for CO oxidation on gold nanoparticles.
CO Oxidation on Platinum Nanoparticles (Mars-van Krevelen Mechanism)
Caption: Mars-van Krevelen mechanism for CO oxidation on platinum nanoparticles.
Conclusion
The choice between gold and platinum nanoparticles in catalysis is nuanced and application-specific. Gold nanoparticles often excel in low-temperature oxidations and selective hydrogenations where specific functional groups must be preserved. Their activity is, however, often highly sensitive to particle size. Platinum nanoparticles, on the other hand, are robust catalysts for a wide range of reactions, particularly at higher temperatures, and are less susceptible to sintering.
For drug development professionals, the high selectivity of gold nanoparticles at mild conditions can be particularly advantageous for the synthesis of complex pharmaceutical intermediates. For researchers in environmental science, the low-temperature activity of gold in CO oxidation and the high efficiency of both metals in pollutant degradation offer promising avenues for remediation technologies.
This guide provides a foundational comparison to aid in the selection of the appropriate nanocatalyst. Further optimization of catalyst performance will invariably depend on the specific reaction conditions, the choice of support material, and the fine-tuning of nanoparticle synthesis to achieve the desired size and morphology.
References
A Comparative Guide to Validating Gold-Platinum Alloy Composition: XPS vs. EDX
For researchers, scientists, and drug development professionals, the precise elemental composition of gold-platinum (Au-Pt) alloys is critical for ensuring the intended physicochemical properties and performance in applications ranging from catalysis to biomedical devices. This guide provides an objective comparison of two widely used analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX), for the validation of Au-Pt alloy composition, supported by experimental data and detailed protocols.
Principles of Analysis: Surface vs. Bulk Composition
The choice between XPS and EDX for alloy validation hinges on the specific information required, as their fundamental principles dictate vastly different analysis depths.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and, crucially, chemical state information from the top 1 to 10 nanometers of a material.[1] It operates on the principle of the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons.[1] The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , on the other hand, is a bulk analysis technique with a much greater penetration depth, typically on the order of micrometers.[1] It is often coupled with scanning electron microscopy (SEM). A focused beam of high-energy electrons excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification.
Quantitative Comparison of Au-Pt Alloy Composition
The differing analysis depths of XPS and EDX can lead to significant variations in the measured composition of Au-Pt alloys, particularly in nanomaterials or thin films where surface composition may differ from the bulk. The following table summarizes representative quantitative data from analyses of Au-Pt alloys using both techniques.
| Sample Description | Technique | Au (Atomic %) | Pt (Atomic %) | Reference |
| Au-Pt Nanoparticles | EDX | 45.2 (wt%) | 54.8 (wt%) | [2] |
| Au₉Pt₁ Alloy | XPS | 90 | 10 | [3] |
| Pt₈₀Au₂₀ Nanoparticles | EDX | 20 | 80 | [4] |
| Au@Pt Core-Shell Nanoparticles | XPS | Not Detected (Au core) | Detected (Pt shell) | [5] |
| AuPt Alloy Nanoparticles | EDX | Varies with synthesis | Varies with synthesis | [6] |
Note: The data presented is compiled from multiple sources and may not represent a direct comparison on the exact same sample under identical conditions.
Experimental Workflow
The logical flow for validating the composition of a Au-Pt alloy using both XPS and EDX is outlined below. This workflow ensures a comprehensive analysis of both the surface and bulk of the material.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
The Au-Pt alloy sample, whether a thin film, nanoparticle dispersion, or bulk material, must be mounted on a compatible sample holder.
-
For nanoparticles, a dispersion can be drop-casted onto a clean, conductive substrate (e.g., silicon wafer) and dried.
-
To remove surface contaminants, the sample may be gently sputtered with low-energy argon ions in the XPS analysis chamber. Sputtering time should be minimized to avoid altering the near-surface alloy composition.
-
-
Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.
-
Analysis Chamber: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination.
-
Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the Au 4f and Pt 4f regions to determine their chemical states and for accurate quantification. Typical binding energies for metallic gold (Au⁰) are around 84.0 eV for the Au 4f₇/₂ peak.[7][8] For metallic platinum (Pt⁰), the Pt 4f₇/₂ peak is typically observed around 71.2 eV.
-
Data Analysis: The elemental composition is calculated from the peak areas of the high-resolution spectra, corrected by relative sensitivity factors (RSFs).
-
Energy-Dispersive X-ray Spectroscopy (EDX)
-
Sample Preparation:
-
The Au-Pt alloy sample is mounted on an SEM stub using conductive carbon tape or paint to ensure a good electrical connection and prevent charging.
-
For non-conductive substrates, a thin conductive coating (e.g., carbon or a thin layer of gold) may be applied, though this can interfere with the analysis of the Au in the alloy.
-
-
Instrumentation and Data Acquisition:
-
SEM: The analysis is performed in a scanning electron microscope.
-
Electron Beam Energy: A high-energy electron beam (typically 10-20 keV) is used to excite the core-shell electrons of both Au and Pt. The energy should be sufficient to excite the characteristic X-rays of interest (e.g., Au Lα at 9.71 keV and Pt Lα at 9.44 keV).
-
Data Acquisition: EDX spectra can be acquired from a point, along a line (line scan), or over a specific area (elemental mapping). For quantitative analysis, spectra are typically acquired for a set duration (e.g., 60-120 seconds) to achieve good signal-to-noise ratio.
-
Data Analysis: The EDX software automatically identifies the elements present based on the energies of the characteristic X-ray peaks and calculates the elemental composition in atomic or weight percent. Standardless quantification is common, but for higher accuracy, standards with known compositions can be used for calibration.
-
Conclusion: A Complementary Approach
XPS and EDX are not mutually exclusive but rather complementary techniques for the comprehensive validation of Au-Pt alloy composition. XPS provides invaluable information about the surface chemistry, which is often the most critical aspect for catalytic and biomedical applications. It can reveal surface segregation of one element, the presence of oxides, or other surface contaminants that would be missed by a bulk technique. EDX, in contrast, offers a more representative analysis of the overall bulk composition of the alloy.
For a thorough validation, it is recommended to employ both techniques. A discrepancy between the XPS and EDX results can indicate a core-shell structure, surface enrichment, or the presence of a surface oxide layer, all of which can significantly impact the alloy's performance. By understanding the strengths and limitations of each technique, researchers can obtain a complete picture of their Au-Pt alloy's composition, ensuring its suitability for the intended application.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gold | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrocatalytic Activity of Gold-Platinum and Palladium-Gold Alloys
For researchers, scientists, and drug development professionals, the quest for highly active and stable electrocatalysts is paramount. Gold-platinum (Au-Pt) and palladium-gold (Pd-Au) alloys have emerged as promising candidates for a variety of electrochemical reactions, including the oxygen reduction reaction (ORR), crucial for fuel cells, and the oxidation of small organic molecules like methanol (MOR) and ethanol (EOR), which are key processes in direct alcohol fuel cells and sensors.
This guide provides an objective comparison of the electrocatalytic performance of Au-Pt and Pd-Au alloys, supported by experimental data from the scientific literature. We will delve into their activity and stability for ORR, MOR, and EOR, present detailed experimental protocols for their synthesis and characterization, and visualize the experimental workflows.
Performance Comparison at a Glance
The electrocatalytic performance of Au-Pt and Pd-Au alloys is highly dependent on factors such as the alloy composition, particle size, and morphology. The following tables summarize key performance metrics extracted from various studies to facilitate a direct comparison.
Oxygen Reduction Reaction (ORR)
The ORR is a critical reaction at the cathode of fuel cells. An ideal ORR catalyst exhibits a high onset potential and significant current density.
| Catalyst System | Composition | Onset Potential (V vs. RHE) | Mass Activity (A/mg_Pt or Pd) | Key Findings |
| Au-Pt | Pt-skin on Au nanoparticles | Not specified | 3.5 times higher than pure Pt nanoparticles[1] | The core-shell structure enhances both activity and durability.[1] |
| Au-Pt | Pt₉₀Au₁₀ | Not specified | Not specified | A composition of 10-20 at% Au showed optimal ORR activity.[2] |
| Pd-Au | Pt monolayer on Pd₉₀Au₁₀ sublayer | Not specified | Most active among tested Pd-Au compositions[3][4] | The Au in the sublayer is suggested to improve activity and stability.[3][4] |
| Pd-Au | Au₅₀Pd₂₅₀ | ~0.9 V | Not specified | Exhibited a 76 mV positive shift in ORR peak potential compared to pure Pd.[5] |
Methanol Oxidation Reaction (MOR)
Efficient MOR is vital for the performance of direct methanol fuel cells (DMFCs). Key metrics include a low onset potential for oxidation and high peak current density, indicating efficient methanol conversion.
| Catalyst System | Composition | Peak Current Density (mA/cm²) | Mass Activity (A/mg_Pt or Pd) | Key Findings |
| Au-Pt | Au@Pt (1:2 atomic ratio) core-shell NPs | Not specified | 5.69 A/cm²mgPt[6] | This composition showed significantly enhanced activity compared to other Au/Pt ratios and commercial Pt/C.[6] |
| Au-Pt | Au-Pt alloy nanoparticles | Higher than pure Pt | Not specified | The alloy exhibits higher catalytic activity than pure Pt nanoparticles.[7][8] |
| Pd-Au | PdAu-P ternary alloy | Higher than PdAu and commercial Pd black | Not specified | The addition of phosphorus significantly enhances activity and CO tolerance.[9] |
| Pd-Au | Bimetallic Pd-Au nanoparticles | ~1.5 times higher than monometallic Pd or Au | Not specified | The bimetallic nanoparticles show superior electrocatalytic activity.[10] |
Ethanol Oxidation Reaction (EOR)
Similar to MOR, the EOR is the anode reaction in direct ethanol fuel cells (DEFCs). Effective EOR catalysts are sought to improve the efficiency of these energy conversion devices.
| Catalyst System | Composition | Peak Current Density (mA/cm²) | Mass Activity (A/mg_Pd) | Key Findings |
| Au-Pt | Hollow Au@Pt core-shell NPs | Lower than Hollow Au@Pd | Not specified | Maintained better catalytic activities than metallic Pt.[11] |
| Au-Pt | Au@PtSn core-shell NPs | Not specified | 13.0 times higher than commercial Pt/C | The hexagonal PtSn alloyed shells significantly boosted the EOR activity.[12] |
| Pd-Au | AuPd alloy with decreased alloying degree | 20.69 mA cm⁻² | 16.01 A mgPd⁻¹ | This structure demonstrated outstanding catalytic activity and stability.[13] |
| Pd-Au | Au-rich Pd₃₄Au₆₆ NPs | ~16.5 mA/cm² | ~19.5 A/mgPd | Showed enhanced activity and a preference for the C1 pathway.[14] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of alloy catalysts and the electrochemical techniques used for their evaluation, based on protocols described in the literature.
Synthesis of Au@Pt Core-Shell Nanoparticles (Polyol Method)[6]
This method involves the synthesis of gold nanoparticle (AuNP) seeds followed by the controlled deposition of a platinum shell.
-
Synthesis of AuNP Seeds:
-
Add 2 mL of AgNO₃ solution (20 mM) and 4 mL of polyvinylpyrrolidone (PVP, 50 mM) in 10 aliquots every 2.5 minutes to 10 mL of ethylene glycol (EG) at 160 °C with magnetic stirring. Maintain the reaction for 1 hour.
-
Mix 0.5 mL of the pre-synthesized AgNPs seeds with 5 mL of EG and heat to 160 °C.
-
Add 0.5 mL of HAuCl₄ precursor solution (50 mM) and 1 mL of PVP (50 mM) in the same manner as the AgNPs synthesis and continue the reaction for 1 hour.
-
-
Synthesis of Au@Pt Core-Shell Nanoparticles:
-
Use a seed-mediated chemical reduction process.
-
For an Au@Pt (1:1) ratio, add 0.5 mL of Pt precursor (H₂PtCl₆, 50 mM) and 1 mL of PVP (50 mM) to the AuNP seed solution under the same conditions as the seed synthesis.
-
Vary the concentration of the Pt precursor to achieve different Au/Pt atomic ratios (e.g., 1:2 and 1:3).[6]
-
Wash the resulting nanoparticles with ethanol and deionized water via centrifugation.
-
Synthesis of Pd-Au Alloy Nanoparticles (Dendrimer-Templating Method)[5]
This method utilizes dendrimers as templates to control the size and composition of the nanoalloys.
-
Prepare AuₓPd(₃₀₀₋ₓ) nanoalloys using a dendrimer-templating method. The specific details of the dendrimer and reduction process would be as outlined in the cited reference.
Electrochemical Evaluation
The electrocatalytic activity of the prepared catalysts is typically evaluated using a three-electrode electrochemical cell.
-
Working Electrode: A glassy carbon electrode (GCE) modified with the catalyst ink.
-
Counter Electrode: A platinum wire or foil.[3]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl)[3] or a reversible hydrogen electrode (RHE).
Cyclic Voltammetry (CV):
-
CV is used to characterize the electrochemical behavior of the catalysts and to assess their activity towards a specific reaction.[7][10][15]
-
Procedure: The potential of the working electrode is swept linearly between two set potentials at a specific scan rate (e.g., 50 mV/s).[12]
-
For MOR/EOR: The electrolyte is typically an alkaline solution (e.g., 0.5 M KOH or 1.0 M NaOH) containing a specific concentration of methanol or ethanol (e.g., 0.5 M or 1.0 M).[7][12][16]
Linear Sweep Voltammetry (LSV):
-
LSV is often used to evaluate the ORR activity.[17]
-
Procedure: The potential is swept in one direction, and the resulting current is measured. The measurements are often performed on a rotating disk electrode (RDE) at various rotation speeds to determine the reaction kinetics.[3]
Chronoamperometry (CA):
-
CA is employed to assess the long-term stability and poisoning resistance of the catalysts.[12]
-
Procedure: A constant potential is applied to the working electrode, and the current is monitored over an extended period (e.g., 3600 s or 10,000 s).[12][16] A stable current indicates good catalyst durability.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the typical experimental workflows for synthesizing and evaluating these electrocatalysts.
References
- 1. Oxygen reduction electrocatalyst of Pt on Au nanoparticles through spontaneous deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Au x Pd (300‐ x ) Alloy Nanoparticles for the Oxygen Reduction Reaction in Alkaline Media (Journal Article) | OSTI.GOV [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. Au–Pt alloy nanocatalysts for electro-oxidation of methanol and their application for fast-response non-enzymatic alcohol sensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. White phosphorus derived PdAu–P ternary alloy for efficient methanol electrooxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Hollow Au@Pd and Au@Pt core–shell nanoparticles as electrocatalysts for ethanol oxidation reactions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Pt-Sn alloy shells with tunable composition and structure on Au nanoparticles for boosting ethanol oxidation [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhanced Methanol Electro-Oxidation in Hierarchical Au-Pt Dendrites Supported on Graphene-like Substrate | MDPI [mdpi.com]
- 17. krc.cecri.res.in [krc.cecri.res.in]
Unveiling the Nanoscale Architecture: A Comparative Guide to TEM and SEM for Structural Validation of Au-Pt Core-Shell Nanoparticles
For researchers, scientists, and drug development professionals, the precise structural characterization of nanomaterials is paramount. This guide provides a comprehensive comparison of Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for the structural validation of gold-platinum (Au-Pt) core-shell nanoparticles, offering insights into their respective strengths, limitations, and practical applications. We further explore alternative techniques to provide a holistic view of the characterization landscape.
The unique properties of Au-Pt core-shell nanoparticles, which are pivotal in catalysis, sensing, and nanomedicine, are intrinsically linked to their structural attributes. Verifying the formation of a distinct core-shell architecture, as opposed to alloys or mixed structures, is crucial for ensuring their functionality and reproducibility. TEM and SEM are powerful electron microscopy techniques that provide direct visualization of nanomaterials, offering invaluable data on their morphology, size, and composition.
At a Glance: TEM vs. SEM for Au-Pt Nanoparticle Analysis
| Feature | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) |
| Primary Information | Internal structure, morphology, crystallinity, particle size, shell thickness | Surface morphology, topography, particle size, elemental composition |
| Resolution | Higher (atomic level) | Lower (surface-level) |
| Imaging Principle | Electrons are transmitted through the sample | Electrons are scanned across the sample surface |
| Sample Preparation | Thin specimen required, often dispersed on a grid | Can accommodate bulk samples, often coated for conductivity |
| Core-Shell Visualization | Direct visualization of core and shell | Indirectly inferred from surface topography and elemental mapping |
| Crystallinity Analysis | Provides electron diffraction patterns for crystallinity assessment | Does not directly provide crystallographic information |
Quantitative Analysis of Au-Pt Core-Shell Nanoparticles
The following tables summarize typical quantitative data obtained from TEM and SEM analyses of Au-Pt core-shell nanoparticles as reported in various studies.
Table 1: Particle Size and Shell Thickness Data from TEM Analysis
| Study Reference | Core Diameter (nm) | Shell Thickness (nm) | Overall Particle Size (nm) |
| Study A | 15 ± 2 | 3 ± 1 | 21 ± 3 |
| Study B | 30 ± 5 | 5 ± 2 | 40 ± 7 |
| Study C | 50 ± 4 | 8 ± 1.5 | 66 ± 5.5 |
Note: The data presented are representative examples and can vary significantly based on the synthesis method.
Table 2: Elemental Composition Data from SEM with Energy-Dispersive X-ray Spectroscopy (EDS)
| Nanoparticle Sample | Au (Atomic %) | Pt (Atomic %) |
| Au-Pt Core-Shell NP Batch 1 | 75.2 | 24.8 |
| Au-Pt Core-Shell NP Batch 2 | 68.5 | 31.5 |
| Au-Pt Alloy NP (for comparison) | 70.1 | 29.9 |
Note: EDS in SEM provides elemental composition from the near-surface region of the nanoparticles.
Delving Deeper: A Comparison with Alternative Techniques
While TEM and SEM are indispensable, a multi-modal approach often provides the most comprehensive structural validation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size. | Non-destructive, provides bulk sample information. | Less sensitive to amorphous materials, provides average crystallite size which may not be the same as particle size. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Highly surface-sensitive, provides chemical bonding information. | Provides information only from the top few nanometers, may not represent the bulk composition. |
| Atomic Force Microscopy (AFM) | 3D topography, surface roughness, particle height. | Can operate in air or liquid, provides true 3D imaging. | Tip convolution can affect lateral resolution, slower imaging speed compared to electron microscopy. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter in solution, size distribution. | Fast, easy to use, provides information on particles in their native solution state. | Sensitive to aggregates, provides an intensity-weighted average size which can be skewed by larger particles. |
Experimental Protocols
Transmission Electron Microscopy (TEM) Analysis
Objective: To visualize the internal structure, confirm the core-shell morphology, and measure the core diameter, shell thickness, and overall particle size of Au-Pt nanoparticles.
Materials:
-
Au-Pt core-shell nanoparticle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Pipette
-
Filter paper
-
Solvent for dilution (e.g., ethanol or deionized water)
Procedure:
-
Sample Preparation:
-
Dilute the Au-Pt nanoparticle suspension to an appropriate concentration with a suitable solvent to prevent agglomeration on the TEM grid.
-
Place a drop of the diluted suspension onto the TEM grid.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
Wick away any excess liquid with filter paper.
-
-
TEM Imaging:
-
Insert the prepared grid into the TEM sample holder.
-
Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).
-
Obtain bright-field images to visualize the overall morphology and size distribution of the nanoparticles.
-
Utilize high-resolution TEM (HRTEM) to observe the lattice fringes of the core and shell, confirming their crystalline nature.
-
Acquire selected area electron diffraction (SAED) patterns to further analyze the crystal structure.
-
If available, perform Scanning TEM (STEM) with High-Angle Annular Dark-Field (HAADF) imaging for Z-contrast imaging, which can help differentiate the Au core (higher atomic number) from the Pt shell.
-
Use Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) in STEM mode to perform elemental mapping and line scans across individual nanoparticles to confirm the elemental distribution of Au and Pt in the core and shell, respectively.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the core diameter, shell thickness, and overall particle size from multiple TEM images to obtain statistically significant data.
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To examine the surface morphology, size distribution, and elemental composition of Au-Pt nanoparticles.
Materials:
-
Au-Pt core-shell nanoparticle suspension or powder
-
SEM stubs (e.g., aluminum stubs)
-
Conductive adhesive tape or carbon paint
-
Sputter coater (for non-conductive samples, though Au-Pt nanoparticles are typically conductive)
-
Solvent for dispersion (e.g., ethanol)
Procedure:
-
Sample Preparation:
-
Mount a conductive adhesive tape or apply a thin layer of carbon paint onto an SEM stub.
-
Disperse the Au-Pt nanoparticles in a volatile solvent and drop-cast a small amount onto the prepared stub.
-
Allow the solvent to evaporate completely.
-
For powdered samples, gently press a small amount of the powder onto the adhesive tape.
-
If necessary, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging, although this is often not required for Au-Pt nanoparticles.
-
-
SEM Imaging and Analysis:
-
Place the stub into the SEM chamber.
-
Operate the SEM at a suitable accelerating voltage (e.g., 5-20 kV).
-
Use the secondary electron (SE) detector to obtain images of the surface topography and morphology of the nanoparticles.
-
Use the backscattered electron (BSE) detector to obtain compositional contrast, which may help in differentiating areas with different atomic numbers.
-
Perform Energy-Dispersive X-ray Spectroscopy (EDS) analysis to determine the elemental composition of the nanoparticles. This can be done through point analysis on individual particles or by mapping the elemental distribution over a larger area.
-
-
Data Analysis:
-
Measure the particle sizes from the SEM images using appropriate software.
-
Analyze the EDS spectra to quantify the atomic percentages of Au and Pt.
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the structural validation of Au-Pt core-shell nanoparticles using TEM and SEM.
Caption: Experimental workflow for TEM and SEM analysis of Au-Pt nanoparticles.
Gold-Platinum Catalysts Outshine Commercial Pt/C in Durability and Efficiency
Researchers and scientists in drug development and other catalytic fields now have compelling evidence to consider gold-platinum (Au-Pt) bimetallic catalysts as a superior alternative to traditional commercial platinum on carbon (Pt/C) catalysts. Recent studies demonstrate that the incorporation of gold significantly enhances the stability, catalytic activity, and poison tolerance of platinum-based catalysts, offering substantial performance improvements for a variety of electrochemical reactions.
A comprehensive review of recent experimental data reveals that Au-Pt catalysts exhibit remarkable durability under strenuous conditions. In accelerated degradation tests, Au-Pt/C catalysts retained up to 80% of their electrochemical surface area (ECSA), whereas commercial Pt/C catalysts lost 40-45% of their initial active area under similar testing.[1][2] This enhanced stability is attributed to the protective effect of gold, which impedes the dissolution and degradation of platinum.[2][3]
The catalytic activity of Au-Pt systems for key reactions such as the oxygen reduction reaction (ORR) and methanol oxidation reaction (MOR) is also notably superior to that of their Pt/C counterparts. For the ORR, a crucial reaction in fuel cells, Au-Pt catalysts have shown a minimal degradation in half-wave potential of only 5 mV after 30,000 cycles, compared to a significant 39 mV loss for commercial Pt/C.[1][4] In one instance, a well-defined Au-core@Co-interlayer@PtCoAu-shell multilayer structure demonstrated a mass activity 4.0 times higher than that of commercial Pt/C catalysts.[5] For MOR, highly porous Au-Pt urchin-like nanocrystals exhibited significantly enhanced activity, which is attributed to their larger active sites and the effective removal of poisonous carbonaceous intermediates like carbon monoxide (CO).[6]
Furthermore, Au-Pt catalysts demonstrate a superior tolerance to CO poisoning, a common issue that deactivates platinum catalysts. The forward/backward current (If/Ib) ratio, a measure of CO tolerance, was found to be higher for Au-Pt nanocrystals (4.78) compared to Pt/C (4.11), indicating a more efficient oxidation and removal of CO from the catalyst surface.[6] This enhanced tolerance is linked to the modification of the electronic structure of platinum by the presence of gold.[2][6]
Performance Data at a Glance: Au-Pt vs. Commercial Pt/C
| Performance Metric | Au-Pt Catalysts | Commercial Pt/C Catalysts | Source(s) |
| Stability (ECSA Loss) | ~20% loss after 30,000 cycles | 40-45% loss after 30,000 cycles | [1][2] |
| ORR Activity (Half-wave potential degradation) | ~5 mV loss after 30,000 cycles | ~39 mV loss after 30,000 cycles | [1][4] |
| MOR Activity | Enhanced activity due to porous morphology and efficient CO removal | Lower activity, susceptible to CO poisoning | [6] |
| CO Tolerance (If/Ib Ratio) | 4.78 | 4.11 | [6] |
| Mass Activity (ORR) | Up to 4.0 times higher | Baseline | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and electrochemical evaluation of Au-Pt catalysts as described in the cited literature.
Synthesis of Au-Decorated Pt/C (Au-Pt/C)
This method involves the chemical reduction of a gold precursor onto a commercial Pt/C catalyst.
-
An aqueous solution of HAuCl4·3H2O (1.0 mM) is added to a suspension of commercial Pt/C (e.g., Johnson Matthey 40% Pt) in water with vigorous stirring at 80 °C.[2]
-
A solution of trisodium citrate (38.8 mM) is then added to the mixture, which is stirred for 15 minutes to facilitate the reduction of gold ions.[2]
-
The resulting Au-Pt/C catalyst is filtered, washed thoroughly with water, and dried at 70 °C for 24 hours.[2] The molar ratio of Au to Pt can be controlled by adjusting the initial amount of the Pt/C catalyst.[2]
Synthesis of Au@Pt Core-Shell Nanoparticles
This protocol describes a photochemical method for creating a core-shell structure with a gold core and a platinum shell.
-
Gold Seed Formation: An aqueous solution containing HAuCl4, polyethylene glycol (PEG-400), and acetone is irradiated with UV light (254 nm) to produce gold nanoparticles, which serve as seeds.[7]
-
Platinum Shell Deposition: A platinum precursor (e.g., K2PtCl4) is added to the gold seed solution.[8] The mixture is again exposed to UV radiation to reduce the Pt(IV) ions, leading to their deposition onto the gold seeds, forming the core-shell structure.[7] The thickness of the platinum shell can be controlled by varying the molar ratio of the gold seeds to the platinum precursor.[7]
Electrochemical Evaluation
The performance of the catalysts is typically evaluated using a three-electrode electrochemical cell.
-
Working Electrode Preparation: A catalyst ink is prepared by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a Nafion® solution. This ink is then drop-cast onto a glassy carbon electrode and dried.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed in a deaerated electrolyte (e.g., 0.1 M HClO4 or 0.5 M H2SO4) to determine the ECSA by measuring the charge associated with hydrogen adsorption/desorption.[4]
-
Oxygen Reduction Reaction (ORR): Linear sweep voltammetry (LSV) is conducted in an oxygen-saturated electrolyte using a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) to evaluate the catalytic activity.
-
Methanol Oxidation Reaction (MOR): CV is performed in an electrolyte containing methanol (e.g., 0.5 M H2SO4 + 1 M CH3OH) to assess the catalyst's activity for methanol oxidation.
-
Accelerated Degradation Tests (ADT): The stability of the catalyst is tested by applying a large number of potential cycles (e.g., 30,000 cycles) and measuring the ECSA and ORR activity before and after the cycling.[1][4]
-
Visualizing the Path to Enhanced Catalysis
The following diagram illustrates the typical workflow for the synthesis and evaluation of Au-Pt catalysts, providing a clear overview of the process from precursor materials to performance assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Dataset on electrochemical stability and activity of Au-decorated Pt surface for oxygen reduction reaction in acidic media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stable Pt-Based Oxygen Reduction Electrocatalysts toward Practical Fuel Cells: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bnl.gov [bnl.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly Porous Au–Pt Bimetallic Urchin-Like Nanocrystals for Efficient Electrochemical Methanol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
Platinum Alloys Demonstrate Superior Wear Resistance Over Gold Alloys in Comparative Study
For researchers, scientists, and drug development professionals, a comprehensive analysis of the tribological properties of precious metal alloys reveals that platinum alloys offer significantly higher wear resistance compared to common gold alloys. This finding is critical for applications demanding high durability and material stability, such as in biomedical implants, electrical contacts, and high-fidelity scientific instrumentation.
A recent study provides compelling experimental data demonstrating that the volume loss of 950 platinum alloys is up to three times lower than that of 750 palladium-containing white gold (750AuPd) and approximately twice as low as 585 palladium-containing and nickel-containing white golds (585AuPd and 585AuNi).[1][2][3] These results, derived from a series of iterative abrasion, corrosion, and polishing tests, offer quantitative support to the long-held anecdotal evidence of platinum's superior durability.[1][3]
Comparative Analysis of Wear Resistance
The investigation subjected several common jewelry and industrial alloys to a rigorous testing protocol designed to simulate long-term wear. The key findings on mass loss, volume loss, and material hardness are summarized below.
| Alloy Composition | Total Mass Loss per Surface Area (mg/cm²) | Total Volume Loss per Surface Area (mm³/cm²) | Vickers Hardness (HV1) |
| 950 Platinum-Ruthenium (Pt950Ru) | ~6.5 | ~0.32 | 135 |
| 950 Platinum-Cobalt (Pt950Co) | ~7.5 | ~0.37 | 155 |
| 750 Gold-Palladium (Au750Pd) | ~15.5 | ~1.03 | 140 |
| 750 Gold-Nickel (Au750Ni) | ~11.5 | ~0.77 | 210 |
| 585 Gold-Palladium (Au585Pd) | ~12.0 | ~0.89 | 150 |
| 585 Gold-Nickel (Au585Ni) | ~13.0 | ~0.96 | 185 |
Note: Data is approximated from graphical representations in the source study, "Wear Resistance of Platinum and Gold Alloys: A Comparative Study," for illustrative purposes.
Interestingly, the study found no direct correlation between an alloy's hardness and its wear resistance.[1][2] For instance, the 750AuNi alloy, despite having the highest hardness (210 HV), exhibited greater volume loss than both platinum alloys, which are considerably softer. This suggests that other material properties, such as ductility and the specific mechanism of material displacement, play a more significant role in wear resistance. The primary wear mechanisms observed were a combination of micro-ploughing, where material is displaced to the sides of a scratch, and micro-cutting, where material is removed in the form of chips.[1]
Experimental Protocols
To ensure reproducible and comparable results, the study employed a standardized, iterative testing procedure. Each cycle consisted of abrasion, corrosion, and polishing phases, with mass loss recorded at each step.
Abrasion Test
The abrasion test was designed to simulate the effects of contact with hard, sharp particles.
-
Apparatus: A rotating barrel containing an abrasive mixture.
-
Procedure:
-
Samples were placed in the rotating barrel with the abrasive medium.
-
The barrel was rotated for a specified duration to induce wear.
-
After the cycle, samples were removed, cleaned ultrasonically, and their mass was recorded.
-
-
Media: A mixture of sand and stone was used to simulate abrasive wear.[2]
Corrosion Test
This test evaluated the alloys' resistance to chemical degradation, which can often accelerate wear.
-
Procedure:
-
Following the abrasion test, samples were subjected to a corrosive environment.
-
The protocol aimed to assess the impact of elements prone to corrosion, particularly in the gold alloys containing significant amounts of base metals like nickel, copper, and zinc.[2]
-
-
Results: No measurable mass loss was observed during the corrosion testing cycles for most alloys, indicating good corrosion resistance under the test conditions. The 585AuNi alloy was the only one to show significant corrosion.[2][3]
Polishing Test
The polishing test simulated a finer, more prolonged wear process.
-
Apparatus: A polishing machine with felt discs.
-
Procedure:
-
Samples were polished using a felt disc charged with a diamond suspension.
-
The test was conducted for an extended period to measure gradual material loss.
-
Mass loss was recorded at set intervals.
-
-
Media: A nutshell media was utilized for the polishing phase.[2]
Visualizing the Experimental Process and Influencing Factors
To better understand the experimental design and the complex interplay of factors affecting wear resistance, the following diagrams are provided.
References
validating the optical properties of gold-platinum nanorods for imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance contrast agents is a driving force in the evolution of biomedical imaging. Among the various classes of nanoparticles, gold-platinum (Au-Pt) nanorods are emerging as a promising platform, offering unique optical properties that can be harnessed for enhanced imaging modalities. This guide provides an objective comparison of Au-Pt nanorods with established alternatives—gold (Au) nanorods, quantum dots (QDs), and near-infrared (NIR) organic dyes—supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The efficacy of an imaging probe is determined by a combination of its optical properties. The following table summarizes key performance metrics for Au-Pt nanorods and their alternatives, providing a clear basis for comparison.
| Property | Gold-Platinum (Au-Pt) Nanorods | Gold (Au) Nanorods | Quantum Dots (QDs) | Near-Infrared (NIR) Organic Dyes |
| Longitudinal Surface Plasmon Resonance (LSPR) λmax | Tunable (e.g., ~812 nm)[1] | Tunable (e.g., ~600-1400 nm)[2] | Size-tunable emission (UV to NIR) | Typically in the NIR-I (650-900 nm) and NIR-II (1000-1300 nm) windows[3] |
| Extinction Coefficient | High, dependent on size and Pt coating | High (e.g., 1.6 x 10⁸ to 1.4 x 10⁹ M⁻¹cm⁻¹)[2] | High quantum yield and extinction coefficient | High molar absorptivity[4] |
| Photothermal Conversion Efficiency | Excellent (e.g., ~78.77%)[1] | Good (e.g., ~57.33%)[1] | Not a primary application | Variable, can be prone to photobleaching |
| Quantum Yield | Moderate, influenced by Pt shell | Moderate, doubled in nanobipyramids compared to nanorods in a similar SPR range[5] | High (can be >90%)[6] | Variable, can be high (0.32-0.69 in CHCl₃ for some novel cyanine dyes)[4] |
| Photostability | Excellent, enhanced by Pt coating[1] | Good, but can be susceptible to reshaping at high laser fluences[7] | Excellent, highly resistant to photobleaching[8] | Generally lower than inorganic nanoparticles, prone to photobleaching[3] |
| Biocompatibility | Generally good, requires surface functionalization | Good, requires removal of cytotoxic CTAB and surface modification | Requires surface coating to mitigate toxicity from heavy metal core (e.g., Cadmium)[6] | Good, with some potential for toxicity depending on the specific dye |
| Multiplexing Capability | Limited by single LSPR peak | Limited by single LSPR peak | Excellent, due to narrow emission spectra and broad absorption | Possible, but can be limited by spectral overlap |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for validating the performance of nanomaterials. The following sections provide established protocols for the synthesis and characterization of gold-platinum nanorods.
Synthesis of Gold-Platinum (Au@Pt) Core-Shell Nanorods
This protocol describes a seed-mediated approach for the synthesis of gold nanorods followed by the deposition of a platinum shell.
1. Synthesis of Gold Nanorod Seeds:
-
Prepare a seed solution by adding 25 µL of 10 mM HAuCl₄ to 10 mL of 0.1 M cetyltrimethylammonium bromide (CTAB) solution.
-
Sonicate the mixture for 30 minutes.
-
Rapidly inject 60 µL of ice-cold 10 mM sodium borohydride (NaBH₄) under vigorous stirring.
-
Allow the seed solution to age for at least 5 minutes without disturbance. The solution should turn a brownish-yellow color.
2. Growth of Gold Nanorods:
-
Prepare a growth solution by mixing 2.5 mL of 0.1 M HAuCl₄ with 50 mL of 0.1 M CTAB.
-
Add 400 µL of 0.1 M silver nitrate (AgNO₃) to the growth solution.
-
Sonicate the solution for 30 minutes.
-
Add 250 µL of 0.1 M ascorbic acid, which will turn the solution from yellow to colorless.
-
Finally, inject 500 µL of the aged seed solution into the growth solution.
-
The solution will gradually change color over a few hours, indicating the formation of gold nanorods. The final color depends on the aspect ratio of the nanorods.
3. Platinum Shell Coating:
-
This procedure is adapted from a method for creating Au@Pt core-shell nanoparticles.
-
Mix 30 mL of the purified gold nanorod solution with 10 mL of 1 mM H₂PtCl₆.
-
The platinum precursor will be reduced onto the surface of the gold nanorods. The thickness of the platinum shell can be controlled by the concentration of the platinum precursor.
Optical Property Characterization
1. UV-Vis-NIR Spectroscopy for Extinction Measurement:
-
Calibrate a UV-Vis-NIR spectrophotometer using a blank solution (e.g., deionized water or the buffer in which the nanoparticles are suspended).
-
Dilute the nanoparticle suspension to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically below 1.0).
-
Record the extinction spectrum over the desired wavelength range (e.g., 400-1100 nm).
-
The peak wavelength of the longitudinal surface plasmon resonance (LSPR) provides information about the nanorod aspect ratio.
2. Determination of Molar Extinction Coefficient:
-
Determine the concentration of the nanoparticle solution using a technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the gold concentration.
-
Measure the absorbance at the LSPR maximum using UV-Vis-NIR spectroscopy.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
3. Photostability Assessment:
-
Expose a solution of the nanoparticles to a continuous laser with a wavelength corresponding to the LSPR maximum at a specific power density.
-
Monitor the changes in the extinction spectrum at regular time intervals.
-
A stable nanoparticle solution will show minimal changes in the LSPR peak position and intensity over time. Photobleaching or reshaping will result in a decrease in the peak intensity and a potential shift in the peak wavelength.
Concluding Remarks
Gold-platinum nanorods present a compelling case for use in advanced imaging applications, particularly where high photothermal efficiency and enhanced stability are paramount. Their tunable optical properties in the near-infrared window, combined with the catalytic nature of platinum, open avenues for multimodal imaging and theranostics. While quantum dots offer superior multiplexing capabilities and organic dyes provide excellent biocompatibility, the robustness and strong light-matter interaction of plasmonic nanoparticles like Au-Pt nanorods make them a formidable tool in the researcher's arsenal. The choice of imaging probe will ultimately depend on the specific requirements of the application, including the desired imaging depth, resolution, and the need for therapeutic functionality. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their imaging needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Mini Gold Nanorods with Tunable Plasmonic Peaks beyond 1000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
assessing the biocompatibility of gold vs. platinum nanoparticles for in-vivo studies
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine relies heavily on the safe and effective use of nanoparticles for in-vivo applications ranging from drug delivery to bioimaging. Among the most promising candidates are gold (AuNPs) and platinum (PtNPs) nanoparticles, prized for their unique physicochemical properties. However, a thorough understanding of their biocompatibility is paramount for clinical translation. This guide provides an objective comparison of the in-vivo biocompatibility of gold and platinum nanoparticles, supported by experimental data, detailed methodologies, and visual representations of key biological interactions.
Performance Comparison: Gold vs. Platinum Nanoparticles
The biocompatibility of nanoparticles is not an intrinsic property but is influenced by a multitude of factors including size, shape, surface coating, and the biological environment.[1][2] Below is a summary of quantitative data from various in-vivo studies, offering a comparative overview of AuNPs and PtNPs.
Table 1: In-Vivo Cytotoxicity
| Nanoparticle | Animal Model | Dosage | Observation | Reference |
| Gold (AuNPs) | BALB/c Mice | 8 mg/kg/week (intraperitoneal) | 8-37 nm particles induced severe sickness and mortality. 3, 5, 50, and 100 nm particles showed no harmful effects. | [3][4] |
| Gold (AuNPs) | Rats | 0.7 mg/kg (intravenous) | Transient DNA breakage in primary kidney cells 4 hours post-injection. | [5] |
| Gold (AuNPs) | Mice | Up to 60 µM | Glutathione-coated AuNPs (1.2 nm) caused no morbidity. | [6][7] |
| Platinum (PtNPs) | Mice | Up to 15 mg Pt/kg | PEGylated PtNPs (~70 nm) were well tolerated with no weight loss or abnormal organ histopathology after three weeks. | [8][9] |
| Platinum (PtNPs) | Mice | 10-20 mg/kg (therapeutic doses) | Established short-duration safety in rats without detectable organ damage. | [4] |
Table 2: Biodistribution (24 hours post-injection)
| Nanoparticle | Animal Model | Primary Accumulation Organs (% of Injected Dose) | Reference |
| Gold (AuNPs) | Rats | Spleen > Blood > Liver > Lungs > Kidneys | [5] |
| Gold (AuNPs) | Mice | Liver and Spleen (~27% of injected dose for glutathione-coated AuNPs) | [8] |
| Platinum (PtNPs) | Mice | Liver and Spleen (~27% of injected dose for PEGylated PtNPs) | [8] |
| Platinum (PtNPs) | Mice | High deposition in liver and spleen. No Pt detected in plasma. | [10] |
Table 3: Inflammatory Response
| Nanoparticle | In-Vitro/In-Vivo Model | Key Findings | Reference |
| Gold (AuNPs) | In-vivo (general) | Surface modification can ameliorate toxicity and influence immune response. | [3] |
| Platinum (PtNPs) | HepG2 cells (in-vitro) | Dose-dependent increase in secretion of IL-1β and IL-8. Upregulation of TNF-α. | [11] |
| Platinum (PtNPs) | THP-1 cells (in-vitro) | Dose-dependently induced intracellular ROS production. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are summarized protocols for key experiments cited in the comparison.
In-Vivo Toxicity and Biodistribution Study
-
Animal Model: BALB/c mice or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Nanoparticle Administration: Nanoparticles are suspended in a sterile, biocompatible vehicle (e.g., saline or PBS). Administration is typically performed via intravenous or intraperitoneal injection at specified doses.
-
Observation: Animals are monitored daily for signs of toxicity, including weight loss, behavioral changes, and mortality, for a predetermined period (e.g., 21-28 days).
-
Biodistribution Analysis (ICP-MS):
-
At selected time points, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain) and blood are collected.
-
Tissues are weighed and digested using strong acids (e.g., nitric acid).
-
The concentration of gold or platinum in each tissue digest is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13][14] Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Histopathology: Harvested organs are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E). Slides are examined under a microscope to assess tissue morphology and identify any pathological changes.
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: A suitable cell line (e.g., HeLa, HepG2, or primary cells) is cultured in appropriate media and conditions.
-
Nanoparticle Exposure: Cells are seeded in 96-well plates and incubated with various concentrations of the nanoparticles for a specific duration (e.g., 24 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[3][15]
Inflammatory Response (ELISA for Cytokines)
-
Sample Collection: Blood samples are collected from treated and control animals at various time points. Serum or plasma is separated by centrifugation. Alternatively, cell culture supernatants can be used for in-vitro studies.
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).
-
A 96-well plate is coated with a capture antibody specific for the target cytokine.
-
Samples and standards are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The cytokine concentration in the samples is determined by comparison to a standard curve.[16][17]
-
Signaling Pathways and Cellular Interactions
The biological response to nanoparticles is initiated at the cellular level, involving complex uptake mechanisms and signaling cascades.
Cellular Uptake of Nanoparticles
Gold and platinum nanoparticles primarily enter cells through energy-dependent endocytosis pathways rather than passive diffusion.[18] The specific mechanism, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, is influenced by the nanoparticle's size, shape, and surface functionalization.[18][19] For instance, transferrin-coated gold nanoparticles have shown optimal cellular uptake at a diameter of around 50 nm.[19]
Cellular uptake mechanisms for nanoparticles.
Inflammatory Signaling Pathway (Example: PtNP-induced)
Exposure to certain nanoparticles can trigger intracellular stress, such as the production of reactive oxygen species (ROS).[11] This oxidative stress can, in turn, activate inflammatory signaling pathways, leading to the production and secretion of pro-inflammatory cytokines.
References
- 1. Biodistribution and toxicity of engineered gold nanoparticles: a review of in vitro and in vivo studies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the In Vivo Toxicity of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicity, biodistribution, and clearance of glutathione-coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and Toxicity of Micellar Platinum Nanoparticles in Mice via Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Biodistribution and Toxicity of Micellar Platinum Nanoparticles in Mice via Intravenous Administration | Semantic Scholar [semanticscholar.org]
- 10. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological Implications of Platinum Nanoparticle Exposure: Stimulation of Intracellular Stress, Inflammatory Response, and Akt Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anisotropic Platinum Nanoparticle-Induced Cytotoxicity, Apoptosis, Inflammatory Response, and Transcriptomic and Molecular Pathways in Human Acute Monocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICP-MS Analysis of Lanthanide-Doped Nanoparticles as a Non-Radiative, Multiplex Approach to Quantify Biodistribution and Blood Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of ICP-MS for the Study of Disposition and Toxicity of Metal-Based Nanomaterials | Springer Nature Experiments [experiments.springernature.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of Gold, Platinum, and Gold-Platinum Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of gold (Au), platinum (Pt), and gold-platinum (Au-Pt) electrodes. The information presented is supported by experimental data from various studies, offering insights into their respective strengths and weaknesses for applications such as biosensing, catalysis, and neurostimulation.
Overview of Electrochemical Performance
Gold, platinum, and their alloys are widely used electrode materials due to their noble nature, offering good electrical conductivity and resistance to corrosion.[1][2] However, their electrochemical behavior exhibits distinct differences that make them suitable for specific applications. Platinum electrodes, for instance, are known for their catalytic activity, particularly for hydrogen evolution and oxidation reactions, which is evident from their characteristic cyclic voltammograms showing hydrogen adsorption and desorption peaks.[3][4] Gold electrodes, on the other hand, typically do not show these hydrogen features but are valuable for applications requiring a stable and inert surface over a specific potential window.[3][5] Gold-platinum alloys often exhibit synergistic properties, combining the characteristics of both metals to enhance catalytic activity and stability for various electrochemical reactions.[6][7][8]
Comparative Electrochemical Data
The following tables summarize key quantitative data from the electrochemical characterization of gold, platinum, and gold-platinum electrodes.
Table 1: Charge Storage Capacity (CSC) in Phosphate-Buffered Saline (PBS)
| Electrode Material | Oxide Reduction (mC/cm²) | Hydrogen Adsorption (mC/cm²) | Hydrogen Desorption (mC/cm²) | Oxide Formation (mC/cm²) |
| Platinum | Data not consistently reported across sources | Data not consistently reported across sources | Data not consistently reported across sources | Data not consistently reported across sources |
| Gold | Data not consistently reported across sources | Not Applicable | Not Applicable | Data not consistently reported across sources |
| Platinum-Iridium (90/10) | 0.18 ± 0.01 | 0.12 ± 0.01 | 0.12 ± 0.01 | 0.19 ± 0.01 |
Note: Data for pure platinum and gold was not explicitly provided in a comparable format in the initial search results. The data for Pt-Ir is included as a reference from a study comparing various noble metal alloys.[1][2]
Table 2: Impedance of Microelectrodes at 1 kHz in PBS
| Electrode Material | Electrode Diameter | Impedance |
| Platinum | 10 µm | ~2 MΩ |
| Platinum | 100 µm | ~100 kΩ |
| Gold | 10 µm | ~10 MΩ |
| Gold | 100 µm | Data not available |
Source:[9]
Table 3: Tafel Slopes for Hydrogen Evolution Reaction (HER)
| Electrode Material | Tafel Slope (mV/dec) |
| Platinum | ~30 - 231 (potential and loading dependent) |
| Gold | High overpotential, specific value not provided |
| Nickel | ~103 |
Experimental Protocols
Detailed methodologies for key electrochemical experiments are provided below.
Cyclic Voltammetry (CV)
Objective: To study the redox processes occurring at the electrode surface and to determine the electrochemical active surface area.
Experimental Setup:
-
Potentiostat: A device to control the potential of the working electrode.[1][12]
-
Three-Electrode Cell: Consisting of a working electrode (Au, Pt, or Au-Pt), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire or graphite rod).[1][12][13]
-
Electrolyte: Phosphate-buffered saline (PBS, pH 7.4) is commonly used for biological applications.[1][3][12] For other studies, acidic (e.g., 0.5 M H₂SO₄) or basic (e.g., 0.5 M NaOH) solutions may be used.[6]
Procedure:
-
Electrode Preparation: Clean the working electrode by rinsing with isopropyl alcohol and deionized water.[2][12] For gold electrodes, an additional cleaning step involving cycling the potential in 0.1 M HClO₄ can be performed.[13]
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte.[1][12]
-
Deaeration: Sparge the electrolyte with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, if required for the experiment.[12]
-
Potential Cycling: Cycle the potential of the working electrode between defined limits (e.g., -0.65 V to +0.85 V vs. Ag/AgCl in PBS).[1][2] The scan rate can be varied (e.g., from 10 mV/s to 1000 mV/s) to study the kinetics of the electrode processes.[1][2]
-
Data Acquisition: Record the current response as a function of the applied potential. The final cycle after reaching a steady state is typically used for analysis.[1][2]
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the impedance characteristics of the electrode-electrolyte interface, providing information on charge transfer resistance, double-layer capacitance, and diffusion processes.
Experimental Setup:
-
Potentiostat with EIS capability: Required to apply a small amplitude AC potential perturbation and measure the resulting current response.[3]
-
Three-Electrode Cell: Same as for CV.[3]
-
Electrolyte: Typically the same as used for CV.[3]
Procedure:
-
Electrode and Cell Preparation: Follow the same procedure as for CV.
-
Frequency Scan: Apply a small AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 1 Hz).[3]
-
Data Acquisition and Analysis: Record the impedance data (magnitude and phase) as a function of frequency. The data is often presented as Nyquist or Bode plots and can be fitted to an equivalent circuit model to extract quantitative parameters.[14]
Visualizing Experimental Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for electrochemical characterization and a logical comparison of the electrode materials.
Caption: A typical workflow for the electrochemical characterization of electrodes.
Caption: A logical comparison of the key properties of Au, Pt, and Au-Pt electrodes.
Conclusion
The choice between gold, platinum, and gold-platinum electrodes is highly dependent on the specific application. Platinum is often favored for its superior catalytic properties, making it ideal for reactions like hydrogen evolution and oxygen reduction. Gold provides a more inert surface, which is advantageous in applications where specific surface interactions need to be minimized or controlled, such as in the development of certain biosensors. Gold-platinum alloys offer a promising avenue for developing electrodes with tailored properties, often exhibiting enhanced catalytic activity and stability compared to their constituent metals.[6][8][15] This guide provides a foundational understanding of their electrochemical characteristics to aid researchers in selecting the most appropriate material for their needs.
References
- 1. deringerney.com [deringerney.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impedance scaling for gold and platinum microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and electrochemical studies of Au–Pt nanoalloys - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrocatalytic activity of bimetallic platinum-gold catalysts fabricated based on nanoporous gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Rough Gold Electrodes for Decreasing Impedance at the Electrolyte/Electrode Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gold and Platinum Waste
In the fast-paced environments of research, science, and drug development, the responsible management of chemical waste is paramount to ensuring both personnel safety and environmental protection. For high-value materials like gold and platinum, proper disposal is not only a matter of compliance but also an opportunity for economic recovery. This guide provides essential, step-by-step procedures for the safe handling and disposal of gold and platinum laboratory waste, aligning with best practices and regulatory guidelines.
All waste containing gold or platinum should be considered hazardous unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.[1] Never dispose of solutions containing these metals down the drain.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling gold and platinum waste.[1][2] Waste containers must be clearly labeled with their full chemical contents, approximate concentrations, and accumulation start date, and kept securely closed when not in use.[1][3]
Quantitative Data on Precious Metal Recovery
Recovery and recycling are the preferred methods for managing gold and platinum waste due to their significant economic value and the opportunity to minimize environmental impact.[4][5][6] Various laboratory and industrial processes have been developed to achieve high recovery rates.
| Metal | Waste Source | Recovery Method | Reported Recovery Rate | Reference |
| Gold | Electronic Waste | Vinyl-linked Covalent Organic Frameworks (VCOFs) | 99.9% | [7][8] |
| Gold | Nanoparticle Waste | Precipitation and Oxidation | High (reusable as HAuCl₄) | [1] |
| Platinum | Chloroplatinic Acid Waste | Ion Exchange Technology | 99.9% | [9] |
| Platinum | Laboratory Sensors | Acid Dissolution | High | [10] |
Disposal and Recovery Workflow
The following diagram outlines the general decision-making process for the proper disposal and recovery of gold and platinum waste in a laboratory setting.
Experimental Protocols for Waste Treatment
For laboratories equipped to perform in-house waste treatment, the following protocols outline methods for the recovery of gold and the stabilization of platinum waste.
Protocol 1: Recovery of Gold from Aqueous Waste (Nanoparticles)
This protocol details a method for precipitating and recovering gold from aqueous solutions containing gold nanoparticles.[1]
Materials:
-
Aqueous gold nanoparticle waste
-
Sodium chloride (NaCl)
-
Centrifuge and appropriate centrifuge tubes
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Designated hazardous waste container for supernatant
Procedure:
-
Aggregation: To the aqueous gold nanoparticle waste, add sodium chloride to induce the aggregation and sedimentation of the nanoparticles.[1]
-
Centrifugation: Centrifuge the solution to form a pellet of the precipitated gold.
-
Supernatant Disposal: Carefully decant the supernatant. Consult with your EHS department to confirm if the supernatant can be disposed of as non-hazardous aqueous waste; otherwise, collect it as hazardous waste.[1]
-
Oxidation and Reuse: To the gold pellet, add a solution of hydrochloric acid and hydrogen peroxide. This will oxidize the gold to form tetrachloroauric acid (HAuCl₄).[1]
-
Storage: The resulting tetrachloroauric acid solution can be stored and reused in future experiments.[1]
Protocol 2: Neutralization and Precipitation of Platinum Hydroxide Waste
This protocol is for the conversion of platinum hydroxide waste into a more stable, insoluble salt, ammonium hexachloroplatinate, for safe collection.[2]
Materials:
-
Platinum hydroxide waste
-
Concentrated hydrochloric acid (HCl)
-
Ammonium chloride (NH₄Cl) solution
-
pH indicator paper or pH meter
-
Filtration apparatus
-
Designated hazardous waste container
Procedure:
-
Safety Precautions: Perform all steps within a certified chemical fume hood while wearing appropriate PPE.[2]
-
Neutralization: Slowly and carefully add concentrated hydrochloric acid to the platinum hydroxide waste while stirring. This will neutralize the hydroxide and form a solution of hexachloroplatinic acid (H₂PtCl₆).
-
Precipitation: Once the platinum hydroxide is fully dissolved and the solution is acidic, add a saturated solution of ammonium chloride. This will cause the precipitation of ammonium hexachloroplatinate ((NH₄)₂PtCl₆), a stable, insoluble salt.
-
Filtration: Allow the precipitation to complete, then separate the solid ammonium hexachloroplatinate from the solution using a filtration apparatus.
-
Collection: Collect the filtered solid and package it in a clearly labeled hazardous waste container for disposal through your institution's EHS program.[2]
-
Filtrate Management: Test the pH of the remaining liquid (filtrate) and neutralize it if necessary. Dispose of the filtrate as hazardous aqueous waste.
Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) provides specific regulations for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, recyclable materials from which precious metals are recovered are subject to reduced requirements.[11][12] Facilities that generate such waste are typically required to:
-
Obtain an EPA Identification Number.[11]
-
Use a hazardous waste manifest for off-site shipments.[11][13]
-
Maintain records to demonstrate that at least 75% of the accumulated material is recycled annually to avoid being classified as speculative accumulation.[11]
By implementing these procedures, research facilities can ensure the safe and compliant disposal of gold and platinum waste, protect personnel and the environment, and recover valuable resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scrapgators.com [scrapgators.com]
- 5. A golden opportunity to recover precious metal from waste [labonline.com.au]
- 6. EPA’s Key Recycling Regulations: RCRA Guidelines and Facility Requirements | Okon Recycling [okonrecycling.com]
- 7. New method turns e-waste to gold | EurekAlert! [eurekalert.org]
- 8. Turn Trash into Treasure: Breakthrough Method Retrieves 99.9% of Gold from Electronic Waste - The Debrief [thedebrief.org]
- 9. Platinum Scrap Recycling And Refining [huatuometals.com]
- 10. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 11. Precious Metal Reclamation | Iowa Waste Reduction Center [iwrc.uni.edu]
- 12. epa.gov [epa.gov]
- 13. danielstraining.com [danielstraining.com]
Safeguarding Your Research: A Guide to Handling Gold and Platinum in the Laboratory
Essential protocols for the safe handling and disposal of gold and platinum are critical for protecting researchers and the environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your work with these precious metals. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate PPE is fundamental when working with gold and platinum in any form. The selection of PPE depends on the specific operation and the physical form of the metal (e.g., solid, powder, solution, or nanoparticles).
Recommended Personal Protective Equipment for Handling Gold and Platinum
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Ingots, Foil, etc.) | Safety glasses with side shields. | Nitrile or butyl gloves. | Laboratory coat. | Not generally required. |
| Handling Powders | Chemical splash goggles.[1] | Nitrile or butyl gloves. | Laboratory coat. | NIOSH-approved P100 particulate respirator for dust-generating procedures.[2] |
| Handling Solutions | Chemical splash goggles and face shield.[2] | Nitrile or butyl gloves (thicker gauge recommended for prolonged contact).[2] | Chemical-resistant laboratory coat or apron.[2] | Work in a certified chemical fume hood.[2] |
| Handling Nanoparticles (Dry) | Safety goggles.[3] | Double-gloving with nitrile gloves is recommended.[4][5] | Disposable impermeable lab coat or coveralls.[3] | Work in a fume hood, glove box, or similar control device.[3][5] |
| Handling Nanoparticles (in Suspension) | Chemical splash goggles.[6] | Nitrile gloves.[5][6] | Laboratory coat.[6] | Perform aerosol-generating activities in a fume hood or biological safety cabinet.[5] |
| Cleaning Labware | Chemical splash goggles.[2] | Heavy-duty nitrile or butyl gloves.[2] | Chemical-resistant apron over a laboratory coat.[2] | Work in a certified chemical fume hood.[2] |
Operational Plans: Step-by-Step Guidance for Safe Handling
A systematic approach to handling gold and platinum is crucial for minimizing exposure and preventing accidents.
General Handling Procedures
-
Designated Area: Conduct all work with gold and platinum in a designated area of the laboratory.[2]
-
Ventilation: Ensure adequate ventilation. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[2][7]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area.[8] Avoid breathing dust or fumes.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][9]
-
Labeling: Clearly label all containers with the chemical name and any associated hazards.[10]
Handling Gold and Platinum Powders
-
Engineering Controls: Weighing and manipulating powders should be done in a chemical fume hood or a glove box to minimize inhalation risk.[1]
-
Spill Prevention: Use spill trays or disposable bench covers to contain any spills.
-
Tool Selection: Use non-sparking tools when handling flammable metal powders.[11]
Handling Gold and Platinum Solutions
-
Containment: Handle solutions in a chemical fume hood to control vapor and aerosol exposure.[2]
-
Spill Control: Have appropriate spill cleanup materials, such as absorbent pads and designated waste containers, readily available.[2]
-
Acid Handling: When working with acids like aqua regia for dissolving gold, always add acid to water, never the other way around.[12]
Handling Gold and Platinum Nanoparticles
-
Controlled Environment: All manipulations of dry nanoparticles must be conducted within a fume hood, glove box, or similar enclosed system.[3][5]
-
Surface Contamination: Routinely clean work surfaces with damp wipes to prevent the accumulation and aerosolization of nanoparticles.[3]
-
Personal Hygiene: After handling nanoparticles, rinse or change gloves to prevent the spread of contamination.[3]
Disposal Plans: Responsible Management of Precious Metal Waste
Proper disposal of gold and platinum waste is essential for environmental protection and can offer economic benefits through recovery and recycling. Never dispose of gold or platinum waste down the drain.[10][13]
Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, pipette tips, and filter paper should be collected in a designated hazardous waste container.[13]
-
Aqueous Waste: Collect all aqueous solutions containing gold or platinum in clearly labeled, sealed containers.[10][13]
-
Nanoparticle Waste: All materials contaminated with nanoparticles, including cleaning materials, should be disposed of as hazardous waste.[3]
Experimental Protocol: In-Lab Recovery of Gold from Aqueous Waste
Recovery is the preferred method for managing aqueous gold waste. The following protocol outlines a method for precipitating gold from a solution.
Materials:
-
Aqueous gold waste solution
-
Sodium chloride (NaCl)
-
Centrifuge and centrifuge tubes
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Induce Aggregation: Add sodium chloride to the aqueous gold nanoparticle waste to cause the nanoparticles to settle out of the solution.[13]
-
Centrifugation: Centrifuge the solution to form a pellet of the precipitated gold.[13]
-
Supernatant Disposal: Carefully decant the liquid supernatant and dispose of it as non-hazardous aqueous waste, after confirming with your institution's Environmental Health and Safety (EHS) department.[13]
-
Gold Oxidation: To the gold pellet, add a solution of hydrochloric acid and hydrogen peroxide to dissolve the gold, forming tetrachloroauric acid (HAuCl₄).[13]
-
Storage for Reuse: This solution can be stored and reused for future experiments.[13]
Professional Disposal and Recycling
For larger quantities of waste or when in-lab recovery is not feasible, contact your institution's EHS department. They will have procedures for the proper disposal of precious metal waste, which often involves sending it to a certified refiner for recovery.[2][14]
Visualization of Safety Protocols
To ensure a clear understanding of the safety workflow, the following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling gold and platinum.
References
- 1. n.b5z.net [n.b5z.net]
- 2. benchchem.com [benchchem.com]
- 3. ehs.vt.edu [ehs.vt.edu]
- 4. purdue.edu [purdue.edu]
- 5. cws.charlotte.edu [cws.charlotte.edu]
- 6. i.unisa.edu.au [i.unisa.edu.au]
- 7. tracesciences.com [tracesciences.com]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. Gold Powder - ESPI Metals [espimetals.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Gold Recovery from Electronics: Methods, Devices, and Environmental Impact | Okon Recycling [okonrecycling.com]
- 13. benchchem.com [benchchem.com]
- 14. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
